Muc5AC-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C71H117N17O31 |
|---|---|
Molecular Weight |
1704.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C71H117N17O31/c1-28(2)46(79-59(105)41-16-11-19-85(41)67(113)39(26-91)77-58(104)40-15-12-21-87(40)69(115)51(34(8)97)83-62(108)47(30(4)93)78-45(99)23-72)68(114)86-20-13-17-42(86)60(106)81-50(33(7)96)63(109)82-48(31(5)94)61(107)75-38(25-90)57(103)80-49(32(6)95)64(110)84-52(35(9)118-71-53(74-36(10)98)55(101)54(100)44(27-92)119-71)65(111)76-37(24-89)56(102)73-29(3)66(112)88-22-14-18-43(88)70(116)117/h28-35,37-44,46-55,71,89-97,100-101H,11-27,72H2,1-10H3,(H,73,102)(H,74,98)(H,75,107)(H,76,111)(H,77,104)(H,78,99)(H,79,105)(H,80,103)(H,81,106)(H,82,109)(H,83,108)(H,84,110)(H,116,117)/t29-,30+,31+,32+,33+,34+,35+,37-,38-,39-,40-,41-,42-,43-,44+,46-,47-,48-,49-,50-,51-,52-,53+,54-,55+,71-/m0/s1 |
InChI Key |
RMOHKJTUZKUWFK-OSQLVPIGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)O)NC(=O)CN)O |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Biological Function of MUC5AC in Mucin
A Note on Nomenclature: The term "Muc5AC-13" does not correspond to a standard, recognized nomenclature in peer-reviewed literature for a specific isoform, splice variant, or glycoform of the MUC5AC mucin. This guide will, therefore, focus on the comprehensive biological function of the well-characterized MUC5AC protein. The "-13" designation may refer to an internal laboratory identifier or a specific context not publicly documented; researchers are advised to consult the original source of this nomenclature.
Introduction
Mucin 5AC (MUC5AC) is a major gel-forming mucin, a high-molecular-weight glycoprotein that is a principal structural component of mucus in the respiratory and gastrointestinal tracts.[1][2] Under normal physiological conditions, MUC5AC is integral to the protective mucus barrier, which provides lubrication and defense against pathogens, toxins, and particulate matter.[2][3] However, its overexpression and hypersecretion are hallmark features of numerous muco-obstructive diseases, including chronic obstructive pulmonary disease (COPD) and asthma, making it a critical subject of research and a target for therapeutic development.[4][5][6] This document provides a detailed overview of the structure, function, regulation, and pathological relevance of MUC5AC.
MUC5AC Structure and Assembly
The MUC5AC protein is a massive polymer, with a protein backbone of approximately 5,525 amino acids and a molecular weight of around 641 kDa before glycosylation.[2][7] Post-translational modifications, primarily extensive O-glycosylation, can account for up to 80% of its final mass.[2] The protein architecture can be divided into distinct domains:
-
N-Terminal Region: Contains von Willebrand factor (vWF)-like domains (D1, D2, D', and D3) that are crucial for the disulfide-mediated multimerization of mucin monomers.[2][8] This region also includes a putative leucine zipper (LZ) domain.[8]
-
Central Region: This large region is encoded by a single exon and is characterized by numerous tandem repeats rich in serine, threonine, and proline (PTS domains).[2] These repeats are the primary sites of O-glycosylation. The central region is interspersed with nine cysteine-rich domains (CysD), which may be involved in homotypic interactions.[7][9][10]
-
C-Terminal Region: Contains additional vWF-like domains (D4, B, C) and a C-terminal cysteine-knot (CK) domain.[7] This region is responsible for the initial dimerization of MUC5AC monomers in the endoplasmic reticulum.[3][8]
MUC5AC polymerization is a stepwise process. Monomers first dimerize via disulfide bonds between their C-terminal regions. Subsequently, these dimers are multimerized through disulfide linkages at their N-terminal D3 domains in the Golgi apparatus, forming long, linear polymers that constitute the mucus gel.[3][8]
Biological Function and Regulation
MUC5AC's primary role is to form the viscoelastic mucus gel that protects epithelial surfaces.[2] In the respiratory tract, it traps inhaled pathogens and particles, which are then cleared by ciliary action.[11] In the stomach, MUC5AC is a key component of the mucus layer that protects the epithelium from the harsh acidic environment and from pathogens like Helicobacter pylori.[2]
The expression and secretion of MUC5AC are tightly regulated by a complex network of signaling pathways, often activated by inflammatory mediators, growth factors, and environmental irritants.[12][13]
Key Signaling Pathways Regulating MUC5AC Expression
A. Nuclear Factor-κB (NF-κB) Pathway: Pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and IL-17A are potent inducers of MUC5AC.[7][13] These cytokines activate the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This leads to the degradation of IκB and the release of NF-κB dimers, which translocate to the nucleus and bind to the MUC5AC promoter to drive its transcription.[4][13][14]
Caption: NF-κB signaling pathway for MUC5AC induction.
B. Epidermal Growth Factor Receptor (EGFR) Pathway: Ligands like Epidermal Growth Factor (EGF) and Transforming Growth Factor-α (TGF-α) activate the EGFR signaling cascade.[1][15] This activation often involves the MAPK/ERK pathway, leading to the phosphorylation of transcription factors like Sp1, which then upregulate MUC5AC gene expression.[15] There is also evidence of bidirectional communication between the EGFR and Notch signaling pathways, where activation of one can influence the other to modulate MUC5AC expression.[16]
Caption: EGFR signaling pathway for MUC5AC induction.
C. Other Regulatory Pathways: Several other pathways are involved, including:
-
IL-13/STAT6: IL-13, a key Th2 cytokine in asthma, induces MUC5AC via the STAT6 signaling pathway.[4][17]
-
JAK/STAT: IL-9 has been shown to upregulate MUC5AC through the JAK/STAT pathway.[7]
-
Notch Signaling: The Notch pathway can both positively and negatively regulate MUC5AC, and it engages in crosstalk with the EGFR pathway.[7][16]
MUC5AC Glycosylation
The extensive O-glycosylation of MUC5AC is critical to its function, influencing the viscoelastic properties of mucus and mediating interactions with microorganisms. The glycosylation process is complex and cell-type specific, guided by a range of glycosyltransferases.[3] For instance, the enzyme fucosyltransferase 2 (FUT2) determines the pattern of α1,2-fucosylated structures on gastric Muc5ac, which impacts the binding of H. pylori.[18] Glycan structures such as Lewis antigens (e.g., Leb, sialyl Lex) on MUC5AC can act as ligands for bacteria, competing with receptors on the epithelial cell surface.[2] Alterations in glycosylation patterns are common in disease states; for example, increased sialylation and decreased fucosylation and sulfation have been observed in cystic fibrosis sputum.[19]
Role in Disease
While essential for homeostasis, the dysregulation of MUC5AC is a central feature of many diseases.
-
Respiratory Diseases: In asthma and COPD, chronic inflammation leads to goblet cell hyperplasia and metaplasia, resulting in profound MUC5AC overexpression.[4][5][20] This contributes to the formation of thick, tenacious mucus plugs that obstruct airways, impair mucociliary clearance, and increase susceptibility to infection.[20][21][22] Studies in mouse models have shown that MUC5AC deficiency can reduce airway hyperresponsiveness and mucus plugging.[6][20]
-
Gastrointestinal Diseases: MUC5AC plays a protective role in the stomach, but its altered expression is linked to gastritis and peptic ulcers.[1]
-
Cancer: Aberrant MUC5AC expression and glycosylation are associated with several malignancies, including pancreatic and lung cancer.[3][23] In KRAS-driven lung adenocarcinoma, MUC5AC is often highly expressed and correlates with a poor prognosis.[24][25] It can contribute to an immunosuppressive tumor microenvironment, and targeting MUC5AC has been shown to reduce tumor burden in animal models.[24][25]
Quantitative Data Summary
The following tables summarize key quantitative data related to MUC5AC expression and analysis.
Table 1: MUC5AC Expression Changes in Disease and in Response to Stimuli
| Condition / Stimulus | Sample Type | Change in MUC5AC Level | Reference |
|---|---|---|---|
| Acute Lung Injury (ALI) | Bronchoalveolar Lavage (Patients) | 58-fold increase in protein | [26] |
| IL-1β Treatment (24h) | Cultured Human Bronchial Epithelia | ~3-fold increase in secreted protein | |
| Pancreatic Cancer | Pancreatic Tissue & Juice (Patients) | Significantly upregulated mRNA vs. normal | [23] |
| Smoking (COPD vs. Never-Smokers) | Bronchial Wash (Patients) | Higher protein concentration |[27] |
Table 2: Performance Characteristics of Commercial MUC5AC ELISA Kits
| Kit Type | Sample Type | Sensitivity | Detection Range | Reference |
|---|---|---|---|---|
| Extracellular | Cell Culture Supernatant | 3.461 pg/mL | Not specified | [17] |
| Intracellular | Cell & Tissue Extracts | 3.7 pg/mL | 18.75 - 1200 pg/mL | [28] |
| Mouse MUC5AC | Serum, Plasma, etc. | 0.09 ng/mL | 0.16 - 10 ng/mL |[29] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of MUC5AC. Below are representative protocols for common analytical techniques.
Protocol: MUC5AC Sandwich ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol is a generalized procedure based on commercially available kits for the quantitative determination of MUC5AC in samples like cell culture supernatants or tissue homogenates.[17][29][30]
A. Reagent Preparation:
-
Wash Buffer (1x): Dilute the concentrated Wash Buffer (e.g., 25x) with deionized or distilled water to the final working concentration.
-
Standard Curve: Reconstitute the lyophilized MUC5AC standard with the provided Sample Diluent to create a stock solution (e.g., 300 ng/mL). Perform serial dilutions to generate a standard curve across the kit's detection range.
-
Sample Preparation: Centrifuge samples to remove particulates. Dilute samples as needed with Sample Diluent to ensure the concentration falls within the standard curve range. A preliminary experiment may be needed to determine the optimal dilution factor.
B. Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of each standard, blank (Sample Diluent), and sample to the appropriate wells of the antibody-pre-coated microplate.
-
Add the biotin-conjugated detection antibody to the wells. Some modern kits combine this with the sample addition step.[17]
-
Cover the plate and incubate for the specified time and temperature (e.g., 90 minutes at 37°C or 1-2 hours at room temperature).
-
Aspirate the liquid from each well and wash the plate 3-5 times with 1x Wash Buffer. Ensure complete removal of liquid after the final wash.
-
Add 100 µL of Avidin-HRP (Horseradish Peroxidase) conjugate to each well.
-
Cover and incubate for the specified time (e.g., 30-60 minutes at 37°C).
-
Repeat the wash step as described in step 5.
-
Add 90 µL of TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Reagent to each well.
-
Incubate in the dark at 37°C for 15-30 minutes, or until color develops.
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm using a microplate reader within 5-10 minutes. Wavelength correction at 540 nm or 570 nm is recommended if available.
C. Data Analysis:
-
Subtract the average blank OD from all standard and sample ODs.
-
Plot a standard curve of the OD (y-axis) versus the concentration of the standards (x-axis). A four-parameter logistic (4-PL) curve fit is often used.
-
Interpolate the MUC5AC concentration of the samples from the standard curve and multiply by the dilution factor.
Caption: Generalized workflow for a MUC5AC Sandwich ELISA.
Protocol Outline: Mass Spectrometry for MUC5AC O-Glycan Analysis
This workflow outlines the key steps for characterizing the complex O-glycan structures on MUC5AC, a critical aspect of its function.[19][31][32]
-
MUC5AC Purification: Isolate MUC5AC from biological samples (e.g., gastric mucus, sputum) using size-exclusion chromatography and/or density-gradient centrifugation.
-
O-Glycan Release: Cleave O-glycans from the protein backbone using reductive β-elimination. This chemical process releases the glycans as alditols.
-
Purification of Released Glycans: Separate the released glycan alditols from peptides and salts using techniques like solid-phase extraction with a C18 or graphitized carbon column.
-
Mass Spectrometry Analysis:
-
Analyze the purified glycans using a mass spectrometer, often coupled with liquid chromatography (LC-MS/MS) or nano-electrospray ionization (nano-ESI-MS/MS).[31][32]
-
Perform tandem mass spectrometry (MS/MS) to fragment the glycan ions. The resulting fragmentation pattern provides detailed structural information, including sequence, branching, and linkage of the monosaccharide units.
-
-
Data Interpretation: Use specialized software and databases (e.g., UniCarb-DR) to interpret the complex MS/MS spectra and identify the specific glycan structures present.[19]
Conclusion
MUC5AC is a multifunctional mucin that is indispensable for epithelial protection but also a key driver of pathophysiology in numerous diseases. Its complex structure, extensive glycosylation, and tight regulation by inflammatory and growth factor signaling pathways underscore its importance in mucosal biology. A thorough understanding of these molecular mechanisms is vital for drug development professionals seeking to modulate MUC5AC expression or function. Future research focused on targeting specific regulatory pathways or aberrant glycoforms may yield novel therapeutic strategies for a range of muco-obstructive and malignant diseases.
References
- 1. What are MUC5AC stimulants and how do they work? [synapse.patsnap.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Ramifications of secreted mucin MUC5AC in malignant journey: a holistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assembly and organization of the N-terminal region of mucin MUC5AC: Indications for structural and functional distinction from MUC5B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the MUC5AC VWD3 assembly responsible for the formation of net-like mucin polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Mucin 5AC - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kaempferol Regulates the Expression of Airway MUC5AC Mucin Gene via IκBα-NF-κB p65 and p38-p44/42-Sp1 Signaling Pathways [biomolther.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Human Mucin 5AC ELISA Kit - Extracellular (ab303761) | Abcam [abcam.com]
- 18. Muc5ac gastric mucin glycosylation is shaped by FUT2 activity and functionally impacts Helicobacter pylori binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ion mobility-tandem mass spectrometry of mucin-type O-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B - PMC [pmc.ncbi.nlm.nih.gov]
- 21. "Inducible expression quantitative trait locus analysis of the MUC5AC g" by Matthew C. Altman, Kaitlin Flynn et al. [scholarlycommons.henryford.com]
- 22. profiles.wustl.edu [profiles.wustl.edu]
- 23. Quantitative analysis of MUC1 and MUC5AC mRNA in pancreatic juice for preoperative diagnosis of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Detrimental role of the airway mucin Muc5ac during ventilator-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Expression Levels of MUC5AC and MUC5B in Airway Goblet Cells Are Associated with Traits of COPD and Progression of Chronic Airflow Limitation [mdpi.com]
- 28. Human Mucin 5AC ELISA Kit - Intracellular (ab303762) | Abcam [abcam.com]
- 29. file.elabscience.com [file.elabscience.com]
- 30. cosmobiousa.com [cosmobiousa.com]
- 31. researchgate.net [researchgate.net]
- 32. Identification of substituted sites on MUC5AC mucin motif peptides after enzymatic O-glycosylation combining beta-elimination and fixed-charge derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Threonine-13 Glycosylation in MUC5AC: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mucin 5AC (MUC5AC) is a critical gel-forming mucin that plays a pivotal role in the protective mucus barrier of the respiratory and gastrointestinal tracts. Its extensive and complex O-glycosylation is fundamental to its function, and aberrations in this glycosylation are hallmarks of various pathologies, including chronic inflammatory airway diseases and numerous cancers. This in-depth technical guide focuses on the specific role of O-glycosylation at the Threonine-13 (Thr-13) residue within the tandem repeat domains of MUC5AC. While direct research on the functional consequences of Thr-13 glycosylation is nascent, this paper synthesizes existing literature to explore its potential impact on MUC5AC's pathophysiological functions, the signaling pathways it may modulate, and the advanced experimental protocols required for its investigation. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further exploration into this specific post-translational modification and its potential as a therapeutic target.
Introduction to MUC5AC and its Glycosylation
MUC5AC is a large, polymeric glycoprotein characterized by tandem repeat regions rich in proline, threonine, and serine residues, which serve as sites for extensive O-linked glycosylation.[1] This dense sugar coating, or glycan shield, is integral to the biophysical properties of mucus, including its viscoelasticity, which is essential for trapping and clearing pathogens and particulates.[2] The structure and composition of these O-glycans are not random; they are orchestrated by a series of glycosyltransferases and can be significantly altered in disease states.[3] Such aberrant glycosylation can impact protein conformation, stability, and interaction with cellular receptors, thereby influencing cell signaling, adhesion, and proliferation.[3][4] In malignancies, these changes can unmask neoepitopes and contribute to a pro-tumorigenic microenvironment.[3]
Threonine-13 as a Site of MUC5AC Glycosylation
The initiation of mucin-type O-glycosylation is catalyzed by a family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) that transfer N-acetylgalactosamine (GalNAc) to serine or threonine residues.[5] The specificity of these enzymes is a key determinant of the final glycoprofile of the mucin.
Research has identified Threonine-13 as a potential O-glycosylation site on MUC5AC. The glycosylation of this specific residue is, at least in part, mediated by the enzyme polypeptide N-acetylgalactosaminyltransferase 2 (ppGalNAc-T2) , also known as hT2.[6] Interestingly, the efficiency of glycosylation at Thr-13 appears to be influenced by the pre-existing glycosylation status of the MUC5AC peptide. In vitro studies using a MUC5AC-derived glycopeptide already glycosylated at Threonine-3 demonstrated that Threonine-13 was the most heavily subsequently glycosylated residue by ppGalNAc-T2.[6] This suggests a hierarchical or cooperative mechanism in MUC5AC glycosylation, where the initial attachment of a glycan can direct the location of subsequent additions. On a "naked" or unglycosylated MUC5AC peptide, Thr-13 is glycosylated to a lesser extent compared to other sites like Thr-9, which is the preferred site for initial glycosylation by ppGalNAc-T2.[6]
Potential Functional Implications of Threonine-13 Glycosylation
While direct experimental evidence detailing the specific functional consequences of MUC5AC Thr-13 glycosylation is limited, we can infer its potential roles based on the broader understanding of mucin glycosylation in health and disease.
-
Alteration of Biophysical Properties: The addition of a glycan at Thr-13 could contribute to the overall hydrodynamic properties of the MUC5AC polymer, influencing the viscosity and gel-forming nature of mucus.[7] Site-specific glycosylation can affect the local conformation of the peptide backbone, potentially leading to a more extended and rigid structure.[8]
-
Modulation of Host-Pathogen Interactions: The glycan structures on MUC5AC can serve as binding sites for pathogens. For instance, alterations in MUC5AC fucosylation, which is a downstream modification of the initial O-glycosylation, can impair the binding of Helicobacter pylori to the gastric mucosa.[9][10] The specific glycan attached at Thr-13 could therefore influence the susceptibility to or clearance of various pathogens.
-
Role in Cancer Progression: Aberrant MUC5AC glycosylation is a well-established feature of several cancers, including pancreatic and lung cancer.[5][11] These altered glycans can act as tumor-associated antigens and modulate cell signaling pathways related to cell migration and proliferation.[11] Glycosylation at Thr-13 could contribute to the creation of such cancer-specific glyco-epitopes, potentially influencing tumor cell adhesion, invasion, and immune evasion.[3]
-
Involvement in Inflammatory Airway Diseases: In conditions like asthma and chronic obstructive pulmonary disease (COPD), the expression and glycosylation of MUC5AC are significantly altered.[2] These changes contribute to mucus hypersecretion and obstruction. The specific glycosylation pattern, including at sites like Thr-13, could influence the inflammatory response and the severity of the disease.
Signaling Pathways Potentially Modulated by MUC5AC Glycosylation
The glycosylation state of MUC5AC can influence intracellular signaling pathways by modulating its interaction with cell surface receptors. While a direct link between Thr-13 glycosylation and a specific signaling pathway has not been established, a plausible mechanism involves the interaction of aberrantly glycosylated MUC5AC with receptors such as integrins, leading to the activation of downstream signaling cascades that promote cell migration and survival.
Caption: Potential signaling pathway initiated by aberrantly glycosylated MUC5AC.
Quantitative Data on MUC5AC Peptide Glycosylation
The following table summarizes the relative glycosylation preference of ppGalNAc-T2 on a MUC5AC-derived peptide, highlighting the context-dependent nature of Threonine-13 glycosylation.
| Substrate | Glycosylation Site | Relative Glycosylation Level | Reference |
| Unglycosylated MUC5AC Peptide | Thr-9 | Preferred site | [6] |
| Thr-3, Thr-10, Thr-13 | Lesser extent | [6] | |
| MUC5AC Peptide (pre-glycosylated at Thr-3) | Thr-13 | Most heavily glycosylated | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the glycosylation of MUC5AC at Threonine-13.
In Vitro Glycosylation Assay of MUC5AC Peptide
This protocol allows for the enzymatic glycosylation of a synthetic MUC5AC peptide to study the activity of specific glycosyltransferases, such as ppGalNAc-T2.
Workflow Diagram:
Caption: Workflow for in vitro glycosylation of a MUC5AC peptide.
Detailed Protocol:
-
Peptide Synthesis: Synthesize a peptide corresponding to the tandem repeat region of MUC5AC containing Threonine-13. A fluorescent tag (e.g., FAM) can be added for easier detection.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
MUC5AC peptide (100 µM)
-
Recombinant human ppGalNAc-T2 (50 nM)
-
UDP-GalNAc (500 µM)
-
Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MnCl₂)
-
-
Incubation: Incubate the reaction mixture at 37°C for a time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA).
-
HPLC Analysis: Analyze the reaction products by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the unglycosylated peptide from the glycosylated products.
-
Mass Spectrometry: Collect the fractions corresponding to the glycosylated peptides and confirm the mass and site of glycosylation using mass spectrometry (e.g., MALDI-TOF or ESI-MS/MS).
Site-Specific Glycosylation Analysis by Mass Spectrometry
This protocol outlines a general workflow for identifying the specific sites of glycosylation on MUC5AC protein isolated from biological samples.
Workflow Diagram:
Caption: Workflow for identifying glycosylation sites on MUC5AC.
Detailed Protocol:
-
MUC5AC Isolation: Isolate MUC5AC from cell culture supernatants or tissue samples using immunoprecipitation or size-exclusion chromatography.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. Due to the high density of glycosylation, a combination of proteases may be necessary.
-
Glycopeptide Enrichment: Enrich for glycopeptides using techniques like hydrophilic interaction liquid chromatography (HILIC).
-
LC-MS/MS Analysis: Analyze the enriched glycopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Employ fragmentation techniques such as collision-induced dissociation (CID) and electron-transfer dissociation (ETD) to determine both the peptide sequence and the glycan structure.
-
Data Analysis: Use specialized software to analyze the MS/MS data to identify the specific sites of glycosylation (e.g., Thr-13) and the composition of the attached glycans.
Edman Degradation for Glycosylation Site Identification
Edman degradation provides a chemical method to sequentially remove amino acids from the N-terminus of a peptide, allowing for the identification of glycosylated residues.
Workflow Diagram:
Caption: Workflow for identifying glycosylation sites using Edman degradation.
Detailed Protocol:
-
Glycopeptide Isolation: Isolate the MUC5AC glycopeptide of interest containing Threonine-13.
-
Edman Degradation: Subject the purified glycopeptide to automated Edman degradation. In each cycle, the N-terminal amino acid is cleaved and converted to a phenylthiohydantoin (PTH)-amino acid derivative.
-
HPLC Analysis: The released PTH-amino acid is identified by RP-HPLC.
-
Identification of Glycosylated Residue: When the sequencer reaches a glycosylated threonine, the bulky glycan will block the Edman reaction, resulting in a "blank" cycle where no PTH-amino acid is detected. This gap in the sequence indicates the position of the glycosylated residue. Alternatively, a modified PTH-amino acid derivative may be detected.
Conclusion and Future Directions
The glycosylation of MUC5AC at Threonine-13, orchestrated in part by ppGalNAc-T2, represents a specific and potentially crucial post-translational modification. While direct evidence of its functional role is still emerging, the principles of mucin biology suggest that this site-specific glycosylation could have significant implications for the pathophysiology of various diseases, including cancer and chronic inflammatory conditions. The experimental workflows detailed in this guide provide a robust framework for researchers to further investigate the precise impact of Thr-13 glycosylation. Future research should focus on quantifying the occupancy of this site in different disease states, elucidating the full range of glycan structures present at this position, and definitively linking Thr-13 glycosylation to specific cellular signaling events. A deeper understanding of this specific modification holds the promise of identifying novel biomarkers and therapeutic targets for a range of MUC5AC-associated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Mucin-Type O-Glycans: Structure, Function, and Role in Pathogenesis - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Functional Consequences of Differential O-glycosylation of MUC1, MUC4, and MUC16 (Downstream Effects on Signaling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of substituted sites on MUC5AC mucin motif peptides after enzymatic O-glycosylation combining beta-elimination and fixed-charge derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Label-Free Analysis of O-Glycosylation Site-Occupancy Based on the Signal Intensity of Glycopeptide/Peptide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR-based Structural Studies of the Glycosylated MUC1 Tandem Repeat Peptide [mdpi.com]
- 9. Exploring the glycosylation of mucins by use of O-glycodomain reporters recombinantly expressed in glycoengineered HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
The Discovery and Synthesis of Muc5AC-13 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological relevance of the Muc5AC-13 glycopeptide. Mucin 5AC (MUC5AC) is a critical gel-forming mucin protein that plays a vital role in the protective mucus layers of the respiratory and gastrointestinal tracts. Its function is intricately linked to its extensive O-glycosylation, a process that is often altered in disease states such as asthma, chronic obstructive pulmonary disease (COPD), and various cancers. The this compound peptide, a synthetic fragment of the MUC5AC protein featuring a specific N-acetylgalactosamine (GalNAc) modification at the 13th threonine residue, serves as an invaluable tool for researchers to investigate the precise roles of glycosylation in mucin biology and pathology.
Discovery and Rationale for Synthesis
The "discovery" of the this compound peptide is not a singular event but rather the result of extensive research into the structure and function of the MUC5AC protein. MUC5AC is characterized by tandem repeat domains rich in proline, threonine, and serine (PTS regions), which are heavily O-glycosylated.[1] The specific patterns of glycosylation are crucial for the physicochemical properties of mucus, including its viscoelasticity, as well as for its interactions with pathogens and the immune system.
In various diseases, the expression and glycosylation of MUC5AC are significantly altered. For instance, pro-inflammatory cytokines like Interleukin-13 (IL-13) are known to upregulate MUC5AC expression in airway epithelial cells.[2] Furthermore, changes in MUC5AC glycosylation have been associated with pancreatic and gastric cancers.[3][4]
The rationale for synthesizing specific MUC5AC glycopeptides, such as this compound, is to provide researchers with well-defined, homogenous molecules to:
-
Study the impact of specific glycosylation sites on the conformation and stability of the mucin polypeptide backbone.
-
Investigate the recognition of mucin glycoforms by lectins, antibodies, and pathogens.
-
Develop diagnostic tools that can detect disease-specific glycan epitopes on MUC5AC.[4]
-
Serve as standards for mass spectrometry and other analytical techniques aimed at characterizing mucin glycosylation.[5]
-
Explore the potential of MUC5AC glycopeptides as vaccine candidates in cancer immunotherapy.
The commercially available this compound peptide is a glycopeptide with a GalNAc-modified threonine at position 13 (H-Gly-Thr-Thr-Pro-Ser-Pro-Val-Pro-Thr-Thr-Ser-Thr-Thr(GalNAc) -Ser-Ala-Pro-OH).[6][7] A similar peptide, MUC5AC-3/13, features GalNAc modifications at both threonine 3 and 13.[7][8]
Quantitative Data
The following tables summarize quantitative data related to the synthesis of MUC5AC glycopeptides and the induction of MUC5AC expression.
Table 1: Yields of Synthetic MUC5AC Glycopeptides
| Peptide Sequence/Description | Synthesis Scale | Isolated Yield | Purity | Reference |
| MUC5AC 40-mer with 20 GalNAc residues | Not specified | Not specified | >95% | [9] |
| MUC5AC Tandem Repeat (8-mer) with 2 GalNAc | 40 µmol | 11.4 mg | Not specified | [10] |
| MUC5AC Tandem Repeat (16-mer) with 4 GalNAc | 40 µmol | 9.1 mg | Not specified | [10] |
| MUC5AC Tandem Repeat (24-mer) with 6 GalNAc | 40 µmol | 6.2 mg | Not specified | [10] |
Table 2: IL-13 Induced MUC5AC mRNA Expression in Human Bronchial Epithelial Cells
| Treatment | Duration | Fold Change in MUC5AC mRNA (relative to control) | Cell Type | Reference |
| IL-13 (10 ng/mL) | 10 days | Significantly increased (P < 0.01) | Primary Human Bronchial Epithelial Cells | [2] |
| IL-13 | 7 days | Increased | Human Tracheal/Bronchial Epithelial Cells | [11] |
| IL-13 | 21 days | Further Increased | Human Tracheal/Bronchial Epithelial Cells | [11] |
Experimental Protocols
Solid-Phase Synthesis of a MUC5AC Glycopeptide (Representative Protocol)
This protocol is a generalized representation based on established methods for the solid-phase peptide synthesis (SPPS) of MUC5AC glycopeptides.[10][12]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Thr(Ac3GalNAc)-OH (glycosylated threonine building block)
-
Rink Amide resin
-
Coupling reagents: HATU, Oxyma, DIPEA
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Capping solution: Acetic anhydride, DIPEA in DMF
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling:
-
Deprotect the resin using 20% piperidine in DMF.
-
Couple the first C-terminal Fmoc-protected amino acid using HATU/Oxyma/DIPEA in DMF.
-
-
Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (or the glycosylated Fmoc-Thr(Ac3GalNAc)-OH building block at the desired position) using the same coupling reagents.
-
Capping (Optional): After each coupling step, cap any unreacted amino groups using the capping solution to prevent the formation of deletion sequences.
-
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin thoroughly with DCM and dry.
-
Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Lyophilization:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
-
Lyophilize the crude peptide to obtain a powder.
-
-
Purification and Characterization:
-
Purify the glycopeptide using reverse-phase HPLC.
-
Characterize the purified glycopeptide by mass spectrometry to confirm its identity and purity.
-
IL-13 Stimulation of MUC5AC Expression in Airway Epithelial Cells
This protocol is based on methods described for inducing MUC5AC expression in primary human bronchial epithelial cells.[2][13][14]
Materials:
-
Primary human bronchial epithelial cells
-
Air-Liquid Interface (ALI) cell culture system
-
Appropriate cell culture medium and supplements
-
Recombinant human Interleukin-13 (IL-13)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
ELISA kit for MUC5AC protein quantification
Procedure:
-
Cell Culture: Culture primary human bronchial epithelial cells in an ALI system according to established protocols to allow for differentiation into a mucociliary epithelium.
-
IL-13 Stimulation:
-
Once the cells are differentiated, add IL-13 to the basolateral medium at a final concentration of 10 ng/mL.
-
Culture the cells in the presence of IL-13 for the desired duration (e.g., 7-21 days). A control group without IL-13 should be maintained in parallel.
-
-
Sample Collection:
-
For RNA analysis: Lyse the cells at the end of the stimulation period and extract total RNA.
-
For protein analysis (secreted MUC5AC): Collect the apical secretions by washing the apical surface with PBS.
-
-
Quantitative Analysis:
-
qRT-PCR: Synthesize cDNA from the extracted RNA and perform quantitative real-time PCR using primers specific for MUC5AC and a housekeeping gene to determine the relative mRNA expression levels.
-
ELISA: Quantify the concentration of MUC5AC protein in the apical washes using a MUC5AC-specific ELISA kit.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the this compound peptide.
Caption: IL-13 signaling pathway leading to MUC5AC expression.
Caption: Workflow for solid-phase synthesis of this compound.
References
- 1. Rapid building block-economic synthesis of long, multi- O -GalNAcylated MUC5AC tandem repeat peptides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05006H [pubs.rsc.org]
- 2. Interleukin-13–induced MUC5AC Is Regulated by 15-Lipoxygenase 1 Pathway in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potential application of alternatively glycosylated serum MUC1 and MUC5AC in gastric cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of 13C-labeled MUC5AC mucin oligosaccharides for stable isotope probing of host-associated microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - 1 mg, 1704.9, 1 mg | Labscoop [labscoop.com]
- 7. MUC5AC-3/13 - 1 mg [anaspec.com]
- 8. MUC5AC-3/13 - 1 mg, 1908, 1 mg | Labscoop [labscoop.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid building block-economic synthesis of long, multi-O-GalNAcylated MUC5AC tandem repeat peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Interleukin-13 Stimulation Reveals the Cellular and Functional Plasticity of the Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
MUC5AC as a Substrate for Glycosyltransferases: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: MUC5AC is a large, gel-forming mucin that constitutes the primary structural component of the mucus layer in the respiratory and gastrointestinal tracts.[1][2] Its function is critically dependent on its extensive O-linked glycosylation, a process orchestrated by a series of glycosyltransferases.[3][4] These enzymes sequentially add monosaccharides to the MUC5AC polypeptide backbone, creating complex glycan structures that mediate everything from viscoelastic properties to host-pathogen interactions.[1][5] Alterations in MUC5AC glycosylation are associated with numerous diseases, including chronic obstructive pulmonary disease (COPD), asthma, and various cancers, making the glycosyltransferases involved prime targets for research and therapeutic development.[6][7][8] This technical guide provides an in-depth overview of MUC5AC as a substrate for these key enzymes, detailing the enzymatic processes, regulatory pathways, and methodologies for study.
The Enzymatic Cascade of MUC5AC O-Glycosylation
The synthesis of MUC5AC O-glycans is a sequential process occurring in the Golgi apparatus, initiated and elongated by specific families of glycosyltransferases.[2]
1.1. Initiation: Polypeptide N-Acetylgalactosaminyltransferases (GalNAc-Ts)
The process begins with the transfer of N-acetylgalactosamine (GalNAc) from a UDP-GalNAc donor to the hydroxyl group of serine or threonine residues on the MUC5AC polypeptide. This initial step is catalyzed by a family of up to 20 polypeptide GalNAc-transferases (GALNTs).[9] The action of these enzymes is not random; their specificity can be influenced by the local peptide sequence and the presence of previously attached GalNAc residues, allowing for the creation of dense O-glycan clusters.[10][11] Studies using MUC5AC-derived peptides have shown that different GalNAc-T isoforms exhibit distinct activities and site preferences.[12]
1.2. Core Structure Formation and Elongation
Following the initial GalNAc attachment (forming the Tn antigen), a variety of core structures can be synthesized by other glycosyltransferases. For gastric mucins like MUC5AC, Core 2-based structures, formed by the action of Core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT), are predominant.[1] From these core structures, glycan chains are further elongated by the addition of galactose, GlcNAc, and other sugars.
1.3. Terminal Glycosylation: Fucosylation and Sialylation
The terminal positions of the glycan chains are often capped with fucose or sialic acid, modifications that have profound functional consequences.
-
Fucosylation: Fucosyltransferases (FUTs) add fucose residues. For instance, α1,2-fucosyltransferase (FUT2) is critical for creating the H antigen, which can be further modified to form Lewis b (Leᵇ) antigens.[1] The presence or absence of FUT2-mediated fucosylation on MUC5AC dramatically alters its glycosylation pattern and can impact bacterial adhesion, such as that of Helicobacter pylori.[1][13]
-
Sialylation: Sialyltransferases add sialic acid residues, which confer a negative charge to the mucin.[5] This modification can create epitopes like Sialyl-Lewis x, which are often upregulated during inflammation and in cancer, influencing cell adhesion and signaling.[1]
Logical Flow of MUC5AC O-Glycosylation
Caption: Generalized workflow of MUC5AC O-glycosylation in the Golgi apparatus.
Quantitative Data on Glycosyltransferase Activity
Obtaining precise kinetic parameters for glycosyltransferases using a complex glycoprotein like MUC5AC as a substrate is challenging. Studies often utilize shorter, synthetic MUC5AC-derived peptides. The available data is limited, but provides valuable insights into enzyme behavior.
| Enzyme | Substrate (MUC5AC Peptide) | Km (µM) | kcat (s⁻¹) | Notes | Reference |
| Human GalNAc-T2 (hT2) | MUC5AC-3 (GTTPSPVPTTS TTSAP) | 130 ± 20 | 0.40 ± 0.02 | The lectin domain of hT2 influences site selection and turnover. | [14] |
| Human GalNAc-T2 (hT2) | MUC5AC-13 (GTTPSPVPTTSTTSAP ) | 150 ± 20 | 0.11 ± 0.01 | Glycosylation at Thr-13 shows a lower turnover rate compared to Thr-9. | [14] |
| Human GalNAc-T2 (hT2CD) | MUC5AC-3 (GTTPSPVPTTS TTSAP) | 130 ± 10 | 0.49 ± 0.02 | Catalytic domain only; Km is not altered by lectin domain deletion. | [14] |
Table represents a summary of available kinetic data. Comprehensive kinetic analysis for the full range of glycosyltransferases on MUC5AC is an area requiring further research.
Regulation of MUC5AC Glycosylation
The expression of MUC5AC and the glycosyltransferases that modify it are tightly regulated by complex signaling networks. Pro-inflammatory stimuli and growth factors are key initiators of these pathways.[7][15]
The Epidermal Growth Factor Receptor (EGFR) pathway is a major regulator of MUC5AC production.[16] Activation of EGFR can trigger downstream cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn activates transcription factors like Specificity protein-1 (Sp1) to drive MUC5AC gene expression.[16] Simultaneously, these pathways can also modulate the expression of key glycosyltransferases, thereby coupling mucin production with its subsequent modification.
Signaling Pathway Regulating MUC5AC Expression
Caption: EGFR signaling cascade leading to MUC5AC and glycosyltransferase expression.
Experimental Protocols
Studying the glycosylation of MUC5AC requires a multi-step approach, from isolating the mucin to analyzing its complex glycan structures.
4.1. Protocol: In Vitro Glycosylation of a MUC5AC Peptide
This protocol describes a typical experiment to determine the activity of a glycosyltransferase on a synthetic MUC5AC peptide substrate.
Materials:
-
Recombinant glycosyltransferase (e.g., GalNAc-T2)
-
Synthetic MUC5AC peptide (e.g., GTTPSPVPTTSTTSAP)
-
UDP-sugar donor (e.g., UDP-GalNAc)
-
Reaction Buffer (e.g., 25 mM Cacodylate, pH 7.4, 10 mM MnCl₂, 0.1% Triton X-100)
-
HPLC system for product analysis
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the MUC5AC peptide (e.g., 100-200 µM), UDP-GalNAc (e.g., 500 µM), and reaction buffer.
-
Initiation: Add the glycosyltransferase (e.g., 20-50 nM final concentration) to the reaction mixture to start the reaction.
-
Incubation: Incubate at 37°C. For kinetic analysis, take aliquots at multiple time points (e.g., 5, 10, 20, 30 minutes).
-
Quenching: Stop the reaction in each aliquot by adding an equal volume of 0.1% Trifluoroacetic Acid (TFA).
-
Analysis: Analyze the quenched samples by Reverse-Phase HPLC. The unglycosylated peptide substrate and the glycosylated product will have different retention times, allowing for quantification.
-
Data Interpretation: Calculate the initial reaction velocity from the rate of product formation. For Km and kcat determination, repeat the assay with varying substrate concentrations.[12][14]
4.2. Protocol: O-Glycan Release and Analysis by Mass Spectrometry
This protocol outlines the chemical release of O-glycans from purified MUC5AC for subsequent analysis.
Materials:
-
Purified MUC5AC protein
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Dowex H+ resin
-
Reagents for permethylation (DMSO, methyl iodide)
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Denaturation: Denature the purified MUC5AC sample (e.g., 500 µg) by heating at 100°C for 5 minutes.
-
Reductive β-Elimination: Add a solution of 1.0 M NaBH₄ in 50 mM NaOH. Incubate at 45-50°C for 16-18 hours. This cleaves the glycan from the serine/threonine residue and reduces the terminal sugar to an alditol.[17][18]
-
Neutralization & Desalting: Cool the sample on ice and neutralize by adding acetic acid dropwise. Pass the sample through a Dowex H+ resin column to remove salts. Lyophilize the eluate.[17]
-
Permethylation: Methylate the hydroxyl groups of the released glycans using methyl iodide in a DMSO slurry. This step improves ionization efficiency for mass spectrometry.[17][19]
-
Extraction: Quench the reaction with water and extract the permethylated glycans with a solvent like dichloromethane.
-
Mass Spectrometry Analysis: Dry the extracted glycans and dissolve them in methanol. Co-crystallize the sample with a suitable matrix (e.g., DHB) on a MALDI target plate. Analyze using a MALDI-TOF mass spectrometer in positive ion mode to obtain a profile of the glycan masses.[17][19][20]
Workflow for MUC5AC Glycan Analysis
Caption: Experimental workflow for profiling O-glycans from purified MUC5AC.
Conclusion
MUC5AC serves as a complex and crucial substrate for a wide array of glycosyltransferases. The concerted action of these enzymes generates a diverse repertoire of glycan structures that are fundamental to the protective function of mucus and are dynamically altered in disease. Understanding the specificities of these glycosyltransferases, the kinetic parameters of their reactions, and the signaling pathways that regulate their expression is essential for developing novel diagnostics and therapeutics targeting mucin-related pathologies. The methodologies outlined here provide a foundation for researchers to investigate this intricate and functionally significant aspect of glycobiology.
References
- 1. Muc5ac gastric mucin glycosylation is shaped by FUT2 activity and functionally impacts Helicobacter pylori binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mucin 5AC - Wikipedia [en.wikipedia.org]
- 3. Post-Translational Regulation of Signaling Mucins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural and Quantitative Characterization of Mucin-Type O-Glycans and the Identification of O-Glycosylation Sites in Bovine Submaxillary Mucin [mdpi.com]
- 6. MUC5AC and a Glycosylated Variant of MUC5B Alter Mucin Composition in Children With Acute Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potential application of alternatively glycosylated serum MUC1 and MUC5AC in gastric cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the glycosylation of mucins by use of O-glycodomain reporters recombinantly expressed in glycoengineered HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycopeptide N-acetylgalactosaminyltransferase specificities for O-glycosylated sites on MUC5AC mucin motif peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Kaempferol Regulates the Expression of Airway MUC5AC Mucin Gene via IκBα-NF-κB p65 and p38-p44/42-Sp1 Signaling Pathways [biomolther.org]
- 17. O-Glycan Profiling of Secreted Mucin Protein. [bio-protocol.org]
- 18. Ion mobility-tandem mass spectrometry of mucin-type O-glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jove.com [jove.com]
- 20. Mass Spectrometry Strategies for O-Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Functional Significance of O-Glycosylation on MUC5AC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mucin 5AC (MUC5AC) is a critical gel-forming mucin that plays a central role in the protective barrier of mucosal surfaces, particularly in the respiratory and gastrointestinal tracts. Its function, however, is intricately dictated by a dense array of O-linked glycans, complex carbohydrate structures that adorn the protein backbone. This technical guide provides an in-depth exploration of the function of O-glycosylation on MUC5AC, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways involved.
The Core Function of MUC5AC O-Glycosylation: Structure, Protection, and Interaction
The tandem repeat domains of MUC5AC are rich in serine and threonine residues, providing a scaffold for extensive O-glycosylation. This dense "sugar coating" is not merely decorative; it is fundamental to the physicochemical properties and biological functions of MUC5AC.
Structural and Rheological Properties: O-glycans are hydrophilic, attracting and retaining water to form the hydrated, gel-like structure of mucus.[1] The extensive glycosylation extends the MUC5AC polypeptide into a linear, semi-flexible rod, contributing to the viscoelastic properties of the mucus layer.[1] Variations in O-glycan composition, such as sialylation and fucosylation, can significantly alter these properties. For instance, increased fucosylation of MUC5AC is associated with increased mucus viscoelasticity in asthma.[2]
Protective Barrier: The glycan shield protects the underlying epithelium from a variety of insults, including pathogens, toxins, and physical damage. The sheer bulk of the glycosylated MUC5AC creates a physical barrier, while the terminal glycan structures can act as decoys, preventing pathogen adhesion to epithelial cells.
Pathogen Interaction: The terminal sugars of MUC5AC O-glycans serve as binding sites for a variety of pathogens. A well-studied example is the interaction with Helicobacter pylori in the stomach. The bacterium's BabA adhesin specifically binds to fucosylated Lewis b antigens on MUC5AC, facilitating colonization of the gastric mucosa.[3][4] Conversely, the loss of FUT2-mediated fucosylation on MUC5AC impairs this binding, potentially reducing the risk of disease.[3][5]
Quantitative Insights into MUC5AC O-Glycosylation
The glycosylation profile of MUC5AC is not static and can be significantly altered in various physiological and pathological states. Quantitative analysis of these changes provides crucial insights into disease mechanisms and potential biomarkers.
| Condition | Change in MUC5AC O-Glycosylation | Quantitative Data | Reference(s) |
| Smoking | Increased MUC5AC expression | 18-fold higher levels of MUC5AC in submucosal glands of smokers compared to non-smokers. | [5] |
| Acute Asthma (Children) | Increased MUC5AC concentration | MUC5AC concentration of 44.7 µg/mL in acute asthma vs. 7.6 µg/mL in healthy controls. | [6] |
| Altered MUC5B:MUC5AC ratio | Geometric mean ratio of 3.71 in acute asthma vs. 31.6 in healthy controls. | [6] | |
| Cystic Fibrosis | Increased sialylation and sulfation | Airway mucins from CF patients are more highly O-glycosylated with a higher density of O-glycans. | [7] |
| Increased levels of sulfate and sialic acid in high molecular weight airway mucins from CF patients. | [7] | ||
| Pancreatic Cancer | Altered glycosylation | Pro-inflammatory stimuli alter the expression and glycosylation of MUC5AC in a cell-line-dependent manner. | [8] |
Experimental Protocols for Studying MUC5AC O-Glycosylation
A variety of experimental techniques are employed to investigate the structure and function of MUC5AC O-glycans. Below are detailed methodologies for key experiments.
Analysis of MUC5AC O-Glycans by Mass Spectrometry
Objective: To release, purify, and characterize the O-glycan structures from MUC5AC.
Methodology: Reductive β-Elimination and LC-MS/MS
-
O-Glycan Release (Reductive β-Elimination):
-
Dissolve purified MUC5AC (from cell culture supernatant, patient samples, or commercial sources) in a solution of 1M potassium borohydride (KBH₄) in 0.1M potassium hydroxide (KOH).
-
Incubate the mixture in an ultrasonic bath at 60°C for 2 hours. This cleaves the O-glycans from the serine/threonine residues and reduces the newly formed reducing end to an alditol.
-
-
Sample Cleanup:
-
Neutralize the reaction with acid (e.g., acetic acid).
-
Remove salts and peptides using a cation exchange resin.
-
Further purify the released O-glycans using a graphitized carbon cartridge. Elute the glycans with a solution of 25% acetonitrile containing 0.05% trifluoroacetic acid.[9]
-
-
Derivatization (Optional but Recommended for Quantification):
-
LC-MS/MS Analysis:
-
Separate the O-glycans using liquid chromatography (LC) with a porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column.[11][12]
-
Analyze the eluted glycans using tandem mass spectrometry (MS/MS) to determine their mass and fragmentation patterns, allowing for structural elucidation.[9][12]
-
Immunohistochemical Analysis of MUC5AC Expression
Objective: To visualize the expression and localization of MUC5AC in tissue samples.
Methodology:
-
Tissue Preparation:
-
Immunostaining:
-
Block non-specific antibody binding using a protein block solution.[5]
-
Incubate the sections with a primary antibody specific for MUC5AC (e.g., mouse monoclonal antibody [45M1] or [IHC625]) for 30-60 minutes at room temperature.[5][13]
-
Wash the sections with a suitable buffer (e.g., TBS).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-polymer).[5]
-
Develop the signal using a chromogen such as DAB, which produces a brown precipitate at the site of antigen localization.[5]
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize cell nuclei.[5]
-
Dehydrate the sections and mount with a permanent mounting medium.
-
Visualize and analyze the staining using a light microscope.
-
Cell Culture Model for MUC5AC Production and Glycosylation Studies
Objective: To culture a human cell line that produces MUC5AC for in vitro studies of glycosylation.
Methodology: HT-29 Cell Culture
-
Cell Maintenance:
-
Inducing MUC5AC Production:
-
Sample Collection:
-
Collect the cell culture supernatant to isolate secreted MUC5AC for glycan analysis.
-
Lyse the cells to analyze intracellular MUC5AC or associated signaling proteins.
-
Signaling Pathways Influenced by MUC5AC O-Glycosylation
The glycosylation state of MUC5AC can influence intracellular signaling pathways, impacting cellular processes such as proliferation, inflammation, and survival.
Epidermal Growth Factor Receptor (EGFR) Signaling
Aberrant MUC5AC expression and glycosylation are often linked to the activation of the EGFR signaling pathway. This pathway is a key regulator of MUC5AC gene expression.
Caption: EGFR signaling cascade leading to MUC5AC expression.
Nuclear Factor-kappa B (NF-κB) Signaling
Inflammatory stimuli can induce MUC5AC expression through the activation of the NF-κB signaling pathway. Aberrant glycosylation of MUC5AC may also contribute to a pro-inflammatory feedback loop.
Caption: NF-κB signaling pathway for MUC5AC induction.
Logical Workflow for MUC5AC O-Glycosylation Research
The investigation of MUC5AC O-glycosylation typically follows a structured workflow, from sample acquisition to functional analysis.
Caption: A typical research workflow for MUC5AC O-glycosylation studies.
Conclusion
The O-glycosylation of MUC5AC is a dynamic and functionally critical post-translational modification. Its role extends from defining the structural properties of mucus to mediating intricate interactions with the host's microenvironment and invading pathogens. Alterations in MUC5AC glycosylation are increasingly recognized as a hallmark of various diseases, offering potential avenues for novel diagnostic and therapeutic strategies. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further unravel the complexities of MUC5AC O-glycosylation and harness this knowledge for clinical benefit.
References
- 1. Airway Mucus and Asthma: The Role of MUC5AC and MUC5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HT29 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enhancement of Mucus Production in Eukaryotic Cells and Quantification of Adherent Mucus by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocare.net [biocare.net]
- 6. MUC5AC and a Glycosylated Variant of MUC5B Alter Mucin Composition in Children With Acute Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicopublication.com [medicopublication.com]
- 8. Improved In-gel Reductive β-Elimination for Comprehensive O-linked and Sulfo-glycomics by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MUC5AC Expression in Various Tumor Types and Nonneoplastic Tissue: A Tissue Microarray Study on 10 399 Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of increased mucus production of HT29-MTX-E12 cells grown under Semi-Wet interface with Mechanical Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genomeme.ca [genomeme.ca]
- 14. encodeproject.org [encodeproject.org]
An In-depth Technical Guide on MUC5AC and its Involvement in Cell Signaling Pathways
Authored for: Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
Mucin 5AC (MUC5AC) is a major gel-forming mucin crucial for the protection of epithelial surfaces in the respiratory and gastrointestinal tracts. Its expression is tightly regulated, and its overproduction is a hallmark of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and certain cancers. The synthesis and secretion of MUC5AC are controlled by a complex network of intracellular signaling pathways initiated by a wide array of extracellular stimuli. Understanding these pathways is critical for the development of targeted therapeutics aimed at modulating mucin hypersecretion. This guide provides a detailed overview of the core signaling cascades that govern MUC5AC expression, presents quantitative data from key studies, outlines relevant experimental methodologies, and visualizes the molecular interactions involved.
A note on terminology: The term "Muc5AC-13" can refer to a specific synthetic glycopeptide used in research, which is a fragment of the MUC5AC protein with a post-translational modification at the 13th threonine residue[1][2]. It can also refer to monoclonal antibody clones, such as 1-13M1, used to detect the MUC5AC protein[3][4]. This document focuses on the full-length MUC5AC protein and its role in cellular signaling.
Core Signaling Pathways Regulating MUC5AC Expression
The expression of the MUC5AC gene is predominantly regulated at the transcriptional level. Several key signaling pathways have been identified as major regulators, often exhibiting significant crosstalk. These include the Epidermal Growth Factor Receptor (EGFR) pathway, the NF-κB pathway, and the Notch signaling pathway, among others.
Epidermal Growth Factor Receptor (EGFR) - MAPK/ERK Signaling Axis
The EGFR signaling cascade is one of the most well-documented pathways leading to MUC5AC production[5][6]. Activation of EGFR by its ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), triggers a phosphorylation cascade that results in increased MUC5AC gene transcription.
Mechanism of Action:
-
Ligand Binding and Receptor Dimerization: An extracellular stimulus (e.g., EGF) binds to EGFR, causing the receptor to dimerize and autophosphorylate its tyrosine kinase domains.
-
Recruitment of Adaptor Proteins: The phosphorylated receptor recruits adaptor proteins like Grb2, which in turn binds the Guanine nucleotide exchange factor SOS.
-
Ras Activation: SOS activates the small GTPase Ras by promoting the exchange of GDP for GTP.
-
MAPK Cascade Activation: Activated Ras initiates a three-tiered kinase cascade, sequentially activating RAF (a MAP3K), then MEK1/2 (a MAP2K), and finally ERK1/2 (a MAPK)[7][8].
-
Transcription Factor Activation: Phosphorylated ERK1/2 translocates to the nucleus, where it activates transcription factors, most notably Specificity Protein 1 (Sp1).
-
Gene Transcription: Activated Sp1 binds to the promoter region of the MUC5AC gene, driving its transcription[6][9].
Various stimuli, including pollutants, allergens, and bacterial products, can induce MUC5AC through this pathway[5]. For instance, acrolein, a component of cigarette smoke, increases MUC5AC expression by inducing EGFR phosphorylation[10].
Caption: The EGFR-MAPK signaling cascade leading to MUC5AC gene expression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response and plays a significant role in MUC5AC induction, particularly in response to pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α)[11].
Mechanism of Action:
-
Receptor Binding: TNF-α binds to its cell surface receptor (TNFR).
-
IKK Complex Activation: This binding leads to the recruitment of adaptor proteins that activate the IκB kinase (IKK) complex.
-
IκBα Phosphorylation and Degradation: The IKK complex phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (typically p65/p50) in the cytoplasm. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation[11].
-
NF-κB Translocation: The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific κB sites in the MUC5AC promoter, initiating transcription[6].
Caption: The NF-κB signaling pathway for MUC5AC induction.
Bidirectional Notch and EGFR Signaling
Recent evidence points to a bidirectional crosstalk between the Notch and EGFR signaling pathways in regulating MUC5AC expression[12]. This interaction creates a positive feedback loop that can amplify mucin production.
Mechanism of Action:
-
EGF-to-Notch: EGF stimulation of EGFR can lead to the generation of the Notch Intracellular Domain (NICD). This process is dependent on γ-secretase activity. NICD then translocates to the nucleus to influence gene expression[12].
-
Notch-to-EGF: Conversely, forced expression of NICD can induce the phosphorylation of both EGFR and its downstream target ERK, leading to MUC5AC expression even without EGF. This suggests that Notch activation can trigger the EGFR pathway, amplifying the signal[12].
This bidirectional circuit highlights a complex regulatory network where one pathway can potentiate the other, leading to sustained MUC5AC production in chronic inflammatory states.
Quantitative Data on MUC5AC Regulation
The following tables summarize quantitative findings from studies investigating the regulation of MUC5AC expression in response to various stimuli and inhibitors.
Table 1: Effect of LPS and EGFR Inhibition on MUC5AC Protein Secretion Cell Line: 16HBE (Human Bronchial Epithelial Cells)
| Group | Treatment | MUC5AC Concentration (ng/mL) at 48h | Fold Change vs. Control |
|---|---|---|---|
| A (Control) | Vehicle | 18.41 ± 0.69 | 1.0 |
| B (Stimulated) | LPS (10 mg/L) | 66.78 ± 2.47 | ~3.6 |
| C (Inhibitor only) | AG1478 (10 μmol/L) | 18.04 ± 0.61 | ~0.98 |
| D (Inhibited) | LPS + AG1478 | 56.30 ± 1.17 | ~3.1 |
Data adapted from a study on the role of EGFR in LPS-induced MUC5AC hypersecretion. AG1478 is an EGFR kinase inhibitor. Results show LPS significantly increases MUC5AC secretion, and this effect is partially attenuated by EGFR inhibition[13].
Table 2: Effect of IL-13 on MUC5AC mRNA Expression Cell Type: Primary Human Bronchial Epithelial Cells
| Condition | Treatment | Relative MUC5AC mRNA Expression |
|---|---|---|
| Control | Vehicle | Baseline |
| Stimulated | IL-13 (10 ng/mL) for 10 days | Significantly Increased (P < 0.01) |
Data adapted from a study showing that IL-13 strongly induces MUC5AC mRNA expression in vitro[14]. Note: Other studies have reported that IL-13 can suppress MUC5AC expression under different experimental conditions, suggesting its role is context-dependent[15][16].
Key Experimental Protocols
Reproducible research in MUC5AC signaling relies on standardized methodologies. Below are outlines for common experimental procedures used to quantify MUC5AC expression and pathway activation.
Quantification of MUC5AC Protein by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying MUC5AC protein in cell culture supernatants or biological fluids[13].
Methodology Outline:
-
Coating: A 96-well microtiter plate is pre-coated with a capture antibody specific to human MUC5AC.
-
Sample Addition: Standards and samples (e.g., cell culture supernatants) are added to the wells and incubated. MUC5AC protein present in the samples binds to the capture antibody.
-
Detection Antibody: A biotin-conjugated detection antibody specific to MUC5AC is added, which binds to a different epitope on the captured MUC5AC.
-
Enzyme Conjugate: Avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotin on the detection antibody.
-
Substrate Addition: A TMB substrate solution is added. The HRP enzyme catalyzes a color change.
-
Stopping Reaction: The reaction is stopped by adding a sulfuric acid solution.
-
Measurement: The optical density (OD) is measured spectrophotometrically at 450 nm. The concentration of MUC5AC is determined by comparing the sample OD to a standard curve[17].
Caption: Standard workflow for a MUC5AC Sandwich ELISA protocol.
Analysis of Signaling Protein Phosphorylation by Western Blot
Western blotting is used to detect the activation of kinases in a signaling pathway, such as the phosphorylation of EGFR or ERK.
Methodology Outline:
-
Cell Lysis: Cells are treated with stimuli/inhibitors, then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration of each lysate is determined using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-ERK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein and a loading control (e.g., β-actin) to normalize the data.
Conclusion and Future Directions
The regulation of MUC5AC is a highly complex process involving the integration of multiple signaling pathways, including the EGFR-MAPK, NF-κB, and Notch cascades. These pathways respond to a host of external factors, from growth factors to inflammatory cytokines and environmental irritants, making MUC5AC a critical node in the pathophysiology of muco-obstructive diseases. The intricate crosstalk between these pathways, such as the bidirectional amplification loop between EGFR and Notch, offers new insights into the chronicity of these conditions.
For drug development professionals, targeting a single point in these cascades may be insufficient due to pathway redundancy and feedback mechanisms. Future therapeutic strategies may require a multi-targeted approach, such as dual inhibition of EGFR and NF-κB, or the development of agents that disrupt the protein-protein interactions central to these signaling networks. Further research into the specific molecular switches that determine the dominance of one pathway over another in different disease states will be essential for designing more effective and personalized therapies.
References
- 1. This compound - 1 mg, 1704.9, 1 mg | Labscoop [labscoop.com]
- 2. This compound - 1 mg [anaspec.com]
- 3. MUC5AC (Mucin 5AC/Gastric Mucin) Monoclonal Antibody (1-13M1) (4586-MSM2-P0) [thermofisher.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. What are MUC5AC stimulants and how do they work? [synapse.patsnap.com]
- 6. Kaempferol Regulates the Expression of Airway MUC5AC Mucin Gene via IκBα-NF-κB p65 and p38-p44/42-Sp1 Signaling Pathways [biomolther.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. alliedacademies.org [alliedacademies.org]
- 14. Interleukin-13–induced MUC5AC Is Regulated by 15-Lipoxygenase 1 Pathway in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-13 suppresses MUC5AC gene expression and mucin secretion in nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Human MUC5AC(Mucin 5 Subtype AC) ELISA Kit [elkbiotech.com]
The Immunological Landscape of Mucin 5AC: A Technical Guide for Researchers
An In-depth Examination of MUC5AC's Role in Immunity, Disease Pathogenesis, and as a Potential Therapeutic Target.
This technical guide provides a comprehensive overview of the immunological aspects of Mucin 5AC (MUC5AC), a gel-forming mucin implicated in the pathophysiology of various respiratory diseases and cancers. While the specific term "Muc5AC-13" does not correspond to a recognized immunogenic entity, this document explores the immunogenicity of the MUC5AC protein itself, with a particular focus on the influence of Interleukin-13 (IL-13) and the utility of MUC5AC-recognizing monoclonal antibodies (e.g., 1-13M1) in its study. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and target MUC5AC in a therapeutic context.
Quantitative Analysis of MUC5AC Expression in Disease
MUC5AC is aberrantly overexpressed in several chronic inflammatory diseases and malignancies. The following tables summarize quantitative data on MUC5AC levels in various patient populations, providing a baseline for its consideration as a biomarker and therapeutic target.
Table 1: MUC5AC Protein Concentration in Respiratory Diseases
| Disease State | Sample Type | MUC5AC Concentration | Patient Cohort Size | Reference |
| Mild Asthma | Induced Sputum | Significantly higher than controls | 87 patients | [1][2] |
| Healthy Controls | Induced Sputum | 212.0 +/- 167.1 µg/mL | 11 controls | [3] |
| Classic Asthma | Induced Sputum | 674.2 +/- 548.8 µg/mL | 49 patients | [3] |
| At-Risk Smokers (current) | Sputum | 87.8 pmol/mL (SEM 25.5) | 90 at-risk smokers | [4] |
| At-Risk Smokers (former) | Sputum | 21.2 pmol/mL (SEM 4.4) | 90 at-risk smokers | [4] |
| Healthy Never-Smokers | Sputum | 15.7 pmol/mL (SEM 4.1) | 40 healthy controls | [4] |
| COPD | Sputum | Increased concentrations associated with disease severity | 201 patients | [4][5] |
Table 2: MUC5AC Expression in Pancreatic Ductal Adenocarcinoma (PDAC)
| Tissue Type | Detection Method | MUC5AC Expression Frequency | Key Findings | Reference |
| PDAC | Immunohistochemistry (IHC) | 71% of 423 cases showed positive staining | Expression is common in PDAC but absent in normal pancreas and pancreatitis.[6][7] | [6][7][8] |
| Pancreatic Intraepithelial Neoplasia (PanIN) | Immunohistochemistry (IHC) | 64% showed moderate expression | MUC5AC is an early event in pre-cancerous lesions. | [9] |
| Normal Pancreas | Immunohistochemistry (IHC) | 0% | MUC5AC is not expressed in healthy pancreatic tissue. | [6][7] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of MUC5AC. This section provides protocols for common experimental procedures used to quantify and visualize MUC5AC.
Quantification of MUC5AC by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on commercially available sandwich ELISA kits for the quantification of human MUC5AC in biological fluids.
Materials:
-
Human MUC5AC ELISA Kit (e.g., Abcam ab303761, Elabscience E-EL-H2279)
-
Microplate reader set to 450 nm
-
Wash buffer (typically 1x PBS with 0.05% Tween 20)
-
Sample diluent
-
TMB substrate
-
Stop solution
-
Samples (e.g., serum, plasma, cell culture supernatants)
Procedure:
-
Sample Preparation:
-
Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 15-20 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma and assay immediately or store as above.
-
Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove particulates. Assay immediately or store as above.
-
Dilute samples in the provided sample diluent as necessary.
-
-
Assay Protocol (based on a typical 90-minute kit):
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Add the capture and detector antibody cocktail to the wells.
-
Cover the plate and incubate for 1 hour at room temperature.
-
Wash the wells three to five times with 350 µL of 1x wash buffer per well.
-
Add 100 µL of TMB development solution to each well and incubate for 10-15 minutes in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm on a microplate reader within 5 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of MUC5AC in the samples.
-
Immunohistochemical (IHC) Staining of MUC5AC in Tissue Sections
This protocol outlines the steps for visualizing MUC5AC expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against MUC5AC (e.g., clone CLH2 or 45M1) diluted in blocking buffer.
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Immerse slides in 100% ethanol twice for 10 minutes each.
-
Immerse slides in 95%, 70%, and 50% ethanol for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated sodium citrate buffer (95-100°C) for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2 in methanol for 15 minutes.
-
Wash slides three times in PBS.
-
Apply blocking buffer and incubate for 1 hour at room temperature.
-
Incubate with the primary MUC5AC antibody overnight at 4°C.
-
Wash slides three times in PBS.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Wash slides three times in PBS.
-
Apply Streptavidin-HRP and incubate for 30 minutes.
-
Wash slides three times in PBS.
-
Apply DAB substrate and monitor for color development (typically 5-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate slides through a graded ethanol series and xylene.
-
Coverslip with mounting medium.
-
In Vitro Induction of MUC5AC by IL-13 in Airway Epithelial Cells
This protocol describes the stimulation of MUC5AC expression in primary human bronchial epithelial cells (HBECs) cultured at an air-liquid interface (ALI).
Materials:
-
Primary HBECs
-
ALI culture medium
-
Recombinant human IL-13
-
Plates with permeable supports (e.g., Transwells)
-
Reagents for RNA extraction and qRT-PCR or protein lysis and ELISA/Western blot.
Procedure:
-
Cell Culture:
-
Culture primary HBECs on permeable supports until a confluent monolayer is formed.
-
Establish an air-liquid interface by removing the apical medium and feeding the cells from the basal compartment.
-
Maintain the ALI culture for at least 21 days to allow for full differentiation into a mucociliary epithelium.
-
-
IL-13 Stimulation:
-
Add recombinant human IL-13 to the basal medium at a final concentration of 1-10 ng/mL.
-
Culture the cells in the presence of IL-13 for the desired duration (e.g., 24 hours for early signaling events, 7-21 days for goblet cell metaplasia and sustained MUC5AC expression).[10]
-
-
Analysis of MUC5AC Expression:
-
qRT-PCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR using primers specific for MUC5AC and a housekeeping gene.
-
ELISA/Western Blot: Collect apical secretions or lyse the cells to extract protein. Quantify MUC5AC protein levels using an appropriate assay.
-
Immunofluorescence: Fix the cells on the permeable support and perform immunofluorescent staining for MUC5AC to visualize goblet cell metaplasia.
-
MUC5AC-Related Signaling Pathways
The expression of MUC5AC is tightly regulated by complex signaling networks, primarily driven by inflammatory cytokines. Understanding these pathways is critical for the development of targeted therapies.
IL-13/STAT6-Mediated MUC5AC Induction
The Th2 cytokine IL-13 is a potent inducer of MUC5AC expression in airway epithelial cells.[11][12] This pathway is central to the pathophysiology of allergic asthma. The signaling cascade involves the activation of STAT6, which in turn upregulates the transcription factor SPDEF.[13][14][15] SPDEF promotes goblet cell differentiation and MUC5AC transcription while inhibiting FOXA2, a transcription factor that represses mucin production.[14][15][16]
References
- 1. Pathophysiological relevance of sputum MUC5AC and MUC5B levels in patients with mild asthma [jstage.jst.go.jp]
- 2. Pathophysiological relevance of sputum MUC5AC and MUC5B levels in patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induced Sputum Concentrations of Mucin in Patients With Asthma and Chronic Cough [periodicos.capes.gov.br]
- 4. Airway mucin MUC5AC and MUC5B concentrations and the initiation and progression of chronic obstructive pulmonary disease: an analysis of the SPIROMICS cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Elevated Level of Lung Protein an Early Predictor for COPD? | Newsroom [news.unchealthcare.org]
- 6. Mucin 5AC expression is common but unrelated to tumor progression in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Clinical Impact of MUC5AC Expression on Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. JCI Insight - Epithelial miR-141 regulates IL-13–induced airway mucus production [insight.jci.org]
- 11. mdpi.com [mdpi.com]
- 12. atsjournals.org [atsjournals.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Aberrant DNA methylation and expression of SPDEF and FOXA2 in airway epithelium of patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - SPDEF is required for mouse pulmonary goblet cell differentiation and regulates a network of genes associated with mucus production [jci.org]
- 16. Frontiers | Inactivation of FOXA2 by Respiratory Bacterial Pathogens and Dysregulation of Pulmonary Mucus Homeostasis [frontiersin.org]
A Technical Guide to the Role of MUC5AC in Protein Folding and Stability
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Muc5AC-13" does not correspond to a standard nomenclature in published scientific literature. This document focuses on the well-characterized MUC5AC protein, a major gel-forming mucin, assuming "this compound" is a non-standard reference or a typographical error.
Introduction to MUC5AC
MUC5AC is a large, oligomeric glycoprotein that is a principal structural component of mucus in the respiratory and gastrointestinal tracts.[1] As a gel-forming mucin, its primary role is to protect epithelial surfaces from pathogens, dehydration, and physical stress.[1][2] The proper folding, assembly, and stability of MUC5AC are critical for the viscoelastic properties of mucus.[3] Dysregulation of MUC5AC expression, production, or structure is implicated in the pathophysiology of numerous diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis.[2][4] This guide provides an in-depth overview of the molecular mechanisms governing MUC5AC's folding and stability, the signaling pathways that regulate its expression, and the experimental methods used for its study.
MUC5AC Structure and Protein Folding
The folding and assembly of MUC5AC is a complex, multi-step process that begins with the synthesis of a massive polypeptide chain (over 5,600 amino acids) and culminates in the formation of enormous, net-like polymers.[5][6] This process is dictated by its distinct domain architecture.
2.1. Domain Architecture
The MUC5AC apomucin (the protein core before glycosylation) has a characteristic structure composed of:
-
N-terminal region: Contains four von Willebrand factor D-like domains (VWD1, VWD2, VWD', VWD3), a C8 domain, and trypsin inhibitor-like (TIL) domains.[4][5][6] This region is crucial for the acid-induced polymerization of MUC5AC monomers.
-
Central Proline, Threonine, and Serine-rich (PTS) domain: This large, central region is heavily O-glycosylated, giving MUC5AC its characteristic bottlebrush structure. It is interrupted by several cysteine-rich CysD domains.[5][7]
-
C-terminal region: Contains a C-terminal cysteine knot (CK) domain, which is responsible for the initial dimerization of MUC5AC monomers in the endoplasmic reticulum.[4]
2.2. Polymer Assembly: A Stepwise Process
The formation of functional MUC5AC polymers is a highly orchestrated process involving both covalent and non-covalent interactions:
-
Dimerization: In the endoplasmic reticulum, two MUC5AC monomers associate via disulfide bonds between their C-terminal cysteine knot domains.[4]
-
Glycosylation: As the dimers traffic through the Golgi apparatus, the central PTS domains are extensively decorated with O-glycans. This massive glycosylation is critical for the protein's stability, hydration, and resistance to proteolysis.[8]
-
Packaging and Polymerization: The MUC5AC dimers are then packaged into acidic secretory granules. The low pH environment of these granules is thought to be critical for keeping the N-terminal domains in a compact conformation, preventing premature polymerization.[4] Upon secretion, the pH increases, triggering a conformational change in the N-terminal VWD domains. This allows for the formation of intermolecular disulfide bonds between the N-termini of different dimers, leading to the assembly of long, linear, and branched polymers.[6][7][9] Recent structural studies have revealed that the N-terminal segment of MUC5AC can form helical filaments, which guide the disulfide crosslinking to form polymers.[7][10]
The diagram below illustrates the key stages of MUC5AC folding and assembly.
MUC5AC Protein Stability
The stability of the MUC5AC protein is crucial for its function and is influenced by several factors, from post-translational modifications to external cellular stresses.
-
Post-Translational Modifications (PTMs): PTMs are essential for regulating the stability of mucins.[8][11] The extensive O-glycosylation of the MUC5AC core protects it from proteolytic degradation, contributes to its charge and hydration, and thus significantly enhances its stability.[8]
-
Disulfide Bonds: The intra- and intermolecular disulfide bonds are critical for maintaining the tertiary and quaternary structure of MUC5AC, providing substantial stability to the folded domains and the final polymer network.[5][6]
-
Mechanical Stress: Chronic mechanical stress, such as that experienced during bronchoconstriction in asthma, can lead to increased intracellular MUC5AC protein levels.[12][13] This may be due to altered protein stability or modifications in post-translational processing, independent of transcriptional changes.[12]
-
Pharmacological Agents: Certain compounds can affect MUC5AC stability. For instance, the glucocorticoid dexamethasone has been shown to increase the stability of Muc5ac protein in rat tracheal epithelial cells, potentially by altering its translation or degradation rate.[14]
Signaling Pathways Regulating MUC5AC Expression
The production of MUC5AC is tightly regulated at the transcriptional level by a variety of signaling pathways, often activated by inflammatory mediators, growth factors, and environmental irritants. Understanding these pathways is critical for developing therapies to modulate MUC5AC levels in disease.
Key regulatory pathways include:
-
Epidermal Growth Factor Receptor (EGFR) Pathway: Activation of EGFR by ligands like EGF or TGF-α triggers downstream cascades, including the MAPK/ERK pathway, which ultimately leads to the upregulation of MUC5AC gene expression.[1] Mechanical stress can also activate this pathway.[12]
-
NF-κB Signaling Pathway: Pro-inflammatory cytokines like TNF-α can activate the NF-κB pathway, which is a major regulator of MUC5AC transcription in airway epithelial cells.[2]
-
IL-13/STAT6 Pathway: In allergic airway diseases, the cytokine IL-13 is a potent inducer of MUC5AC expression through the STAT6 and SPDEF transcription factors.[2][15]
The diagram below depicts a simplified overview of the EGFR signaling pathway leading to MUC5AC expression.
References
- 1. What are MUC5AC stimulants and how do they work? [synapse.patsnap.com]
- 2. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Assembly and organization of the N-terminal region of mucin MUC5AC: Indications for structural and functional distinction from MUC5B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the MUC5AC VWD3 assembly responsible for the formation of net-like mucin polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. pnas.org [pnas.org]
- 8. Post-Translational Regulation of Signaling Mucins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MUC5AC filaments illuminate the structural diversification of respiratory and intestinal mucins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Post-translational modifications [www2.mrc-lmb.cam.ac.uk]
- 12. Chronic Intermittent Mechanical Stress Increases MUC5AC Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. MUC5AC mucin 5AC, oligomeric mucus/gel-forming [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Muc5AC-13 Glycopeptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of the Muc5AC-13 glycopeptide. This synthetic glycopeptide is a valuable tool for studying the biological functions of MUC5AC, a key mucin implicated in various diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cancer. The protocols provided herein detail the synthesis, purification, and application of this compound in relevant in vitro assays.
Introduction to this compound Glycopeptide
The this compound glycopeptide is a synthetically accessible fragment of the human MUC5AC mucin. It consists of a peptide backbone with a single N-acetylgalactosamine (GalNAc) sugar moiety attached to a threonine residue at position 13. O-glycosylation, the attachment of sugars to serine or threonine residues, is a critical post-translational modification that dictates the structure and function of mucins. The specific glycosylation patterns on mucins can influence their viscoelastic properties, proteolytic resistance, and interaction with pathogens and host cells.
The this compound glycopeptide, with its defined structure, serves as an important substrate for studying the enzymes involved in mucin glycosylation, particularly the polypeptide N-acetylgalactosaminyltransferases (ppGaNTases). Furthermore, it can be utilized in cell-based assays to investigate the downstream signaling effects of specifically glycosylated MUC5AC fragments.
Data Presentation
As no specific quantitative data for this compound was found in the public domain, the following tables provide representative data that could be generated using the protocols described below.
Table 1: Representative Purity Analysis of Synthetic this compound Glycopeptide
| Analysis Method | Parameter | Result |
| RP-HPLC | Retention Time (min) | 15.2 |
| Purity (%) | >95% | |
| MALDI-TOF MS | Calculated [M+H]⁺ | 1704.8 g/mol |
| Observed [M+H]⁺ | 1704.9 g/mol |
Table 2: Representative Michaelis-Menten Kinetic Parameters for a ppGaNTase with this compound
| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/µg) |
| This compound | ppGaNTase-T2 | 50 | 100 |
Table 3: Representative Effect of this compound on Cytokine Secretion from Calu-3 Cells
| Treatment | IL-8 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Vehicle Control | 150 ± 15 | 50 ± 5 |
| This compound (10 µg/mL) | 350 ± 25 | 120 ± 10 |
| LPS (1 µg/mL) (Positive Control) | 800 ± 50 | 300 ± 20 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound Glycopeptide
This protocol describes the manual solid-phase peptide synthesis (SPPS) of the this compound glycopeptide (Sequence: GTTPSPVPTTST-T(α-D-GalNAc)-SAP) using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Thr(Ac3-α-D-GalNAc)-OH)
-
Coupling reagents: HATU, HOBt, DIPEA
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM, Diethyl ether
-
HPLC grade water and acetonitrile with 0.1% TFA
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and immediately add it to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-Thr(Ac3-α-D-GalNAc)-OH at position 13.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude glycopeptide by adding cold diethyl ether.
-
Centrifuge to pellet the glycopeptide, decant the ether, and dry the pellet.
-
-
Purification:
-
Dissolve the crude glycopeptide in a minimal amount of 50% acetonitrile/water.
-
Purify by reversed-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the pure glycopeptide and lyophilize to obtain a white powder.
-
-
Characterization: Confirm the identity and purity of the this compound glycopeptide by MALDI-TOF mass spectrometry and analytical RP-HPLC.
Protocol 2: In Vitro Glycosylation Assay
This protocol describes an assay to measure the activity of a polypeptide N-acetylgalactosaminyltransferase (ppGaNTase) using the synthetic this compound glycopeptide as an acceptor substrate.
Materials:
-
Purified recombinant ppGaNTase
-
This compound glycopeptide
-
UDP-GalNAc (donor substrate)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM MnCl₂, 0.1% Triton X-100
-
Quenching Solution: 1% TFA in water
-
RP-HPLC system with a C18 column
-
MALDI-TOF mass spectrometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, this compound glycopeptide (e.g., 50 µM), and purified ppGaNTase (e.g., 100 ng).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction: Start the reaction by adding UDP-GalNAc (e.g., 500 µM).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding an equal volume of quenching solution.
-
Analysis by RP-HPLC:
-
Analyze the reaction mixture by RP-HPLC on a C18 column.
-
Monitor the elution profile at 214 nm. The glycosylated product will have a different retention time than the unglycosylated substrate.
-
Quantify the product peak area to determine the extent of the reaction.
-
-
Confirmation by MALDI-TOF MS:
-
Collect the HPLC fraction corresponding to the product peak.
-
Analyze the fraction by MALDI-TOF MS to confirm the addition of a single GalNAc residue (mass increase of 203.2 Da).
-
Protocol 3: Cell-Based Assay for Inflammatory Response
This protocol describes a method to assess the effect of the this compound glycopeptide on the secretion of pro-inflammatory cytokines from the Calu-3 human lung adenocarcinoma cell line.[1][2][3][4]
Materials:
-
Calu-3 cells
-
Complete growth medium (e.g., MEM with 10% FBS)
-
This compound glycopeptide
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate-buffered saline (PBS)
-
ELISA kits for IL-8 and TNF-α
Procedure:
-
Cell Culture:
-
Cell Treatment:
-
Wash the confluent cell monolayers with PBS.
-
Add fresh serum-free medium containing either vehicle control, this compound glycopeptide (e.g., 10 µg/mL), or LPS (1 µg/mL).
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
-
Cytokine Quantification by ELISA:
-
Data Analysis:
-
Calculate the mean and standard deviation of cytokine concentrations for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of any observed differences.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Workflow for the in vitro glycosylation assay.
Caption: Hypothesized signaling pathway for this compound-induced inflammation.
References
- 1. A comparison of three mucus-secreting airway cell lines (Calu-3, SPOC1 and UNCN3T) for use as biopharmaceutical models of the nose and lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. editxor.com [editxor.com]
- 3. Coordinated release of nucleotides and mucin from human airway epithelial Calu-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. Human MUC5AC(Mucin 5 Subtype AC) ELISA Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for In Vitro Glycosylation of Muc5AC-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin 5AC (MUC5AC) is a critical gel-forming mucin that plays a vital role in the protective mucus layers of the respiratory and gastrointestinal tracts. Its function is intrinsically linked to its extensive O-glycosylation, a post-translational modification that endows the protein with its characteristic physicochemical properties and biological activities.[1][2] The study of MUC5AC glycosylation is paramount for understanding its role in health and various pathologies, including asthma, chronic obstructive pulmonary disease (COPD), and cancer.[1][2][3]
These application notes provide a detailed protocol for an in vitro glycosylation assay using a synthetic peptide derived from the MUC5AC tandem repeat, referred to here as Muc5AC-13. This assay allows for the controlled addition of N-acetylgalactosamine (GalNAc) to serine and threonine residues, the initial and rate-limiting step in mucin-type O-glycosylation. This process is catalyzed by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). The ability to reconstitute this process in vitro provides a powerful tool for researchers to investigate the substrate specificity of different ppGalNAc-T isoforms, screen for inhibitors of mucin glycosylation, and produce specifically glycosylated MUC5AC peptides for further functional studies.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound Peptide (GTTPSPVPTTSTTSAP) | Custom Synthesis | N/A | -20°C |
| FAM-labeled this compound Peptide | Custom Synthesis | N/A | -20°C, light-protected |
| Recombinant Human ppGalNAc-T1 | R&D Systems | 7758-GT | -80°C |
| Recombinant Human ppGalNAc-T2 | R&D Systems | 7759-GT | -80°C |
| Recombinant Human ppGalNAc-T13 | R&D Systems | 7760-GT | -80°C |
| Uridine Diphosphate-N-acetylgalactosamine (UDP-GalNAc) | Sigma-Aldrich | U4375 | -20°C |
| MES Hydrate | Sigma-Aldrich | M8250 | Room Temperature |
| Manganese(II) Chloride (MnCl₂) | Sigma-Aldrich | M1787 | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 | Room Temperature |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998 | Room Temperature |
| Water, HPLC Grade | Fisher Scientific | W6 | Room Temperature |
Experimental Protocols
Preparation of Reagents
-
This compound Peptide Stock Solution: Dissolve the lyophilized this compound peptide in sterile, nuclease-free water to a final concentration of 1 mM. Aliquot and store at -20°C.
-
FAM-labeled this compound Peptide Stock Solution: Dissolve the lyophilized FAM-labeled peptide in sterile, nuclease-free water to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light.
-
ppGalNAc-T Enzyme Working Solutions: On the day of the experiment, dilute the recombinant ppGalNAc-T enzymes to a working concentration of 100 µg/mL in 1X Reaction Buffer. Keep on ice.
-
UDP-GalNAc Stock Solution: Dissolve UDP-GalNAc in sterile, nuclease-free water to a final concentration of 10 mM. Aliquot and store at -20°C.
-
10X Reaction Buffer: Prepare a 10X stock solution containing 250 mM MES, pH 6.5, and 100 mM MnCl₂. Filter sterilize and store at 4°C.
-
1X Reaction Buffer: Prepare a 1X working solution by diluting the 10X stock in sterile, nuclease-free water. Add BSA to a final concentration of 0.1 mg/mL.
In Vitro Glycosylation Reaction
The following protocol describes a standard 50 µL reaction. Reactions should be set up in triplicate for each condition.
-
In a sterile microcentrifuge tube, combine the following reagents on ice:
-
5 µL of 10X Reaction Buffer
-
5 µL of 1 mM this compound peptide (final concentration: 100 µM)
-
5 µL of 10 mM UDP-GalNAc (final concentration: 1 mM)
-
X µL of diluted ppGalNAc-T enzyme (final concentration: 1-5 µg/mL)
-
Sterile, nuclease-free water to a final volume of 50 µL.
-
-
Mix gently by pipetting.
-
Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time may vary depending on the enzyme and substrate concentration and should be determined empirically.
-
To stop the reaction, heat the mixture at 95°C for 5 minutes.
-
The samples are now ready for analysis by HPLC or mass spectrometry.
A diagram illustrating the experimental workflow is provided below.
Analysis of Glycosylation Products by HPLC
For quantitative analysis of the glycosylation reaction, a FAM-labeled this compound peptide can be used. The fluorescent label allows for sensitive detection of the peptide and its glycosylated products.
-
Perform the in vitro glycosylation reaction as described above, using the FAM-labeled this compound peptide.
-
After stopping the reaction, centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples using a reverse-phase C18 column on an HPLC system equipped with a fluorescence detector (Excitation: 494 nm, Emission: 521 nm).
-
Use a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical gradient is 5-65% Solvent B over 30 minutes.
-
The unglycosylated peptide will elute first, followed by the monoglycosylated, diglycosylated, and subsequently more heavily glycosylated products. The retention time will decrease with the addition of each hydrophilic sugar moiety.
-
The percentage of glycosylation can be calculated by integrating the peak areas of the glycosylated products relative to the total peak area (unglycosylated + glycosylated peptides).
Analysis of Glycosylation Sites by Mass Spectrometry
Mass spectrometry can be used to identify the specific serine and threonine residues that have been glycosylated.
-
Perform the in vitro glycosylation reaction using the unlabeled this compound peptide.
-
Desalt the reaction mixture using a C18 ZipTip.
-
Analyze the desalted sample by MALDI-TOF or ESI mass spectrometry. The mass of the peptide will increase by 203.195 Da for each added GalNAc residue.
-
To pinpoint the exact sites of glycosylation, the glycopeptides can be subjected to tandem mass spectrometry (MS/MS) analysis. Fragmentation of the peptide backbone will reveal the location of the modification.
Data Presentation
The following tables summarize expected outcomes and provide a template for presenting quantitative data from the in vitro glycosylation assay.
Table 1: Mass Spectrometry Analysis of Glycosylated this compound
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Number of GalNAc |
| Unglycosylated Peptide | 1629.7 | User Data | 0 |
| Monoglycosylated | 1832.9 | User Data | 1 |
| Diglycosylated | 2036.1 | User Data | 2 |
| Triglycosylated | 2239.3 | User Data | 3 |
Table 2: Quantitative HPLC Analysis of this compound Glycosylation by Different ppGalNAc-T Isoforms
| Enzyme | % Unglycosylated | % Monoglycosylated | % Diglycosylated | % ≥ Triglycosylated |
| ppGalNAc-T1 | User Data | User Data | User Data | User Data |
| ppGalNAc-T2 | User Data | User Data | User Data | User Data |
| ppGalNAc-T13 | User Data | User Data | User Data | User Data |
Signaling and Reaction Pathway
The initiation of MUC5AC O-glycosylation is a sequential enzymatic process. The diagram below illustrates the reaction pathway where a polypeptide N-acetylgalactosaminyltransferase (ppGalNAc-T) transfers N-acetylgalactosamine (GalNAc) from the sugar donor UDP-GalNAc to a serine or threonine residue on the this compound peptide.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low glycosylation | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. |
| Incorrect buffer conditions | Verify the pH and composition of the reaction buffer. Ensure the presence of MnCl₂. | |
| Degraded UDP-GalNAc | Use a fresh aliquot of UDP-GalNAc. | |
| High background in HPLC | Contaminated reagents | Use HPLC-grade water and solvents. Filter all buffers. |
| Peptide precipitation | Centrifuge the reaction mixture before HPLC analysis. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and be precise when setting up reactions. |
| Temperature fluctuations | Ensure the incubator maintains a stable temperature of 37°C. |
Conclusion
The in vitro glycosylation assay using the this compound peptide is a versatile and powerful tool for studying the initial steps of mucin O-glycosylation. The detailed protocols and application notes provided herein offer a robust framework for researchers to investigate the enzymatic mechanisms of this critical biological process, screen for potential therapeutic agents, and generate valuable reagents for further research in the field of glycobiology.
References
Application Note and Protocol for Muc5AC Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mucin 5AC (Muc5AC) is a large, gel-forming glycoprotein that is a major component of the mucus layer protecting epithelial surfaces of the respiratory, gastrointestinal, and reproductive tracts. Its expression and secretion are often altered in various diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cancer, making it a significant biomarker and therapeutic target. This document provides a detailed protocol for the quantitative determination of Muc5AC levels in biological samples using a sandwich enzyme-linked immunosorbent assay (ELISA). The protocol is based on the principle of a sandwich ELISA, which utilizes a matched antibody pair for the specific detection of the target protein.[1][2] The "13" in Muc5AC-13 refers to the specific monoclonal antibody clone 1-13M1 used in some ELISA kits for the detection of MUC5AC.[3][4]
Assay Principle
The Muc5AC ELISA is a sandwich immunoassay designed to quantify Muc5AC in samples such as serum, plasma, and cell culture supernatants.[1][2][5] The fundamental steps of this assay are as follows:
-
Capture: A microplate is pre-coated with a monoclonal antibody specific for Muc5AC (the "capture antibody"). When the sample is added to the wells, any Muc5AC present is bound by this immobilized antibody.[1][6]
-
Detection: After washing away unbound substances, a second, biotin-conjugated monoclonal antibody that recognizes a different epitope on the Muc5AC protein is added (the "detection antibody"). This antibody binds to the captured Muc5AC, forming a "sandwich" complex.[1][6]
-
Enzymatic Reaction: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added. The streptavidin binds to the biotin on the detection antibody.[1][5]
-
Signal Generation: A substrate solution (TMB) is then added, which is converted by the HRP enzyme into a colored product. The intensity of the color is directly proportional to the amount of Muc5AC captured in the well.[6][7]
-
Quantification: The reaction is stopped by the addition of an acid, and the absorbance is measured at a specific wavelength (typically 450 nm). The concentration of Muc5AC in the sample is determined by comparing its absorbance to a standard curve generated from known concentrations of recombinant Muc5AC.[7]
Caption: Principle of the Muc5AC Sandwich ELISA.
Experimental Protocol
This protocol provides a general guideline. For specific kits, always refer to the manufacturer's instructions.
Materials and Reagents
-
Muc5AC ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm[8]
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Absorbent paper
-
Plate shaker (optional)
Sample Preparation
Proper sample collection and storage are crucial for accurate results.
-
Serum: Collect blood in a serum separator tube. Allow to clot for 30 minutes to 2 hours at room temperature or overnight at 4°C. Centrifuge for 15 minutes at 1000 x g. Aspirate the serum and assay immediately or store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Aspirate the plasma and assay immediately or store in aliquots at -20°C or -80°C.[1][8]
-
Cell Culture Supernatants: Centrifuge cell culture media for 20 minutes at 1000 x g to remove any cellular debris. Assay the supernatant immediately or store in aliquots at -20°C or -80°C.[6]
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge to remove debris. The protein concentration of the supernatant should be determined to normalize the results.[8]
Assay Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, detection antibody, and HRP conjugate as instructed by the kit manual.
-
Standard and Sample Addition: Add 100 µL of each standard, blank (sample diluent), and sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.[5][6]
-
Incubation: Cover the plate and incubate for 90 minutes at 37°C or as specified by the kit manufacturer.[6][7]
-
Washing: Aspirate the liquid from each well and wash the plate three to five times with 300-350 µL of 1X wash buffer per well. After the final wash, invert the plate and blot it firmly against clean absorbent paper to remove any remaining wash buffer.[6]
-
Detection Antibody Addition: Add 100 µL of the diluted biotinylated detection antibody to each well. Cover the plate and incubate for 60 minutes at 37°C.[7]
-
Washing: Repeat the wash step as described in step 4.
-
HRP Conjugate Addition: Add 100 µL of the diluted HRP conjugate to each well. Cover the plate and incubate for 30 minutes at 37°C.[6][7]
-
Washing: Repeat the wash step as described in step 4, but for a total of five washes.[6]
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at 37°C in the dark. Monitor the color development.[1][6]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.[6][7]
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.[7]
Caption: Experimental Workflow for the Muc5AC ELISA.
Data Presentation and Analysis
Calculation of Results
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average OD of the blank (zero standard) from the average OD of all other standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of Muc5AC in the samples by interpolating their mean absorbance values from the standard curve.
-
If samples were diluted, the calculated concentration must be multiplied by the dilution factor.
Typical Data
The following table represents a typical standard curve for a Muc5AC ELISA. The values are for demonstration purposes only, and a new standard curve must be generated for each assay.
| Standard Concentration (ng/mL) | Optical Density (OD) at 450 nm |
| 10 | 2.458 |
| 5 | 1.623 |
| 2.5 | 0.899 |
| 1.25 | 0.487 |
| 0.625 | 0.276 |
| 0.312 | 0.165 |
| 0.156 | 0.112 |
| 0 (Blank) | 0.051 |
Note: The detection range and sensitivity can vary between different ELISA kits. For example, some kits have a detection range of 0.16-10 ng/mL with a sensitivity of 0.10 ng/mL, while others may have a range of 78-5,000 pg/mL with a sensitivity of 30 pg/mL.[7][9]
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Ensure thorough washing and complete removal of wash buffer after each wash step. Increase the number of washes. |
| Contaminated reagents or buffers | Use fresh, sterile reagents and buffers. | |
| Over-incubation | Adhere to the recommended incubation times. | |
| Low Signal | Inactive reagents (improper storage) | Ensure all kit components are stored at the recommended temperatures and have not expired. |
| Insufficient incubation time | Follow the recommended incubation times and temperatures. | |
| Incorrect reagent preparation | Double-check all dilution calculations and ensure reagents are thoroughly mixed before use. | |
| Poor Standard Curve | Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques. |
| Improper standard dilution | Ensure standards are completely reconstituted and serially diluted accurately. | |
| High CV | Inconsistent pipetting or washing | Be consistent with pipetting technique and the timing of additions to the wells. Ensure uniform washing across the plate. |
| Bubbles in wells | Be careful not to introduce bubbles when adding reagents. If bubbles are present, gently tap the plate to remove them before reading. |
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. Human Mucin 5AC ELISA Kit - Extracellular (ab303761) | Abcam [abcam.com]
- 3. MUC5AC ELISA kit(Human) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 4. MUC5AC ELISA kit(Rat) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. msesupplies.com [msesupplies.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. biomatik.com [biomatik.com]
Application Notes and Protocols for Detecting MUC5AC by Western Blot
These application notes provide a detailed protocol for the detection of the MUC5AC protein using Western blotting. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.
Introduction
Mucin 5AC (MUC5AC) is a large, gel-forming glycoprotein that is a major component of the mucus layer in the respiratory and gastrointestinal tracts. Its expression is often altered in various disease states, including respiratory diseases and cancer, making its detection and quantification a critical aspect of research and drug development. Western blotting is a widely used technique to identify and quantify MUC5AC protein levels in various biological samples. Due to its large size and heavy glycosylation, specific considerations in the Western blot protocol are necessary for successful detection.
Experimental Protocols
This section details the necessary steps for sample preparation, electrophoresis, protein transfer, and immunodetection of MUC5AC.
Sample Preparation
Proper sample preparation is crucial for the successful detection of the high-molecular-weight MUC5AC protein.
For Cell Culture Lysates:
-
Place the cell culture dish on ice and wash the cells with ice-cold Phosphate Buffered Saline (PBS).[1]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). Use approximately 1 mL per 10^7 cells.[1]
-
Scrape the adherent cells from the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.[1]
-
Maintain constant agitation for 30 minutes at 4°C to ensure complete lysis.[1]
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[1]
-
Carefully transfer the supernatant containing the soluble protein fraction to a new pre-cooled tube.[1]
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
For Tissue Lysates:
-
Excise the tissue of interest and wash with ice-cold PBS to remove any contaminants.
-
Homogenize the tissue in ice-cold lysis buffer supplemented with protease inhibitors using a mechanical homogenizer. The amount of buffer should be optimized based on the tissue amount.[1]
-
Follow steps 4-7 from the cell culture lysate protocol.
For Mucus-Rich Samples: For samples with high mucin content, such as sputum, special handling is required.[2]
-
To facilitate handling of viscoelastic material, use positive displacement pipettes and pre-wet pipette tips.[2]
-
Samples can be solubilized in guanidinium chloride (GuHCl) to reduce viscosity before proceeding with protein quantification.[3]
Agarose Gel Electrophoresis
Due to the large size of MUC5AC (~585 kDa), standard SDS-PAGE may not provide adequate resolution.[4] Agarose gel electrophoresis is recommended for high-molecular-weight proteins.[2][5][6]
-
Prepare a 1% agarose gel in a Tris-acetate-EDTA (TAE) buffer containing 0.1% SDS.[2]
-
Mix 20-30 µg of protein lysate with 4X SDS sample buffer.[7]
-
Heat the samples at 95-100°C for 5-10 minutes.[7][8] Note: Some protocols suggest that the epitope for certain MUC5AC antibodies can be destroyed by reducing agents like β-mercaptoethanol, so this should be tested.
-
Load the samples into the wells of the agarose gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel. A longer run time at a lower voltage (e.g., overnight at 20V) is recommended for large proteins.[6]
Protein Transfer
Transferring large proteins from the gel to a membrane requires optimization.
-
Following electrophoresis, equilibrate the gel in transfer buffer. For large proteins, reducing the methanol concentration to 10% and adding 0.1% SDS to the transfer buffer can improve transfer efficiency.[6]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[6][7][9] Nitrocellulose is sometimes preferred as some antibodies may bind non-specifically to PVDF.[9] A vacuum blotting method or an overnight wet transfer at 4°C and low voltage (e.g., 20V) is recommended for large proteins.[2][5][6]
Immunodetection
-
Blocking: Block the membrane for 1-2 hours at room temperature or overnight at 4°C in a blocking buffer to prevent non-specific antibody binding.[5][7] Common blocking buffers include 3-5% nonfat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[5][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary MUC5AC antibody diluted in the blocking buffer. Incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[5][7][8][11] The optimal dilution of the MUC5AC-13 antibody should be determined empirically by the user.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[7][8][9]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., goat anti-rabbit HRP or goat anti-mouse HRP).[8][9][10][12] The secondary antibody should be diluted in the blocking buffer. Incubation is typically for 1 hour at room temperature with gentle agitation.[8][9]
-
Washing: Repeat the washing step (step 3) to remove unbound secondary antibody.[7][8][9]
-
Detection: Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions and apply it to the membrane.[7][13]
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[9][13][14]
Data Presentation
The following table summarizes the recommended starting concentrations and conditions for various MUC5AC antibodies. Researchers should optimize these conditions for their specific experimental setup.
| Parameter | Recommendation | Source |
| Primary Antibody | ||
| Mucin 5AC Rabbit pAb (A17325) | 1:1000 dilution | [10] |
| MUC5AC antibody (30408-1-AP) | 1:200 - 1:1000 dilution | [11] |
| Rabbit anti-MUC5AC polyclonal | 1:100 dilution | [5] |
| MUC5AC Monoclonal Antibody (C7) | 0.01-2 µg/mL | [15][16][17] |
| Anti-Mucin 5AC antibody [EPR16904] | 1/1000 dilution | |
| Secondary Antibody | ||
| HRP-conjugated Goat anti-Rabbit IgG | 1:10000 dilution | [10] |
| HRP-conjugated Goat anti-Chicken IgY | 1:5000 - 1:10000 dilution | [9] |
| HRP-conjugated secondary antibody | 1:2000 dilution | [5][8] |
| Blocking Buffer | ||
| 3% nonfat dry milk in TBST | [10] | |
| 5% nonfat dry milk in TBST | [5] | |
| Sample Loading | ||
| 25 µg per lane | [10] | |
| 20-30 µg per lane | [7][8] | |
| Incubation Times | ||
| Primary Antibody | Overnight at 4°C or 1-2 hours at RT | [2][5][7][8][11] |
| Secondary Antibody | 1-2 hours at room temperature | [5][7][8][9] |
Mandatory Visualization
The following diagram illustrates the general workflow for the Western blot detection of MUC5AC.
Caption: A flowchart outlining the key stages of the Western blot protocol for MUC5AC detection.
References
- 1. Sample preparation for western blot | Abcam [abcam.com]
- 2. Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-MUC5AC Antibodies: Novus Biologicals [novusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sinobiological.com [sinobiological.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. ABclonal [abclonal.com]
- 11. MUC5AC antibody (30408-1-AP) | Proteintech [ptglab.com]
- 12. HRP Conjugated Secondary Antibodies for Western Blot: Novus Biologicals [novusbio.com]
- 13. takarabio.com [takarabio.com]
- 14. 2.4. MUC5AC and MUC5B protein measurement using the dot blot method [bio-protocol.org]
- 15. MUC5AC Monoclonal Antibody (C7) (MA5-43651) [thermofisher.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. content.labscoop.com [content.labscoop.com]
proper handling and storage of lyophilized Muc5AC-13 peptide
An application note providing detailed protocols for the proper handling and storage of lyophilized Muc5AC-13 peptide is presented below for researchers, scientists, and drug development professionals. This document includes quantitative data summarized in a table, detailed experimental protocols, and diagrams illustrating key workflows and concepts.
1. Introduction
The this compound peptide is a synthetic glycopeptide derived from the human MUC5AC mucin.[1] It is a 16-amino acid residue peptide with the sequence GTTPSPVPTTST-T*-SAP, where the threonine at position 13 is modified with an N-acetylgalactosamine (GalNAc) residue.[2] This specific glycosylation makes it a valuable tool for studying mucin-type O-glycosylation, particularly as a substrate for enzymes like polypeptide N-acetylgalactosaminyltransferases (ppGaNTases).[2][3] MUC5AC itself is a major mucin expressed in the respiratory and gastrointestinal tracts and is implicated in various physiological and pathological processes, including cancer.[3][4]
Due to its lyophilized form, proper handling and storage are critical to maintain the peptide's integrity and ensure experimental reproducibility. This document provides recommended procedures for its storage, reconstitution, and use.
2. Product Information and Specifications
The this compound peptide is typically supplied as a lyophilized powder.[2] Trifluoroacetic acid (TFA) may be present as a counterion from the HPLC purification process, which can affect the net weight and solubility of the peptide.[1]
3. Quantitative Data Summary
For ease of reference, the key handling and storage parameters for the lyophilized this compound peptide are summarized in the table below.
| Parameter | Recommended Condition | Source |
| Storage Form | Lyophilized Powder | [2] |
| Storage Temperature | -20°C | [2][3] |
| Purity (Typical) | ≥95% (Peak Area by HPLC) | [2] |
| Molecular Weight | ~1704.9 g/mol | [2] |
| Sequence | GTTPSPVPTTST-T-SAP (=GalNAc) | [2] |
4. Experimental Protocols
4.1. Receipt and Initial Handling
-
Upon receipt, inspect the vial for any damage that may have occurred during shipping.
-
The product is shipped in cold packs.[3] Immediately transfer the unopened vial to a freezer set at or below -20°C for long-term storage.[1]
-
Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can compromise the stability of the lyophilized peptide.
4.2. Long-Term Storage of Lyophilized Peptide
-
Store the lyophilized this compound peptide at -20°C in a desiccated environment.[1][2][3]
-
Keep the vial tightly sealed to prevent moisture absorption.
-
When stored correctly, lyophilized peptides can be stable for extended periods.
4.3. Reconstitution Protocol
Since specific reconstitution instructions from the manufacturer are not detailed in the provided search results, the following is a general best-practice protocol for peptide reconstitution. It is strongly recommended to perform a small-scale solubility test with a fraction of the peptide before dissolving the entire amount.
Recommended Solvents: For glycopeptides like this compound, sterile, high-purity water (e.g., Milli-Q® or equivalent) is a common starting point for reconstitution. If solubility is an issue, a small amount of a compatible organic solvent like DMSO may be used initially, followed by dilution with an aqueous buffer. However, ensure the final concentration of the organic solvent is compatible with your downstream experiments.
Procedure:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial in a clean environment.
-
Add the desired volume of pre-chilled, sterile solvent (e.g., sterile water) to the vial to achieve the target stock concentration (e.g., 1 mg/mL).
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation. If necessary, sonication in a water bath for a few minutes can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
4.4. Storage of Reconstituted Peptide
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is crucial to aliquot the reconstituted stock solution into single-use volumes.
-
Short-Term Storage: For use within a few days, store the aliquots at 2-8°C.
-
Long-Term Storage: For longer-term storage, freeze the aliquots at -20°C or, preferably, -80°C.
-
Stability: The stability of peptides in solution is variable. It is recommended to use the reconstituted peptide as soon as possible. The long-term stability of reconstituted this compound is not specified in the search results.
5. Mandatory Visualizations
5.1. Experimental Workflow
The following diagram illustrates the recommended workflow for handling the this compound peptide from receipt to its final application in an experiment.
Caption: Workflow for proper handling of lyophilized this compound peptide.
5.2. Conceptual Diagram: Role in Glycosyltransferase Assay
This diagram illustrates the conceptual use of this compound peptide as a substrate in an enzyme assay to study the activity of a polypeptide N-acetylgalactosaminyltransferase (ppGaNTase).
Caption: Role of this compound as a substrate in a ppGaNTase enzyme assay.
References
Application Notes and Protocols for Determining the Stability and Solubility of MUC5AC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin 5AC (MUC5AC) is a large, gel-forming glycoprotein that is a major component of the mucus layer in the respiratory and gastrointestinal tracts.[1][2] Its primary function is to protect the underlying epithelia from pathogens and physical damage.[2] Due to its size, complex domain structure, and extensive glycosylation, expressing and purifying recombinant MUC5AC for in vitro studies presents significant challenges.[3] Understanding the stability and solubility of purified MUC5AC is critical for its use in drug development, biomarker research, and studies of its role in diseases such as chronic obstructive pulmonary disease (COPD) and cancer.[4][5]
This document provides an overview of the factors influencing MUC5AC stability and solubility, along with detailed protocols for their experimental determination. While specific data for a "MUC5AC-13" variant is not extensively available in the public domain, the methodologies described herein are applicable to various forms of recombinant MUC5AC, including specific glycoforms or fragments. The term "this compound" commercially refers to a glycopeptide of MUC5AC with a GalNAc-modified threonine at position 13, which is useful for studying specific glycosylation events.[6][7]
Factors Influencing MUC5AC Stability and Solubility
The stability and solubility of MUC5AC are influenced by a variety of factors, including:
-
Post-Translational Modifications: MUC5AC undergoes extensive O-linked glycosylation, which constitutes over 80% of its molecular weight.[8] This dense glycan shield is crucial for its proper folding, protection from proteolysis, and its ability to form gels. Variations in glycosylation can significantly impact its biophysical properties.
-
Oligomerization: MUC5AC forms disulfide-linked dimers and higher-order oligomers through its N- and C-terminal domains.[5][9] The extent of oligomerization affects its size, shape, and solubility. MUC5AC is known to form highly oligomeric structures with an average molecular weight exceeding 40 MDa.[10]
-
Solution Conditions: pH, ionic strength, and the presence of reducing agents or chaotropic agents can all affect the conformation and solubility of MUC5AC. For example, dynamic light scattering studies have shown that the structure of mucin components can be influenced by NaCl concentration.[11]
-
Hydrophobicity: MUC5AC has been shown to bind significantly to hydrophobic surfaces, which can influence its aggregation and solubility behavior.[9]
Data Presentation: Biophysical Properties of MUC5AC
| Property | Description | Typical Values/Observations | References |
| Molecular Weight | The predicted molecular weight of the MUC5AC apoprotein is ~600 kDa. However, due to extensive glycosylation, the apparent molecular weight of the native, oligomeric protein can exceed 40 MDa. | >40 MDa (unreduced) | [10] |
| Oligomeric State | Forms disulfide-linked dimers and higher-order multimers. Can form net-like structures with a high degree of branching. | Dimers, higher-order oligomers | [9] |
| Glycosylation | Heavily O-glycosylated, with glycans accounting for >80% of the dry weight. | >80% by weight | [8] |
| Buoyant Density | The buoyant density of MUC5AC mucins is typically between 1.34 and 1.44 g/ml. | 1.34-1.44 g/ml | [10] |
Experimental Protocols
Protocol 1: Determination of MUC5AC Solubility by High-Speed Centrifugation
This protocol provides a method to assess the solubility of a recombinant MUC5AC preparation.
Materials:
-
Purified recombinant MUC5AC
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
High-speed refrigerated microcentrifuge
-
Protein concentration assay kit (e.g., MicroBCA)
-
Spectrophotometer
Methodology:
-
Sample Preparation: Prepare a stock solution of MUC5AC in PBS to a known concentration (e.g., 1 mg/mL).
-
Solubility Assay: a. Aliquot 100 µL of the MUC5AC solution into a microcentrifuge tube. b. Centrifuge the sample at 16,000 x g for 20 minutes at 4°C to pellet any insoluble aggregates. c. Carefully collect the supernatant without disturbing the pellet. d. Measure the protein concentration of the supernatant using a suitable protein assay (e.g., MicroBCA).
-
Calculation:
-
Solubility (%) = (Concentration in supernatant / Initial concentration) x 100
-
Protocol 2: Assessment of MUC5AC Thermal Stability using a Thermal Shift Assay (TSA)
This protocol uses a fluorescent dye to monitor the thermal unfolding of MUC5AC as a measure of its stability.
Materials:
-
Purified recombinant MUC5AC
-
SYPRO Orange protein gel stain (or similar fluorescent dye)
-
PBS, pH 7.4
-
Real-time PCR instrument with a thermal ramping feature
-
96-well PCR plates
Methodology:
-
Reaction Setup: a. In a 96-well PCR plate, prepare a reaction mixture containing:
- MUC5AC (final concentration 0.1 - 0.5 mg/mL)
- SYPRO Orange dye (e.g., 5X final concentration)
- PBS to a final volume of 25 µL. b. Include a no-protein control (dye and buffer only).
-
Thermal Denaturation: a. Place the plate in a real-time PCR instrument. b. Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute. c. Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
Data Analysis: a. Plot the fluorescence intensity as a function of temperature. b. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal unfolding curve. A higher Tm indicates greater thermal stability.
Signaling Pathways and Experimental Workflows
MUC5AC Expression Signaling Pathway
The expression of MUC5AC is regulated by complex signaling pathways, often involving the Epidermal Growth Factor Receptor (EGFR).[1][12][13] The diagram below illustrates a simplified representation of the EGFR-mediated MUC5AC expression pathway.
Caption: EGFR signaling cascade leading to MUC5AC gene expression.
Experimental Workflow for MUC5AC Stability and Solubility Assessment
The following diagram outlines a logical workflow for characterizing the stability and solubility of a recombinant MUC5AC preparation.
Caption: Workflow for MUC5AC biophysical characterization.
These protocols and diagrams provide a framework for the systematic evaluation of MUC5AC stability and solubility, which are essential parameters for its application in research and drug development. The inherent complexity of MUC5AC necessitates careful experimental design and data interpretation.
References
- 1. What are MUC5AC stimulants and how do they work? [synapse.patsnap.com]
- 2. uniprot.org [uniprot.org]
- 3. Expression and characterization of a novel recombinant version of the secreted human mucin MUC5AC in airway cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ramifications of secreted mucin MUC5AC in malignant journey: a holistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - 1 mg, 1704.9, 1 mg | Labscoop [labscoop.com]
- 7. MUC5AC-3/13 - 1 mg [anaspec.com]
- 8. Generation of 13C-labeled MUC5AC mucin oligosaccharides for stable isotope probing of host-associated microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assembly and organization of the N-terminal region of mucin MUC5AC: Indications for structural and functional distinction from MUC5B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physical characterization of the MUC5AC mucin: a highly oligomeric glycoprotein whether isolated from cell culture or in vivo from respiratory mucous secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biophysical characterization of mucin components HTM-1 and HTM-2 from tracheobronchial secretions of cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Muc5AC-13 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the utilization of Muc5AC-13 in various cell culture-based assays. MUC5AC (Mucin 5AC) is a major gel-forming mucin glycoprotein crucial for the protective barrier of epithelial surfaces in the respiratory and gastrointestinal tracts.[1] Its expression is implicated in various diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cancer.[2] The monoclonal antibody clone 1-13M1 is a key reagent for the specific detection and quantification of MUC5AC protein in cell culture models.[3] Additionally, a synthetic glycopeptide, referred to as this compound, serves as a tool for studying the specific O-linked glycosylation of the MUC5AC protein.[4][5]
I. Overview of this compound Applications
The monoclonal antibody 1-13M1 is a versatile tool for investigating MUC5AC expression and secretion in cell culture. It recognizes the peptide core of the MUC5AC protein. This antibody can be employed in a variety of immunoassays to study the regulation of MUC5AC in response to different stimuli.
Key applications include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): For the quantitative measurement of secreted MUC5AC in cell culture supernatants.
-
Western Blotting: For the detection and semi-quantitative analysis of intracellular and secreted MUC5AC protein.
-
Immunofluorescence (IF) / Immunocytochemistry (ICC): For the visualization of MUC5AC localization within cultured cells.
II. Quantitative Data Summary
The following tables provide a summary of key quantitative data for the application of this compound (1-13M1 antibody clone) in various experimental setups.
Table 1: Recommended Antibody Dilutions for Immunoassays
| Application | Antibody Clone | Starting Dilution | Cell Types Used in Literature |
| Western Blot (WB) | 45M1 | 1:1000 | Human Bronchial Epithelial (HBE) cells |
| ELISA | 1-13M1 (paired with 9-13M1) | Assay dependent | Not specified |
| Immunofluorescence (IF) | 45M1 | Not specified | Human Tracheal/Bronchial Epithelial (hTEC) cells |
| Immunohistochemistry (IHC) | IHC625 | 1:100 - 1:400 | Stomach Cancer Tissue |
Table 2: Performance Characteristics of MUC5AC ELISA Kits
| Parameter | Human MUC5AC ELISA Kit (Extracellular) | Human MUC5AC ELISA Kit (Intracellular) | Mouse MUC5AC ELISA Kit |
| Catalog Number | ab303761 | ab303762 | EEL107[6] |
| Sensitivity | 3.461 pg/mL | 3.7 pg/mL | 0.1 ng/mL[6] |
| Detection Range | 78.13-5000 pg/mL[7] | Not specified | 0.16-10 ng/mL[6] |
| Sample Type | Cell culture supernatant | Cell and tissue extracts | Serum, plasma, other biological fluids[6] |
| Assay Time | 90 minutes | 90 minutes | 3 hours 30 minutes[6] |
III. Experimental Protocols
A. Quantification of Secreted MUC5AC by ELISA
This protocol is a general guideline for a sandwich ELISA to measure MUC5AC in cell culture supernatants. Specific parameters may need to be optimized depending on the ELISA kit used. The 1-13M1 antibody can be used as a capture or detection antibody in a sandwich ELISA format, often paired with another MUC5AC monoclonal antibody like 9-13M1.
Materials:
-
MUC5AC ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate)
-
Cell culture supernatant samples
-
Microplate reader
Protocol:
-
Sample Preparation: Collect cell culture supernatant and centrifuge to remove cellular debris. Samples can be stored at -80°C for long-term storage.
-
Assay Procedure (based on a typical SimpleStep ELISA protocol): a. Add standards and samples to the wells of the pre-coated microplate along with the capture and detector antibody cocktail. b. Incubate for 1 hour at room temperature. c. Wash the plate to remove unbound reagents. d. Add TMB development solution and incubate for 10 minutes. e. Add Stop Solution to terminate the reaction. f. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of MUC5AC in the samples by interpolating their absorbance values on the standard curve.
B. Detection of MUC5AC by Western Blotting
This protocol outlines the steps for detecting MUC5AC protein in cell lysates or culture supernatants using the 1-13M1 or a similar MUC5AC antibody.
Materials:
-
MUC5AC monoclonal antibody (e.g., clone 1-13M1 or 45M1)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein electrophoresis equipment (SDS-PAGE or agarose gel)
-
Western blotting transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation:
-
Cell Lysates: Wash cells with cold PBS and lyse in lysis buffer containing protease inhibitors.
-
Supernatants: Collect and concentrate the cell culture supernatant if necessary.
-
-
Electrophoresis:
-
Separate the protein samples on a 10% agarose gel for high molecular weight mucins.[8] For smaller fragments or less glycosylated forms, SDS-PAGE can be used.
-
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the MUC5AC antibody (e.g., diluted 1:100 in blocking buffer) for 2 hours at room temperature or overnight at 4°C.[8]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions, e.g., 1:2000) for 1 hour at room temperature.[8]
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
C. Visualization of MUC5AC by Immunofluorescence
This protocol describes the staining of MUC5AC in cultured cells to observe its subcellular localization.
Materials:
-
MUC5AC monoclonal antibody (e.g., clone 45M1)
-
Cells cultured on coverslips or in chamber slides
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Preparation: a. Wash cells grown on coverslips with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes (for intracellular targets).
-
Blocking: Block non-specific binding by incubating with blocking solution for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the MUC5AC primary antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing steps.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.[9]
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope. MUC5AC staining will appear in the specific color of the secondary antibody's fluorophore.[9]
IV. Signaling Pathways and Experimental Workflows
A. Key Signaling Pathways Regulating MUC5AC Expression
MUC5AC expression is regulated by a complex network of signaling pathways, often initiated by inflammatory cytokines and growth factors.[1][2] Understanding these pathways is crucial for designing experiments to investigate MUC5AC regulation.
Caption: Key signaling pathways regulating MUC5AC gene expression.
B. Experimental Workflow for Studying MUC5AC Regulation
The following diagram illustrates a typical workflow for investigating the effect of a compound on MUC5AC expression and secretion in cell culture.
Caption: Workflow for studying MUC5AC regulation in cell culture.
V. The this compound Glycopeptide
For researchers interested in the glycosylation of MUC5AC, a synthetic glycopeptide corresponding to a segment of the MUC5AC protein is available. This glycopeptide, with an N-acetyl galactosamine (GalNAc) modification at threonine 13 (T*), can be used as a substrate in enzymatic assays to study the activity of polypeptide N-acetylgalactosaminyltransferases (ppGaNTases), the enzymes that initiate mucin-type O-linked glycosylation.[4]
Sequence: GTTPSPVPTTST-T*-SAP[4]
This tool is highly specific for studies on the initial steps of MUC5AC glycosylation and is not intended for the general detection or quantification of the MUC5AC protein.
By following these detailed application notes and protocols, researchers can effectively utilize this compound reagents to advance their studies on MUC5AC biology in health and disease.
References
- 1. What are MUC5AC stimulants and how do they work? [synapse.patsnap.com]
- 2. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MUC5AC (Mucin 5AC/Gastric Mucin) Monoclonal Antibody (1-13M1) (4586-MSM2-P0) [thermofisher.com]
- 4. This compound - 1 mg, 1704.9, 1 mg | Labscoop [labscoop.com]
- 5. MUC5AC-3/13 - 1 mg, 1908, 1 mg | Labscoop [labscoop.com]
- 6. Mouse MUC5AC ELISA Kit (EEL107) - Invitrogen [thermofisher.com]
- 7. aspirasci.com [aspirasci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Glycosylation of Muc5AC-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin 5AC (Muc5AC) is a critical gel-forming mucin in the respiratory and gastrointestinal tracts, playing a vital role in lubrication, protection against pathogens, and cellular signaling. Its extensive O-glycosylation is fundamental to its function. The in vitro glycosylation of specific Muc5AC domains, such as the tandem repeat 13 (Muc5AC-13), provides a powerful tool to study the mechanisms of mucin biosynthesis, the roles of specific glycan structures, and the development of therapeutics targeting mucin-related diseases like chronic obstructive pulmonary disease (COPD), asthma, and certain cancers.
This document provides a detailed methodology for the in vitro glycosylation of a synthetic this compound peptide using recombinant human polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). The protocol outlines the enzymatic reaction, purification of the glycopeptide, and subsequent analysis.
Signaling and Mechanistic Pathways
The initiation of mucin-type O-glycosylation is a post-translational modification that occurs in the Golgi apparatus. It is catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). These enzymes transfer N-acetylgalactosamine (GalNAc) from the sugar donor, UDP-GalNAc, to serine or threonine residues on the polypeptide backbone.[1]
Many ppGalNAc-Ts possess a catalytic domain and a lectin domain. The lectin domain can recognize an existing GalNAc residue on the substrate, guiding the enzyme to subsequent glycosylation sites. This process allows for the dense and regulated glycosylation patterns observed in mature mucins.[2][3][4][5][6] For Muc5AC peptides, the lectin domain of certain ppGalNAc-Ts has been shown to direct the glycosylation in a specific N- or C-terminal direction from a pre-existing GalNAc residue.[3]
Caption: Enzymatic transfer of GalNAc to a this compound peptide by ppGalNAc-T.
Experimental Protocols
This section details the materials and methods for the in vitro glycosylation of a synthetic this compound peptide.
Materials
-
Enzymes: Recombinant human ppGalNAc-T13 (other isoforms like ppGalNAc-T1 or T2 can also be used).[1]
-
Substrate: Synthetic FAM-labeled this compound peptide (Sequence: GTTPSPVPTTSTT SAP) or unlabeled peptide for mass spectrometry analysis. The peptide should be purified by HPLC to >95% purity.
-
Sugar Donor: Uridine diphosphate N-acetyl-D-galactosamine (UDP-GalNAc).
-
Reaction Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM MnCl₂, 0.25% Triton X-100.
-
Quenching Solution: 0.1% Trifluoroacetic acid (TFA) in water.
-
HPLC System: A reverse-phase HPLC system with a C18 column and a fluorescence detector (for FAM-labeled peptides) or a mass spectrometer.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Experimental Workflow
The overall workflow consists of the enzymatic reaction, followed by product analysis using HPLC and/or mass spectrometry.
Caption: Workflow for the in vitro glycosylation and analysis of this compound.
Detailed Protocol
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Reaction Buffer
-
This compound peptide (final concentration, e.g., 100 µM)
-
UDP-GalNAc (final concentration, e.g., 500 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the recombinant ppGalNAc-T enzyme (final concentration, e.g., 20 nM). The optimal enzyme concentration may need to be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
For time-course experiments, aliquots can be taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 0.1% TFA. This will quench the enzymatic activity.
-
-
HPLC Analysis:
-
Analyze the quenched reaction mixture by reverse-phase HPLC using a C18 column.
-
Use a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 ml/min.
-
Monitor the elution of the FAM-labeled peptide and its glycosylated products using a fluorescence detector (Excitation: 494 nm, Emission: 521 nm).
-
For unlabeled peptides, an online mass spectrometer can be used for detection and identification of the products.[7][8]
-
The unglycosylated substrate will elute earlier than the more polar glycosylated product(s).
-
-
Data Analysis:
-
Integrate the peak areas of the substrate and product(s) to determine the extent of the reaction.
-
The identity of the glycosylated products can be confirmed by mass spectrometry, which will show an increase in mass corresponding to the addition of one or more GalNAc residues (mass of GalNAc = 203.19 g/mol ).
-
Quantitative Data
The kinetic parameters of ppGalNAc-T enzymes are crucial for understanding their substrate specificity and efficiency. The following tables summarize representative kinetic data for the glycosylation of mucin-derived peptides. Note that specific values for this compound may vary depending on the specific ppGalNAc-T isoform and experimental conditions.
Table 1: Michaelis-Menten Kinetic Parameters for ppGalNAc-T2 with Charged Peptide Substrates. [9]
| Substrate Peptide | Charge | Km (µM) | kcat (min-1) |
| GG (neutral) | 0 | 5420 ± 3830 | 78.1 ± 40.2 |
| DD (negative) | -6 | 2590 ± 664 | 53.5 ± 8.1 |
Table 2: Catalytic Efficiency of GalNAc-T1 against Muc5AC-A Peptides. [10]
| Substrate | kcat/KM (M-1s-1) |
| Muc5AC-A (non-glycosylated) | 1.1 x 102 |
| Muc5AC-A3 (pre-glycosylated) | 1.8 x 104 |
| Muc5AC-A13 (pre-glycosylated) | 1.2 x 104 |
Troubleshooting
-
Low Glycosylation Efficiency:
-
Increase the enzyme concentration.
-
Increase the incubation time.
-
Verify the activity of the enzyme and the integrity of the UDP-GalNAc.
-
Ensure the reaction buffer components are at the correct concentrations and pH.
-
-
Multiple Glycosylated Products:
-
This may indicate glycosylation at multiple serine/threonine sites on the this compound peptide. Mass spectrometry can be used to identify the specific sites of glycosylation.
-
-
Poor Peak Resolution in HPLC:
-
Optimize the HPLC gradient to improve the separation of the substrate and product peaks.
-
Ensure the column is in good condition.
-
Conclusion
This protocol provides a detailed framework for the in vitro glycosylation of the this compound peptide. By following these procedures, researchers can generate specific glycoforms of Muc5AC for functional studies, investigate the substrate specificities of different ppGalNAc-T isoforms, and screen for potential inhibitors of mucin glycosylation. The ability to control the glycosylation state of mucins in vitro is a valuable tool for advancing our understanding of mucin biology and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. An unusual dual sugar-binding lectin domain controls the substrate specificity of a mucin-type O-glycosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Lectin Domain of the Polypeptide GalNAc Transferase Family of Glycosyltransferases (ppGalNAc Ts) Acts as a Switch Directing Glycopeptide Substrate Glycosylation in an N- or C-terminal Direction, Further Controlling Mucin Type O-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extrinsic Functions of Lectin Domains in O-N-Acetylgalactosamine Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lectin Domains of Polypeptide GalNAc Transferases Exhibit Glycopeptide Binding Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lectin domain of UDP-N-acetyl-D-galactosamine: polypeptide N-acetylgalactosaminyltransferase-T4 directs its glycopeptide specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of MUC5AC and MUC5B by Stable Isotope Labeling Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muc5ac gastric mucin glycosylation is shaped by FUT2 activity and functionally impacts Helicobacter pylori binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) isozyme surface charge governs charge substrate preferences to modulate mucin type O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An unusual dual sugar-binding lectin domain controls the substrate specificity of a mucin-type O-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
enzymatic assay protocol using Muc5AC-13 as a substrate
Application Note & Protocol
Topic: Enzymatic Assay for MUC5AC Cleavage Using a Glycosylated FRET Peptide Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mucin 5AC (MUC5AC) is a major gel-forming mucin secreted by goblet cells in the respiratory tract and stomach. It is a critical component of the protective mucus barrier. In various diseases, such as chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis, the overproduction and altered properties of MUC5AC contribute to pathophysiology. The enzymatic degradation of MUC5AC by endogenous and pathogen-derived enzymes is a key area of research for understanding disease progression and for the development of novel therapeutics. Enzymes such as neutrophil elastase, matrix metalloproteinases (MMPs), and bacterial mucinases are known to cleave MUC5AC, altering the viscoelastic properties of mucus.[1][2]
This document provides a detailed protocol for a sensitive and continuous enzymatic assay for proteases acting on a MUC5AC-derived substrate. The assay utilizes a synthetic glycopeptide, based on the MUC5AC tandem repeat sequence and incorporating a FRET (Förster Resonance Energy Transfer) pair for real-time fluorescence detection of cleavage. The substrate, termed MUC5AC-13 FRET Peptide , is specifically designed to mimic a natural cleavage region and includes a glycosylation site (GalNAc at Threonine), which can be critical for enzyme recognition and specificity.
Assay Principle
The assay is based on the principle of FRET. The this compound FRET Peptide substrate incorporates a fluorophore and a quencher at its N- and C-termini, respectively. In the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence emission. Upon enzymatic cleavage of the peptide backbone by a protease (e.g., Neutrophil Elastase), the fluorophore and quencher are separated. This separation de-represses the fluorophore, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the rate of substrate cleavage.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound FRET-based enzymatic assay.
Materials and Reagents
| Reagent | Example Supplier | Purpose |
| This compound FRET Peptide | Custom Synthesis | Enzyme Substrate |
| (e.g., DABCYL-S-A-P-T-T-S-T(GalNAc)-T-S-A-P-T-K-EDANS) | ||
| Human Neutrophil Elastase (hNE) | Sigma-Aldrich | Proteolytic Enzyme |
| Tris-HCl | Thermo Fisher | Buffering Agent |
| NaCl | Sigma-Aldrich | Ionic Strength |
| CaCl₂ | Sigma-Aldrich | Divalent Cation (if required by enzyme) |
| Brij-35 or Triton X-100 | Sigma-Aldrich | Non-ionic detergent to prevent aggregation |
| DMSO (Anhydrous) | Sigma-Aldrich | Solvent for substrate and test compounds |
| Sivelestat or GW311616A | Cayman Chemical | Specific hNE Inhibitor (Control) |
| 96-well Black, Flat-Bottom Plates | Corning | Low-fluorescence assay plates |
| Fluorescence Microplate Reader | (e.g., Tecan, BioTek) | Signal Detection |
Experimental Protocol
Reagent Preparation
-
Assay Buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.01% Brij-35, pH 7.5):
-
Prepare a stock solution of 1 M Tris-HCl, pH 7.5.
-
In 800 mL of deionized water, dissolve Tris-HCl (to 50 mM), NaCl (to 150 mM), and CaCl₂ (to 10 mM).
-
Add Brij-35 to a final concentration of 0.01% (w/v).
-
Adjust the pH to 7.5 and bring the final volume to 1 L. Filter and store at 4°C.
-
-
This compound FRET Substrate Stock Solution (10 mM):
-
Reconstitute the lyophilized peptide in anhydrous DMSO to a stock concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light.
-
-
Enzyme Stock Solution (1 mg/mL Human Neutrophil Elastase):
-
Reconstitute the enzyme in a buffer recommended by the supplier (e.g., 50 mM Sodium Acetate, pH 5.5).
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Inhibitor/Test Compound Stock Solution (10 mM):
-
Dissolve the inhibitor or test compound in 100% DMSO.
-
Assay Procedure
The following procedure is for a total reaction volume of 100 µL per well in a 96-well plate format.
-
Prepare Working Solutions:
-
Enzyme Working Solution: On the day of the assay, dilute the enzyme stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically in the low nM range). Keep on ice.
-
Substrate Working Solution: Dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically 5-20 µM).
-
-
Set up the Assay Plate:
-
Add 50 µL of the 2X Enzyme Working Solution to each well.
-
For inhibitor studies, add test compounds at this stage and adjust the buffer volume accordingly. Include appropriate vehicle controls (e.g., DMSO).
-
Include "No Enzyme" controls (50 µL of Assay Buffer instead of enzyme solution) to determine background fluorescence.
-
-
Pre-incubation:
-
Cover the plate and pre-incubate at 37°C for 10-15 minutes to allow the enzyme and inhibitors/compounds to equilibrate.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding 50 µL of the 2X Substrate Working Solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically.
-
Excitation Wavelength: ~340 nm (for EDANS)
-
Emission Wavelength: ~490 nm (for EDANS)
-
Reading Interval: Every 60 seconds for 30-60 minutes.
-
-
Data Presentation and Analysis
Raw Data Processing
-
Subtract the background fluorescence (from "No Enzyme" wells) from all other readings.
-
Plot the Relative Fluorescence Units (RFU) against time (in seconds) for each well.
Calculation of Enzyme Activity
-
Identify the linear (initial velocity, V₀) portion of the curve for each reaction.
-
Calculate the slope of this linear range (ΔRFU / Δtime). This slope is the rate of the reaction.
Inhibitor Analysis
-
Calculate the percentage of inhibition using the following formula: % Inhibition = (1 - (Rate with Inhibitor / Rate of Vehicle Control)) * 100
-
Plot the % Inhibition against a range of inhibitor concentrations (log scale) to determine the IC₅₀ value.
Example Data Table: Inhibition of Neutrophil Elastase
| Inhibitor Conc. (nM) | Reaction Rate (RFU/min) | % Inhibition |
| 0 (Vehicle Control) | 150.2 | 0% |
| 1 | 130.5 | 13.1% |
| 10 | 78.1 | 48.0% |
| 50 | 25.6 | 82.9% |
| 100 | 12.3 | 91.8% |
| 500 | 4.8 | 96.8% |
Conceptual Signaling Pathway
The following diagram illustrates the role of a protease like Neutrophil Elastase (NE) in the context of MUC5AC in airway inflammation.
Caption: Role of Neutrophil Elastase in MUC5AC degradation.
References
Application Note: Mass Spectrometry-Based Analysis of MUC5AC-13 Glycopeptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
MUC5AC is a large, gel-forming mucin glycoprotein that plays a critical role in the protective mucus barrier of the respiratory and gastrointestinal tracts.[1] Alterations in its expression and glycosylation are associated with various diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cancer.[2] MUC5AC is heavily O-glycosylated, and the specific sites of glycosylation and the structures of the attached glycans can vary, leading to a high degree of heterogeneity. This includes the existence of glycopeptide isomers, where the same glycan is attached to different potential sites on the peptide backbone, such as the MUC5AC-13 glycopeptide, which has an N-acetyl galactosamine (GalNAc) modification at threonine-13.[3][4]
Analyzing these specific glycoforms is challenging due to their low abundance, the complexity of the biological matrix, and the presence of isomers.[5][6] Mass spectrometry (MS) has become the primary tool for the detailed structural characterization and quantification of glycopeptides.[6] This application note provides a detailed protocol for the analysis of the this compound glycopeptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS), including methods for sample preparation, glycopeptide enrichment, and data analysis.
Experimental Protocols
Sample Preparation and Digestion
This protocol outlines the steps for preparing glycoproteins from a biological matrix (e.g., cell culture supernatant, sputum) for MS analysis.[7][8]
-
Protein Reduction and Alkylation:
-
Solubilize the protein sample in a buffer containing 50mM ammonium bicarbonate and a denaturant (e.g., 0.05% RapiGest).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Perform an initial digestion by adding Trypsin Gold (Promega) at a 1:20 enzyme-to-protein ratio (wt/wt) and incubating at 37°C for 4-16 hours.[7][9]
-
For complex regions of MUC5AC that are resistant to trypsin, a sequential digestion with another enzyme, such as Glu-C, can be performed to increase sequence coverage.[7]
-
Quench the digestion by adding formic acid to a final concentration of 1-3%.[7]
-
Dry the digested sample using a vacuum concentrator.
-
Mucin Glycopeptide Enrichment
Due to the low stoichiometry of glycosylation, enrichment is crucial for the successful analysis of glycopeptides from complex mixtures.[10][11]
-
Lectin Affinity Chromatography:
-
Use a lectin that specifically binds to the glycan of interest. For simple mucin-type O-glycans (Core 1), lectins like Jacalin or Peanut Agglutinin (PNA) are suitable.[10]
-
Equilibrate the lectin-agarose column with a binding buffer (e.g., Tris-buffered saline).
-
Load the digested peptide sample onto the column.
-
Wash the column extensively with the binding buffer to remove non-glycosylated peptides.
-
Elute the bound glycopeptides using a competitive sugar solution (e.g., 0.1 M galactose).
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Reconstitute the dried peptide digest in a high-organic solvent solution (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).
-
Load the sample onto a HILIC solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with the high-organic solvent solution to remove non-glycosylated peptides.
-
Elute the glycopeptides with an aqueous solution (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Separation:
-
Reconstitute the enriched glycopeptide sample in an aqueous solution with 0.1% formic acid.
-
Use a capillary C18 column for separation.[9]
-
Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).[9] A typical gradient might be:
-
2-50% B over 60 minutes.
-
50-90% B over 5 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 2% B and re-equilibrate.
-
-
-
Mass Spectrometry (MS) Analysis:
-
Perform analysis on a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled to the LC system.[9][12]
-
Acquire data in positive ion mode using a data-dependent acquisition (DDA) strategy.
-
MS1 Scan: Acquire full scan spectra to detect precursor ions of glycopeptides.
-
MS2/MS3 Fragmentation:
-
Collision-Induced Dissociation (CID): This method primarily fragments the glycosidic bonds, yielding characteristic oxonium ions (e.g., m/z 204.087 for HexNAc) and revealing the glycan composition.[10][13]
-
Higher-Energy C-trap Dissociation (HCD): Similar to CID, HCD provides information on glycan composition.
-
Electron Transfer Dissociation (ETD): ETD is crucial as it preferentially cleaves the peptide backbone while leaving the labile glycan intact. This allows for unambiguous determination of the glycosylation site.[10][13] A combination of fragmentation methods (e.g., HCD-product-dependent-ETD) can provide comprehensive structural information in a single run.[12]
-
-
Isomer Separation: For isomeric glycopeptides like MUC5AC-3 and this compound, techniques like Differential Mobility Spectrometry (DMS) coupled with MS can be employed to separate the isomers before fragmentation.[6]
-
Quantitative Analysis: For quantification, targeted methods like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) can be used.[9][11] Stable isotope-labeled standards can be incorporated for absolute quantification.[14][15]
-
Data Presentation
Quantitative analysis allows for the comparison of different glycoforms under various biological conditions. The table below provides an example of how quantitative data for MUC5AC glycopeptide isomers can be presented.
Table 1: Example Quantitative Analysis of MUC5AC Glycopeptide Isoforms. This table illustrates a potential outcome of a comparative analysis. Data is hypothetical and for representative purposes only.
| Glycopeptide | Modification Site | Glycan Composition | Retention Time (min) | Relative Abundance (%) - Condition A | Relative Abundance (%) - Condition B |
| MUC5AC-3 | Threonine-3 | HexNAc | 35.2 | 65 | 40 |
| This compound | Threonine-13 | HexNAc | 36.8 | 35 | 60 |
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex experimental processes and biological relationships.
Caption: Mass Spectrometry Workflow for this compound Glycopeptide Analysis.
MUC5AC expression is regulated by complex signaling pathways, which are often targets for therapeutic intervention in diseases characterized by mucus hypersecretion.[16]
Caption: EGFR Signaling Pathway Regulating MUC5AC Expression.[16][17]
Conclusion
The detailed mass spectrometric analysis of specific glycopeptides like this compound is essential for understanding the role of MUC5AC glycosylation in health and disease. The protocols described here provide a framework for the enrichment, separation, identification, and quantification of MUC5AC glycoforms. By combining high-resolution mass spectrometry with advanced fragmentation techniques and isomer-separation methods, researchers can gain deep insights into the complex world of protein glycosylation. This knowledge is invaluable for the discovery of novel biomarkers and the development of targeted therapeutics for a range of diseases involving aberrant mucin production.
References
- 1. What are MUC5AC stimulants and how do they work? [synapse.patsnap.com]
- 2. The Potential Role and Regulatory Mechanisms of MUC5AC in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - 1 mg, 1704.9, 1 mg | Labscoop [labscoop.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS3 Quantification of O-Glycopeptides in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Dig Deeper? Improved Enrichment Methods for Mucin Core-1 Type Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in LC-MS Glycopeptide Characterization [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitation of MUC5AC and MUC5B by Stable Isotope Labeling Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Generation of 13C-Labeled MUC5AC Mucin Oligosaccharides for Stable Isotope Probing of Host-Associated Microbial Communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kaempferol Regulates the Expression of Airway MUC5AC Mucin Gene via IκBα-NF-κB p65 and p38-p44/42-Sp1 Signaling Pathways [biomolther.org]
Application Notes and Protocols for Labeling MUC5AC for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the fluorescent labeling of Mucin 5AC (MUC5AC), a critical glycoprotein in mucus secretions and a key biomarker in various diseases, including chronic obstructive pulmonary disease (COPD), asthma, and certain cancers.[1] Accurate visualization of MUC5AC through fluorescence microscopy is essential for understanding its cellular localization, expression levels, and role in disease pathogenesis.
Introduction
MUC5AC is a large, gel-forming mucin primarily produced by goblet cells in the respiratory and gastrointestinal tracts.[1] Its overexpression is a hallmark of numerous inflammatory and malignant conditions.[1] Fluorescence microscopy offers a powerful tool to study MUC5AC in a cellular context. This document outlines a validated immunofluorescence protocol for labeling MUC5AC in cultured cells, provides a comparative analysis of suitable fluorophores, and describes key signaling pathways regulating MUC5AC expression.
Data Presentation: Fluorophore Selection for MUC5AC Labeling
The choice of fluorophore is critical for achieving high-quality fluorescence microscopy results. Key parameters to consider are brightness (quantum yield and extinction coefficient), photostability, and spectral properties that match the available microscope hardware.[2] Alexa Fluor dyes are generally recommended over traditional dyes like FITC and Cy dyes due to their superior brightness and photostability.[1][3][4][5][6][7]
Table 1: Comparison of Common Fluorophores for MUC5AC Immunofluorescence
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Relative Photostability | Key Advantages |
| Alexa Fluor 488 | 495 | 519 | ++++ | ++++ | High brightness and photostability, good spectral separation for multicolor imaging.[2][6] |
| FITC | 495 | 521 | ++ | + | Lower cost, but susceptible to photobleaching and pH changes.[3] |
| Alexa Fluor 555 | 555 | 565 | ++++ | ++++ | Brighter and more photostable than Cy3.[1][4][7] |
| Cy3 | 550 | 570 | +++ | ++ | Prone to quenching at higher degrees of labeling.[1][4][7] |
| Alexa Fluor 594 | 590 | 617 | ++++ | ++++ | Excellent choice for red channel, more photostable than Texas Red.[5] |
| Alexa Fluor 647 | 650 | 668 | +++++ | +++++ | Very bright and photostable far-red dye, minimizes autofluorescence.[1][4][6][7] |
| Cy5 | 649 | 670 | +++ | ++ | Less photostable and prone to quenching compared to Alexa Fluor 647.[1][4][7] |
Brightness and photostability are ranked on a relative scale from + (lowest) to +++++ (highest) based on published comparisons.
Experimental Protocols
This section provides a detailed protocol for immunofluorescent staining of MUC5AC in adherent cell cultures.
Materials and Reagents
-
Cells cultured on glass coverslips or in imaging-grade multi-well plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 2% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-MUC5AC monoclonal antibody (e.g., clone 45M1)
-
Secondary Antibody: Alexa Fluor-conjugated goat anti-mouse IgG (H+L)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Protocol for Immunofluorescent Staining of MUC5AC
-
Cell Culture and Preparation:
-
Seed cells on sterile glass coverslips in a petri dish or in an imaging-grade multi-well plate and culture until they reach the desired confluency (typically 70-80%).
-
-
Fixation:
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.[8] This step is necessary for intracellular targets like MUC5AC.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (2% BSA in PBS) to cover the cells and incubate for 1 hour at room temperature.[8] This step minimizes non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslip from the dish and invert it onto a drop of antifade mounting medium on a microscope slide.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and DAPI.
-
Visualization of Key Signaling Pathways
The expression of MUC5AC is regulated by complex signaling networks. Understanding these pathways is crucial for interpreting experimental results and for identifying potential therapeutic targets. The following diagrams illustrate two of the major pathways involved in MUC5AC regulation.
Caption: Experimental workflow for MUC5AC immunofluorescence staining.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of Fluorophores for Immunofluorescent Staining - dianova [dianova.com]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. MUC5AC Monoclonal Antibody (45M1) (MA5-12178) [thermofisher.com]
- 9. arigobio.com [arigobio.com]
- 10. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
Application Notes and Protocols for Studying MUC5AC-Lectin Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin 5AC (MUC5AC) is a major gel-forming mucin that plays a critical role in the protective mucus barrier of the respiratory and gastrointestinal tracts. Its extensive O-glycosylation makes it a key interaction partner for a variety of endogenous and exogenous lectins, which are carbohydrate-binding proteins. These interactions are pivotal in both normal physiological processes and pathological conditions, including microbial pathogenesis. For instance, the bacterium Helicobacter pylori utilizes lectins to bind to the glycan structures on MUC5AC, facilitating its colonization of the gastric mucosa.[1][2] Understanding the intricacies of MUC5AC-lectin interactions is therefore crucial for the development of new therapeutic strategies against infectious diseases and other mucin-implicated pathologies.
It is important to clarify that "Muc5AC-13" as a distinct subtype of MUC5AC is not a recognized term in the broader scientific literature. However, "this compound" has been used to refer to a specific 13-amino-acid glycopeptide substrate derived from the tandem repeat sequence of MUC5AC (GTTPSPVPTTSTT) in specialized glycosylation studies.[3] These application notes will focus on the broader and more widely studied interactions of the full-length MUC5AC protein with various lectins.
Data Presentation: MUC5AC Glycosylation and Lectin Specificity
The interaction between MUC5AC and lectins is determined by the specific glycan structures present on the MUC5AC protein. The glycosylation of MUC5AC can vary depending on the tissue and physiological state. Below is a table summarizing common glycan motifs found on MUC5AC and a selection of lectins known to bind to these motifs. While specific dissociation constants (Kd) for every lectin with MUC5AC are not exhaustively tabulated in the literature, this table provides a basis for selecting appropriate lectins for studying MUC5AC.
| Glycan Motif on MUC5AC | Lectin | Abbreviation | Known Specificity |
| α-Fucose | Ulex europaeus agglutinin I | UEA I | Binds to α-1,2-fucosylated structures.[4] |
| Aleuria aurantia lectin | AAL | Binds to fucose-containing glycans.[5] | |
| N-Acetylglucosamine (GlcNAc) | Wheat Germ Agglutinin | WGA | Binds to GlcNAc and sialic acid residues.[5] |
| Solanum tuberosum lectin | STL | Binds to poly-N-acetyllactosamine chains.[5] | |
| Galactose (Gal) / N-Acetylgalactosamine (GalNAc) | Ricinus communis agglutinin I | RCA I | Binds to terminal galactose residues.[6] |
| Soybean Agglutinin | SBA | Binds to terminal α- or β-linked GalNAc.[5] | |
| Jacalin | Binds to O-glycans containing Galβ1-3GalNAc (T antigen).[4][6] | ||
| Helix pomatia agglutinin | HPA | Binds to terminal α-GalNAc.[5] | |
| Sialic Acid | Sambucus nigra agglutinin | SNA | Binds to α-2,6-linked sialic acid.[5][6] |
| Maackia amurensis lectin II | MAL-II | Binds to α-2,3-linked sialic acid.[5] | |
| High Mannose N-glycans | Concanavalin A | Con A | Binds to high-mannose, complex, and hybrid N-glycans.[5] |
| Galanthus nivalis Lectin | GNL | Binds to terminal mannose residues. |
Experimental Protocols
Enzyme-Linked Lectin Assay (ELLA) for MUC5AC-Lectin Interaction
This protocol describes a method to quantify the binding of a specific lectin to MUC5AC immobilized on a microplate.
Materials:
-
Purified MUC5AC protein
-
Biotinylated lectin of interest
-
96-well microplate
-
Coating Buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Dilute purified MUC5AC to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the MUC5AC solution to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.
-
Lectin Incubation: Dilute the biotinylated lectin to the desired concentration (e.g., 1-5 µg/mL) in Blocking Buffer. Add 100 µL of the diluted lectin to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the lectin solution and wash the plate three times with Wash Buffer.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate according to the manufacturer's instructions in Blocking Buffer. Add 100 µL of the diluted conjugate to each well. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Discard the conjugate solution and wash the plate five times with Wash Buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate at room temperature in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of MUC5AC-Lectin Binding
This protocol provides a general framework for analyzing the binding kinetics of a lectin to MUC5AC using SPR.[1][7][8][9]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Purified MUC5AC
-
Lectin of interest
-
Amine coupling kit (containing NHS, EDC, and ethanolamine)
-
Running Buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Immobilization Buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Regeneration Solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5)
Protocol:
-
Sensor Chip Preparation: Equilibrate the sensor chip with Running Buffer.
-
Ligand Immobilization (MUC5AC):
-
Activate the sensor surface by injecting a mixture of NHS and EDC.
-
Dilute MUC5AC in Immobilization Buffer to a concentration of 20-50 µg/mL and inject it over the activated surface. The amount of immobilized MUC5AC can be monitored in real-time.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding (Lectin):
-
Prepare a series of dilutions of the lectin in Running Buffer (e.g., 0, 50, 100, 200, 400, 800 nM).
-
Inject the different concentrations of the lectin over the MUC5AC-immobilized surface at a constant flow rate (e.g., 30 µL/min). Record the binding response (in Resonance Units, RU).
-
Allow for a dissociation phase by flowing Running Buffer over the chip.
-
-
Surface Regeneration: Inject the Regeneration Solution to remove the bound lectin and prepare the surface for the next injection. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizations
Caption: Workflow for Enzyme-Linked Lectin Assay (ELLA).
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
References
- 1. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muc5ac gastric mucin glycosylation is shaped by FUT2 activity and functionally impacts Helicobacter pylori binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An unusual dual sugar-binding lectin domain controls the substrate specificity of a mucin-type O-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. zbiotech.com [zbiotech.com]
- 6. turkjgastroenterol.org [turkjgastroenterol.org]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Surface plasmon resonance for real-time study of lectin-carbohydrate interactions for the differentiation and identification of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nicoyalife.com [nicoyalife.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MUC5AC-13 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of the MUC5AC-13 antibody for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound antibody and what is its primary application?
A1: The this compound antibody is a monoclonal antibody that specifically recognizes the MUC5AC protein, a major gel-forming mucin.[1] Its primary applications are in cell-based assays such as ELISA, flow cytometry, immunofluorescence, and immunohistochemistry to detect and quantify MUC5AC expression.[2][3] This is particularly relevant in studies of respiratory diseases like asthma and COPD, as well as in cancer research.[2]
Q2: What are the recommended starting concentrations for the this compound antibody in different assays?
A2: Recommended starting concentrations can vary based on the specific assay and cell type. It is always best to perform a titration experiment to determine the optimal concentration for your specific experimental conditions. However, here are some general starting points:
| Assay Type | Recommended Starting Concentration |
| Immunofluorescence (IF) | 1-3 µg/mL |
| Flow Cytometry | 1-2 µg per million cells |
| ELISA | Varies; requires checkerboard titration of both capture and detection antibodies. |
Note: These are general recommendations. Always refer to the manufacturer's datasheet for the specific this compound antibody product you are using.
Q3: How should I store the this compound antibody?
A3: Proper storage is crucial to maintain the antibody's activity. Generally, it is recommended to store the antibody at 4°C for short-term use. For long-term storage, it is advisable to aliquot the antibody to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] Always check the manufacturer's datasheet for specific storage instructions.
Troubleshooting Guides
Problem 1: Weak or No Signal
This is a common issue in many antibody-based assays. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended range and test several dilutions. |
| Incorrect Antibody Storage | Ensure the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles.[4] Use a fresh aliquot if possible. |
| Low Target Protein Expression | Confirm that your cell line or tissue expresses MUC5AC at a detectable level. You may need to use a positive control cell line or stimulate MUC5AC expression with agents like IL-13.[5][6] |
| Incompatible Primary and Secondary Antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if this compound is a mouse monoclonal, use an anti-mouse secondary).[4] |
| Insufficient Incubation Time | Increase the incubation time for the primary and/or secondary antibody to allow for adequate binding. |
| Over-washing | Excessive washing can elute the antibody from the target. Adhere to the recommended washing steps in your protocol. |
Problem 2: High Background or Non-Specific Staining
High background can obscure your signal and lead to false positives. Here are some common causes and their solutions.
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | A high concentration of the primary or secondary antibody can lead to non-specific binding. Reduce the antibody concentration. |
| Inadequate Blocking | Ensure you are using an appropriate blocking buffer (e.g., BSA or serum from the secondary antibody host species) and that the blocking step is sufficiently long. |
| Insufficient Washing | Increase the number or duration of wash steps to remove unbound antibodies. Consider adding a mild detergent like Tween-20 to your wash buffer. |
| Cross-reactivity of Secondary Antibody | Use a cross-adsorbed secondary antibody to minimize binding to non-target proteins. |
| Issues with Detection Reagents | If using a conjugated primary antibody, ensure it is properly stored and handled to prevent aggregation. For secondary detection, ensure the reagents are fresh and not expired. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining with this compound
This protocol provides a general workflow for immunofluorescent staining of MUC5AC in cultured cells.
-
Cell Seeding: Seed cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.
-
Blocking: Wash the cells again with PBS and then block with a suitable blocking buffer (e.g., 5% BSA in PBS with 0.05% Tween-20) for 1 hour at room temperature to reduce non-specific binding.
-
Primary Antibody Incubation: Dilute the this compound antibody to its optimal concentration in the blocking buffer and incubate with the cells overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting: Wash the cells three times with PBS containing 0.05% Tween-20. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Protocol 2: this compound Titration for Optimal Concentration
To determine the optimal concentration of this compound for your assay, a titration experiment is essential.
-
Prepare a Dilution Series: Prepare a series of dilutions of the this compound antibody in your assay's blocking buffer. A good starting point is a two-fold dilution series ranging from 0.1 µg/mL to 10 µg/mL.
-
Set Up Experimental Conditions: Prepare replicate samples (e.g., wells in a plate or slides) for each antibody concentration.
-
Include Controls:
-
Negative Control: A sample incubated with only the secondary antibody to assess non-specific binding of the secondary.
-
Isotype Control: A sample incubated with a non-specific antibody of the same isotype and at the same concentrations as the this compound antibody to assess background from the primary antibody.
-
-
Perform the Assay: Follow your standard protocol for the chosen assay (e.g., immunofluorescence, ELISA) using the different antibody dilutions.
-
Analyze the Results: Evaluate the signal-to-noise ratio for each concentration. The optimal concentration will be the one that provides a strong specific signal with minimal background.
Table 1: Example of this compound Titration Data for Immunofluorescence
| This compound Conc. (µg/mL) | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 10.0 | 950 | 200 | 4.75 |
| 5.0 | 920 | 150 | 6.13 |
| 2.5 | 850 | 80 | 10.63 |
| 1.25 | 600 | 75 | 8.00 |
| 0.625 | 350 | 70 | 5.00 |
| 0.0 (Secondary only) | 70 | 70 | 1.00 |
In this example, 2.5 µg/mL would be the optimal concentration.
Visualizations
Caption: A generalized experimental workflow for immunodetection using the this compound antibody.
Caption: Simplified signaling pathways involved in the regulation of MUC5AC expression.
References
- 1. MUC5AC (Mucin 5AC/Gastric Mucin) Monoclonal Antibody (1-13M1) (4586-MSM2-P0) [thermofisher.com]
- 2. Mucin 5AC / MUC5AC Monoclonal Mouse Antibody (1-13M1) - Biotium [biotium.com]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 5. Mucins MUC5AC and MUC5B Are Variably Packaged in the Same and in Separate Secretory Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-13-induced MUC5AC production and goblet cell differentiation is steroid resistant in human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MUC5AC Antibody Non-Specific Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve non-specific binding issues with MUC5AC antibodies, including the common 1-13M1 and 9-13M1 clones.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding with MUC5AC antibodies?
Non-specific binding with MUC5AC antibodies can arise from several factors, including:
-
Hydrophobic Interactions: Antibodies may non-specifically bind to proteins and other molecules through hydrophobic interactions.[1][2]
-
Ionic Interactions: Electrostatic forces between the antibody and tissue components can lead to unwanted binding.[1][2]
-
Fc Receptor Binding: Endogenous Fc receptors in the tissue can bind to the Fc region of the primary or secondary antibodies, causing background staining.[2][3]
-
Cross-reactivity: The antibody may recognize similar epitopes on other proteins.
-
Endogenous Enzymes: In chromogenic detection systems, endogenous enzymes like peroxidases or alkaline phosphatases can produce background signal if not properly blocked.[1][4]
-
Endogenous Biotin: If using a biotin-based detection system, endogenous biotin in tissues like the kidney and liver can cause high background.
Q2: I am seeing high background staining in my immunohistochemistry (IHC) experiment. What should I check first?
High background in IHC can be due to several issues. A logical troubleshooting workflow can help pinpoint the cause. Key areas to investigate include the blocking step, antibody concentrations, and washing procedures.[5][6][7] Consider running a control experiment with the secondary antibody only to determine if it is the source of the non-specific binding.[5]
Q3: Which blocking buffer should I use for my MUC5AC IHC experiment?
The choice of blocking buffer is critical for preventing non-specific binding. Common blocking agents include normal serum, bovine serum albumin (BSA), and casein (non-fat dry milk).[8]
-
Normal Serum: Use serum from the same species as the secondary antibody was raised in.[3][4][8] For example, if you are using a goat anti-mouse secondary antibody, use normal goat serum for blocking.
-
Protein Solutions: BSA or casein at 1-5% (w/v) are commonly used to block non-specific protein binding sites.[8]
-
Commercial Blocking Buffers: Pre-formulated buffers can offer enhanced performance and stability.[8]
Note: When working with phospho-specific antibodies, avoid using milk-based blockers as they contain casein, a phosphoprotein, which can lead to cross-reactivity.[9]
Q4: Can the fixation method affect non-specific binding?
Yes, over-fixation of tissues can lead to increased background staining in IHC experiments. It is recommended to optimize the fixation time for your specific tissue type.[10]
Troubleshooting Guides
Immunohistochemistry (IHC)
Issue: High Background Staining
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., to 5-10% normal serum).[2] Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[7] |
| Primary Antibody Concentration Too High | Titrate the MUC5AC antibody to determine the optimal concentration that provides a strong specific signal with low background. |
| Secondary Antibody Non-Specific Binding | Run a secondary antibody-only control.[5] Consider using a pre-adsorbed secondary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps. Use a larger volume of wash buffer.[6][7] |
| Endogenous Enzyme Activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a hydrogen peroxide block.[1][4] If using an AP-conjugated secondary, block endogenous alkaline phosphatase with levamisole. |
| Tissue Drying Out | Ensure the tissue sections do not dry out at any stage of the staining process.[9][10] |
Western Blotting (WB)
Issue: High Background or Non-Specific Bands
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 5-7% non-fat dry milk or BSA). Increase the blocking time and/or temperature.[5] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[5][9][11] |
| Inadequate Washing | Increase the washing time and volume. Add a detergent like Tween 20 to the wash buffer.[5][6] |
| Membrane Dried Out | Ensure the membrane remains wet throughout the immunoblotting process.[5][9] |
| Sample Degradation | Prepare fresh lysates and always include protease inhibitors.[5] |
| Long Film Exposure | Reduce the exposure time or use a less sensitive detection reagent.[5] |
ELISA
Issue: High Background Signal
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Ensure the plate is fully blocked to prevent non-specific binding of antibodies to the plate surface.[12] |
| Antibody Concentrations Too High | Optimize the concentrations of both the capture and detection antibodies through a checkerboard titration.[13][14] |
| Inadequate Washing | A thorough washing procedure is essential. Ensure complete aspiration of liquid from all wells after each wash.[12] |
| Cross-reactivity of Secondary Antibody | Use a cross-adsorbed secondary antibody to minimize binding to the capture antibody.[13] |
Experimental Protocols
Optimized IHC Staining Protocol for MUC5AC
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using an appropriate retrieval solution (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0). The choice of buffer may need to be optimized.
-
-
Blocking Endogenous Enzymes:
-
Incubate sections with a peroxidase blocking solution for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[15]
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the MUC5AC antibody in a suitable antibody diluent (e.g., PBS with 1% BSA).
-
Incubate for 30-60 minutes at room temperature or overnight at 4°C.[15]
-
-
Washing:
-
Wash slides with wash buffer (3 changes, 5 minutes each).
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated or enzyme-conjugated secondary antibody for 20-30 minutes at room temperature.[15]
-
-
Detection:
-
If using an enzyme-conjugated secondary, incubate with the appropriate substrate (e.g., DAB for HRP).[15]
-
If using a biotinylated secondary, incubate with an avidin-biotin complex (ABC) reagent followed by the substrate.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.[15]
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
References
- 1. 防止非特异性染色-实验方案: R&D Systems [rndsystems.com]
- 2. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. arp1.com [arp1.com]
- 8. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 9. sinobiological.com [sinobiological.com]
- 10. biossusa.com [biossusa.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 13. southernbiotech.com [southernbiotech.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. genomeme.ca [genomeme.ca]
improving the solubility of Muc5AC-13 in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with MUC5AC, particularly concerning its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is MUC5AC and why is its solubility a concern?
A1: MUC5AC is a large, gel-forming mucin glycoprotein that is a major component of mucus in the respiratory and gastrointestinal tracts.[1] Its large size, extensive O-glycosylation, and tendency to form disulfide-linked polymers contribute to its poor solubility in standard aqueous buffers, often leading to aggregation and precipitation during experiments.
Q2: What is the optimal pH for solubilizing MUC5AC?
A2: MUC5AC solubility is highly pH-dependent. Acidic conditions, typically below pH 4, promote the formation of a viscoelastic gel, leading to aggregation. Therefore, neutral to slightly alkaline buffers (pH 7.0-8.0) are generally recommended to maintain MUC5AC in a soluble state.
Q3: Can detergents be used to improve MUC5AC solubility?
A3: Yes, non-ionic detergents are generally preferred as they are less likely to denature the protein.[2][3] They work by breaking lipid-lipid and lipid-protein interactions.[3]
Q4: What is the role of reducing agents in MUC5AC solubility?
A4: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are crucial for breaking disulfide bonds that mediate the polymerization of MUC5AC monomers. This is often a necessary step to fully solubilize the protein, especially for applications like SDS-PAGE.
Troubleshooting Guide: Improving MUC5AC Solubility
This guide addresses common issues with MUC5AC solubility and provides step-by-step solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation during purification or dialysis | Incorrect buffer pH. | Ensure the buffer pH is between 7.0 and 8.0. Acidic pH will cause MUC5AC to gel and precipitate. |
| Low ionic strength. | Increase the salt concentration (e.g., 150 mM NaCl) to improve solubility through charge shielding. | |
| Protein aggregation upon concentration | High protein concentration exceeding its solubility limit. | Concentrate the protein in the presence of solubilizing agents such as low concentrations of non-ionic detergents or chaotropic agents. |
| Presence of intermolecular disulfide bonds. | Add a reducing agent like DTT (1-5 mM) to the buffer during concentration. | |
| Smearing or aggregation in gel electrophoresis | Incomplete denaturation and reduction. | Ensure complete reduction of disulfide bonds by using a sufficient concentration of DTT or β-mercaptoethanol in the loading buffer and heating the sample. |
| Inadequate solubilization in the loading buffer. | Use a loading buffer containing a strong denaturant like 8M urea or 6M guanidine hydrochloride. | |
| Low yield after extraction from cells or tissues | Inefficient lysis and solubilization buffer. | Use a lysis buffer containing a combination of a chaotropic agent (e.g., 6M Guanidine Hydrochloride), a non-ionic detergent, and protease inhibitors. |
Experimental Protocols
Protocol 1: Solubilization of Recombinant or Purified MUC5AC
This protocol is designed for solubilizing MUC5AC that has been previously purified or is in a partially aggregated state.
Materials:
-
Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (v/v) Non-ionic detergent (e.g., Triton X-100 or Tween 20), 5 mM DTT.
-
Optional Chaotropic Agent: 6 M Guanidine Hydrochloride or 8 M Urea.
Procedure:
-
Resuspend the MUC5AC pellet or lyophilized powder in the Solubilization Buffer.
-
If the protein does not readily dissolve, add the chaotropic agent to the buffer.
-
Incubate the mixture at room temperature with gentle agitation for 1-2 hours.
-
Centrifuge at 10,000 x g for 15 minutes to pellet any remaining insoluble material.
-
Carefully collect the supernatant containing the solubilized MUC5AC.
-
If a chaotropic agent was used, it may need to be removed for downstream applications via dialysis against a buffer containing a lower concentration of the agent or a non-ionic detergent to maintain solubility.
Protocol 2: Extraction and Solubilization of MUC5AC from Cell Culture
This protocol is for extracting and solubilizing MUC5AC from cell lysates.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (v/v) Non-ionic detergent, 1x Protease Inhibitor Cocktail, 6 M Guanidine Hydrochloride.
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Wash the cell pellet with ice-cold PBS and centrifuge to collect the cells.
-
Resuspend the cell pellet in the Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate on ice to shear cellular DNA and aid in solubilization.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
The supernatant contains the solubilized MUC5AC.
Signaling Pathways and Workflows
MUC5AC Expression Signaling Pathways
The expression of MUC5AC is regulated by complex signaling pathways, primarily involving the Epidermal Growth Factor Receptor (EGFR) and the NF-κB pathway, often triggered by inflammatory stimuli like IL-1β and TNF-α.[1][4][5][6]
Caption: Signaling pathways regulating MUC5AC gene expression.
Experimental Workflow for Improving MUC5AC Solubility
The following diagram outlines a logical workflow for troubleshooting and improving the solubility of MUC5AC in your experiments.
Caption: Troubleshooting workflow for MUC5AC solubility.
References
- 1. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. AOP-Wiki [aopwiki.org]
- 6. TNF-ALPHA IN THE REGULATION OF MUC5AC SECRETION: SOME ASPECTS OF CYTOKINE-INDUCED MUCIN HYPERSECRETION ON THE IN VITRO MODEL | Scilit [scilit.com]
Technical Support Center: Troubleshooting Muc5AC-13 Glycopeptide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the aggregation of Muc5AC-13 glycopeptide in solution. Find answers to frequently asked questions, detailed troubleshooting protocols, and key experimental data to ensure the successful use of this glycopeptide in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound glycopeptide solution appears cloudy or has visible precipitates. What is causing this?
A1: Cloudiness or precipitation in your this compound glycopeptide solution is a common indicator of aggregation. Mucin glycopeptides, like Muc5AC, are prone to aggregation due to various factors including pH, ionic strength, temperature, and interactions with other molecules in the solution. The peptide core of the mucin molecule is particularly involved in this aggregation process.[1]
Q2: How does pH influence the aggregation of this compound glycopeptide?
A2: The pH of the solution is a critical factor. For instance, pig gastric mucin, which is predominantly MUC5AC, exhibits a significant increase in viscosity and aggregation when the pH is lowered from 7 to 2.[1][2] This is thought to be a physiological mechanism for gastric protection.[1] Therefore, if your experimental conditions require a low pH, you may observe increased aggregation.
Q3: Can the salt concentration of my buffer affect glycopeptide solubility?
A3: Yes, ionic strength plays a crucial role. Increasing the ionic strength of the solution can help prevent aggregation that occurs at low pH, suggesting that electrostatic interactions are involved in the aggregation process.[1] The interactions that lead to the formation of MUC5AC tetramers are flexible and can be regulated by both pH and ionic strength.[3]
Q4: Are there any specific reagents I should avoid when working with this compound glycopeptide?
A4: Certain drugs and reagents have been shown to induce mucin aggregation. For example, the lipophilic cyclic peptides cyclosporin A and daptomycin can induce aggregation of MUC2, MUC5AC, and MUC5B.[4] It is advisable to perform a compatibility test with any new reagent you introduce to your glycopeptide solution.
Q5: How can I visually confirm that my this compound glycopeptide has aggregated?
A5: Besides visual inspection for cloudiness or precipitates, you can use techniques like phase-contrast microscopy to observe the formation of clusters or aggregates in your solution.[5]
Troubleshooting Guides
Initial Assessment of Aggregation
If you suspect aggregation of your this compound glycopeptide, a simple centrifugation-based assay can provide a quick assessment.
Protocol: Centrifugation Assay for Mucin Aggregation [4]
-
Prepare a solution of your this compound glycopeptide at the desired concentration (e.g., 200 μg/mL in PBS at pH 7.4).
-
Incubate the solution under your experimental conditions (e.g., with a test compound) at 37°C for 1 hour.
-
Centrifuge the samples to pellet the aggregates.
-
Carefully collect the supernatant.
-
Quantify the amount of glycopeptide remaining in the supernatant using a suitable method (e.g., slot blot analysis with a MUC5AC-specific antibody).
-
A significant decrease in the amount of glycopeptide in the supernatant compared to a control sample indicates aggregation.
Strategies to Prevent and Reverse Aggregation
| Strategy | Recommendation | Rationale |
| pH Adjustment | Maintain a neutral pH (around 7.0-7.4) unless your experiment specifically requires acidic conditions. | MUC5AC is known to aggregate at low pH.[1][2] |
| Ionic Strength Modification | If working at a low pH is necessary, try increasing the ionic strength of your buffer (e.g., by increasing the salt concentration). | Increased ionic strength can prevent pH-induced aggregation by disrupting electrostatic interactions.[1] |
| Use of Detergents | For aggregated proteins, a systematic screen of various detergents can help in solubilization. | Detergents can help to break up hydrophobic interactions that may contribute to aggregation. A protocol for detergent-based solubilization of aggregated proteins is available and can be adapted for glycopeptides.[6] |
| Thiol Reduction | In cases of disulfide bond-mediated aggregation, a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol might be effective. | Thiol reduction has been shown to prevent the aggregation of pig gastric mucin at low pH.[1] |
Quantitative Data Summary
Table 1: Factors Influencing Mucin Aggregation
| Factor | Observation | Reference |
| Low pH | A 100-fold increase in viscosity of pig gastric mucin was observed when pH was lowered from 7 to 2.[1] | [1] |
| Ionic Strength | Increased ionic strength prevents the aggregation of pig gastric mucin at low pH.[1] | [1] |
| Drug Interactions | Cyclosporin A and daptomycin significantly increase the aggregation of MUC5AC. Paclitaxel and rifampicin can also induce aggregation of other mucins.[4] | [4] |
Experimental Protocols
Protocol: Detergent-Based Solubilization of Aggregated Glycopeptides
This protocol is adapted from a general method for solubilizing cellular proteins and can be applied to aggregated this compound glycopeptide.[6]
-
Preparation of Aggregated Glycopeptide:
-
If your glycopeptide is already aggregated in solution, centrifuge the sample to obtain a pellet of the aggregated material.
-
If starting from a lyophilized powder that is difficult to dissolve, you can proceed directly to the solubilization screen.
-
-
Detergent Screen:
-
Prepare a panel of detergents at 2.5 times their critical micelle concentration (CMC) in your base buffer.
-
Aliquot the aggregated glycopeptide into equal fractions.
-
Add each detergent solution to an aliquot and incubate for 20 minutes at 4°C with gentle agitation.
-
-
Separation and Analysis:
-
Centrifuge the samples for 30 minutes at 17,000 RCF to separate the solubilized fraction (supernatant) from the remaining aggregates (pellet).
-
Analyze the supernatant for the presence of the solubilized glycopeptide using a suitable detection method (e.g., Western blot, ELISA, or a protein quantification assay).
-
Visualizations
Caption: Key factors that can induce the aggregation of this compound glycopeptide in solution.
Caption: A step-by-step workflow for troubleshooting this compound glycopeptide aggregation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Mucins and Their Role in Shaping the Functions of Mucus Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the MUC5AC VWD3 assembly responsible for the formation of net-like mucin polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of polymeric mucin–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mucin-Coating Technologies for Protection and Reduced Aggregation of Cellular Production Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Reactions Involving MUC5AC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic reactions related to the mucin MUC5AC. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is MUC5AC and why is it a target in enzymatic assays?
A1: MUC5AC is a large, heavily glycosylated protein (a mucin) that is a major component of mucus in the respiratory and gastrointestinal tracts.[1] In pathological conditions like asthma and COPD, its overproduction, often stimulated by cytokines like Interleukin-13 (IL-13), contributes to disease symptoms.[1] Therefore, enzymes involved in the synthesis (e.g., glycosyltransferases) and degradation (e.g., mucinases) of MUC5AC are key targets for therapeutic intervention and research. Assays targeting these enzymes are crucial for screening potential inhibitors or activators.
Q2: I am trying to study the effect of IL-13 on MUC5AC production. Which enzymatic activities are relevant?
A2: Interleukin-13 stimulates MUC5AC expression through a complex signaling cascade that involves the activation of several kinases. The primary pathway involves the JAK-STAT signaling axis, specifically the phosphorylation and activation of STAT6.[2][3] Therefore, kinase assays targeting Janus kinases (JAKs) associated with the IL-13 receptor are highly relevant for studying the upstream regulation of MUC5AC production.
Q3: What are glycosyltransferases and how are they assayed using MUC5AC substrates?
A3: Glycosyltransferases are enzymes that transfer sugar moieties from an activated donor sugar (like UDP-GalNAc) to an acceptor molecule, such as a peptide backbone.[4][5] MUC5AC has a protein core rich in serine and threonine residues that are heavily O-glycosylated, a process initiated by polypeptide N-acetylgalactosaminyltransferases (ppGaNTases).[6] Assays for these enzymes often use synthetic MUC5AC-derived peptides as acceptor substrates. The activity can be measured by detecting the release of the nucleotide diphosphate (e.g., UDP) using commercially available kits like the UDP-Glo™ Glycosyltransferase Assay.[4][5][7]
Q4: What is a "mucinase" and how can I measure its activity on MUC5AC?
A4: "Mucinase" is a collective term for a group of enzymes, including proteases and glycosidases, that work together to degrade mucins.[8][9] Mucinase activity is crucial for the natural turnover of the mucus barrier and is also a virulence factor for some pathogenic bacteria.[10][11] Activity can be measured by incubating a MUC5AC substrate with the enzyme source (e.g., bacterial culture supernatant) and detecting the degradation of the MUC5AC protein.[10][12] This can be done by quantifying the release of smaller fragments or sugars, or by observing the disappearance of the full-length MUC5AC band on an SDS-PAGE gel or Western blot.[13][14]
Troubleshooting Guides
Mucin Degradation (Mucinase) Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low MUC5AC degradation | Inactive enzyme source. | Ensure the enzyme preparation has been stored correctly and has not undergone multiple freeze-thaw cycles. Test with a positive control substrate if available. |
| Inappropriate buffer conditions (pH, salt). | Mucinase activity can be sensitive to pH and ionic strength. The optimal pH range for many mucinases is between 6.0 and 9.0.[15] Optimize the buffer composition. | |
| Presence of inhibitors in the sample. | If using complex biological samples (e.g., fecal extracts), inhibitors may be present. Consider a sample purification or dilution step. | |
| Substrate is resistant to cleavage. | The specific glycosylation pattern of your MUC5AC substrate may affect enzyme accessibility. Ensure you are using a suitable, well-characterized substrate. | |
| High background signal | Non-enzymatic degradation of MUC5AC. | Run a control reaction without the enzyme source to assess the stability of the substrate under your assay conditions. |
| Contaminating proteases/glycosidases. | If using a non-purified enzyme source, other enzymes may be present. Purify the enzyme of interest if possible. | |
| Inconsistent results | Pipetting errors with viscous mucin solutions. | Mucin solutions can be highly viscous. Use positive displacement pipettes or wide-bore tips for accurate handling. Ensure thorough mixing. |
| Incomplete reaction termination. | Ensure the method used to stop the reaction (e.g., adding a strong acid or boiling) is effective and applied consistently across all samples. |
Glycosyltransferase Assays (e.g., using UDP-Glo™)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low UDP signal | Inactive glycosyltransferase. | Verify enzyme activity with a known positive control substrate. Ensure proper storage at -20°C or -80°C. |
| Incorrect assay components. | Confirm that the correct UDP-sugar donor and MUC5AC peptide acceptor are being used at appropriate concentrations. | |
| Sub-optimal reaction conditions. | Optimize enzyme and substrate concentrations, incubation time, and temperature. Most glycosyltransferase reactions are performed at 37°C.[15] | |
| UDP Detection Reagent was not prepared correctly or has lost activity. | Prepare the UDP Detection Reagent just before use and protect it from light. | |
| High background luminescence | Contamination of reagents with UDP or ATP. | Use high-purity water and reagents. Run a "no enzyme" control to determine the background from substrate preparations. |
| High concentration of donor UDP-sugar leading to substrate hydrolysis. | Use the lowest possible concentration of the UDP-sugar that supports robust enzyme activity to minimize background hydrolysis.[5] | |
| Signal is outside the linear range of the standard curve | Too much or too little enzyme activity. | Adjust the enzyme concentration or the reaction time to ensure the amount of UDP produced falls within the linear range of the UDP standard curve (typically low nM to µM).[5][7] |
MUC5AC Quantification (ELISA)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal | Omission of a key reagent (e.g., primary antibody, detection antibody, substrate). | Carefully review the protocol and ensure all steps were followed in the correct order.[16] |
| Inactive antibody or conjugate. | Check the expiration dates and storage conditions of antibodies and enzyme conjugates. Test their activity with a positive control. | |
| Insufficient incubation times or incorrect temperature. | Ensure adherence to the recommended incubation times and temperatures. Bring all reagents to room temperature before use.[17][18] | |
| High background | Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal concentration that gives a good signal-to-noise ratio.[16] |
| Insufficient washing. | Increase the number of wash steps or the volume of wash buffer. Ensure all wells are completely aspirated between washes.[16][17] | |
| Non-specific binding. | Use an appropriate blocking buffer (e.g., BSA or non-fat dry milk) and ensure sufficient incubation time. | |
| Poor standard curve | Improper preparation of standards. | Ensure the standard is fully reconstituted and accurately serially diluted. Avoid making dilutions directly in the plate wells.[6][18] |
| Pipetting inaccuracies. | Calibrate pipettes and use fresh tips for each standard and sample. | |
| High Coefficient of Variation (CV) | Inconsistent pipetting or washing technique. | Use a multichannel pipette for reagent addition. If using an automated plate washer, ensure all ports are clear.[16] |
| Temperature gradients across the plate. | Ensure the plate is incubated in a stable temperature environment. Allow plates to come to room temperature before adding reagents. |
Experimental Protocols & Data
Protocol 1: General Mucinase Digestion for Mass Spectrometry Analysis
This protocol provides a general workflow for digesting a mucin-domain glycoprotein with a specific mucinase, StcE, for subsequent analysis.
-
Sample Preparation: Dilute the mucin substrate (e.g., purified MUC5AC) in 50 mM ammonium bicarbonate.
-
Reduction and Alkylation (Optional but Recommended):
-
Add DTT to a final concentration of 5 mM.
-
Incubate at 56°C for 20 minutes.
-
Cool to room temperature.
-
Add iodoacetamide to a final concentration of 15 mM.
-
Incubate at room temperature for 15 minutes in the dark.
-
-
Mucinase Digestion:
-
Trypsin Digestion (for full sequence coverage):
-
Add sequencing-grade trypsin at a 1:20 (w/w) ratio relative to the initial substrate amount.
-
Incubate for 8 hours at 37°C.[15]
-
-
Quenching and Sample Cleanup:
-
Stop the reaction by adding formic acid to a final concentration of 0.3%.[15]
-
Clean up the sample using a C18 reverse-phase column or ZipTip® prior to mass spectrometry analysis.
-
Table 1: Optimized Reaction Conditions for Mucinase StcE
| Parameter | Optimal Condition/Range | Reference |
| Temperature | 4 - 55 °C (Optimal: 37 °C) | [15] |
| pH | 6.1 - 9.0 | [15] |
| Salt Concentration | Active in up to 500 mM NaCl | [15] |
| Detergents | Active in the presence of saponin, digitonin, SDS | [15] |
| Incubation Time | 3 hours (for StcE digestion) | [15] |
Protocol 2: General Glycosyltransferase Activity Assay using UDP-Glo™
This protocol outlines the steps for measuring the activity of a glycosyltransferase that uses a UDP-sugar donor and a MUC5AC-derived peptide as an acceptor.
-
Prepare Glycosyltransferase Reaction:
-
In a 96-well plate, set up the reaction mixture containing:
-
Appropriate buffer (e.g., Tris or HEPES, pH 7.5)
-
Divalent cations if required (e.g., MnCl₂ or MgCl₂)
-
MUC5AC acceptor peptide substrate
-
UDP-sugar donor substrate (e.g., UDP-GalNAc)
-
Purified glycosyltransferase enzyme
-
-
Include controls: "no enzyme" for background and "no acceptor" to measure donor hydrolysis.
-
-
Incubation: Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30-60 minutes). The time should be within the linear range of the reaction.
-
Prepare UDP Standard Curve: In a separate section of the plate, prepare a standard curve of UDP (from 0 to 25 µM) in the same reaction buffer.[4]
-
UDP Detection:
-
Allow the reaction plate and the UDP Detection Reagent to equilibrate to room temperature.
-
Add a volume of UDP Detection Reagent equal to the volume of your glycosyltransferase reaction to each well.[4]
-
-
Incubation for Signal Generation: Incubate the plate at room temperature for 60 minutes.
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Subtract the "no enzyme" background from your readings. Calculate the concentration of UDP produced in your samples by interpolating from the UDP standard curve.
Table 2: General Parameters for Glycosyltransferase Assays
| Parameter | Typical Condition/Range | Reference |
| Assay Principle | Bioluminescent detection of UDP released from UDP-sugar donor. | [4][7] |
| Detection Limit | Low nanomolar to micromolar concentrations of UDP. | [5][7] |
| Enzyme Source | Purified glycosyltransferases. Not suitable for cell extracts. | [4] |
| Key Reagents | UDP Detection Reagent, UDP standards, acceptor substrate, UDP-sugar donor. | [4][7] |
| Incubation (Detection) | 60 minutes at room temperature. | [4] |
Visualizations
Caption: Workflow for Mucinase Digestion of MUC5AC.
Caption: IL-13 Signaling Pathway Leading to MUC5AC Expression.
Caption: Troubleshooting Logic for High Background in ELISA.
References
- 1. Assay for Assessing Mucin Binding to Bacteria and Bacterial Proteins [bio-protocol.org]
- 2. Frontiers | Tuning the Cytokine Responses: An Update on Interleukin (IL)-4 and IL-13 Receptor Complexes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. promega.co.uk [promega.co.uk]
- 5. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 8. Measurement of Mucinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysing Mucin Degradation | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Mucin Degradation Mechanisms by Distinct Pseudomonas aeruginosa Isolates In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Mucin Degradation Test of Probiotics | Creative Enzymes [probiotic.creative-enzymes.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. mabtech.com [mabtech.com]
troubleshooting poor transfer of Muc5AC-13 in western blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Western blot analysis of Muc5AC-13, a high molecular weight mucin.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound protein not transferring efficiently from the gel to the membrane?
Poor transfer of high molecular weight proteins like this compound (>400 kDa) is a common issue.[1] Several factors can contribute to this, including inappropriate gel percentage, suboptimal transfer buffer composition, and incorrect transfer conditions. Large proteins migrate slowly out of the gel matrix, and standard protocols are often insufficient.
Q2: What type of gel is best for resolving this compound?
For very large proteins like mucins, traditional SDS-PAGE may not provide adequate resolution. Consider using agarose gel electrophoresis, which is better suited for separating large macromolecules.[2][3][4] If using polyacrylamide gels, opt for low-percentage (e.g., 6-7.5%) or gradient gels (e.g., 4-15%) to allow for better entry and migration of large proteins.[5][6][7] Tris-acetate gels are also recommended as they provide better separation of high molecular weight proteins compared to standard Tris-glycine gels.[8][9][10]
Q3: How can I optimize my transfer buffer for this compound?
The composition of the transfer buffer is critical. To improve the transfer of large proteins:
-
Add SDS: Including a low concentration of SDS (0.01-0.1%) in the transfer buffer can help large proteins elute from the gel by maintaining their negative charge and preventing aggregation.[5][10] However, be aware that SDS can reduce the binding of proteins to nitrocellulose membranes.[8]
-
Reduce or Remove Methanol: Methanol can cause high molecular weight proteins to precipitate within the gel and also causes the gel to shrink, which can hinder transfer.[5][6][10] Reducing the methanol concentration to 10% or less, or removing it entirely (especially when using PVDF membranes), can significantly improve transfer efficiency.[5][10]
Q4: What are the recommended transfer methods and conditions for this compound?
A wet (tank) transfer system is generally preferred over semi-dry systems for high molecular weight proteins because it allows for longer transfer times and better temperature control.[6]
-
Transfer Time and Voltage: Optimize by increasing the transfer time and/or adjusting the voltage. An overnight transfer at a low, constant voltage (e.g., 20-30V) at 4°C is often effective for large proteins.[3][5]
-
Temperature Control: Keeping the transfer cool (e.g., in a cold room or with an ice pack) is crucial to prevent overheating, which can lead to protein degradation and inconsistent transfer.
Q5: Which type of membrane is best for transferring this compound?
PVDF membranes are often recommended for high molecular weight proteins due to their higher protein binding capacity and mechanical strength compared to nitrocellulose.[7][10] Remember to activate the PVDF membrane with methanol before use.[10]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter when performing a Western blot for this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very faint this compound band on the membrane | Inefficient transfer from the gel. | - Use a lower percentage acrylamide gel or an agarose gel.[2][5] - Add a low concentration of SDS (0.01-0.05%) to the transfer buffer.[5][8] - Reduce or remove methanol from the transfer buffer.[5][10] - Use a wet transfer system and increase the transfer time (e.g., overnight at 4°C).[5][6] |
| Protein did not exit the stacking gel or remained at the top of the resolving gel. | - Use a lower percentage resolving gel (e.g., 6-7.5%).[5] - Prepare fresh running buffer. | |
| Poor antibody binding. | - Ensure the primary antibody is validated for Western blotting of Muc5AC.[11][12] - Optimize antibody concentrations and incubation times.[13] - Use a suitable blocking buffer; sometimes non-fat dry milk can mask epitopes on glycoproteins. Consider using 5% BSA. | |
| Smeared or distorted bands | Protein degradation. | - Add protease inhibitors to your lysis buffer.[1] - Keep samples on ice throughout the preparation process. |
| Overheating during electrophoresis or transfer. | - Run the gel at a lower voltage in a cold room or with a cooling unit. - Perform the transfer at 4°C.[3] | |
| High protein load. | - Reduce the amount of protein loaded per well.[1] | |
| High background on the membrane | Insufficient blocking. | - Increase blocking time to at least 1 hour at room temperature.[14] - Use a fresh blocking solution. |
| Antibody concentration too high. | - Titrate the primary and secondary antibody concentrations to find the optimal dilution.[15] | |
| Inadequate washing. | - Increase the number and duration of wash steps after antibody incubations.[16] |
Experimental Protocols
Optimized Western Blot Protocol for this compound
-
Sample Preparation:
-
Lyse cells or tissues in a buffer containing a protease inhibitor cocktail.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Mix 50-100 µg of total protein with Laemmli sample buffer. Do not boil mucin samples as this can cause aggregation. Heat at 70°C for 10 minutes.
-
-
Gel Electrophoresis:
-
Prepare a 6% SDS-polyacrylamide gel or a 1% agarose gel.
-
Load samples and a high molecular weight protein ladder.
-
Run the gel at a constant voltage of 80-100V until the dye front reaches the bottom.
-
-
Protein Transfer (Wet Transfer):
-
Pre-soak the PVDF membrane in methanol for 1-2 minutes, followed by equilibration in transfer buffer.
-
Assemble the transfer sandwich (sponge > filter paper > gel > membrane > filter paper > sponge), ensuring no air bubbles are trapped.
-
Use a transfer buffer with reduced methanol (10%) and added SDS (0.05%).
-
Perform the transfer overnight at 30V at 4°C or for 2-3 hours at 100V with cooling.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody against Muc5AC (e.g., 45M1 or H300) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Six Tips for Transferring Large Proteins for Western Blotting - Advansta Inc. [advansta.com]
- 6. bosterbio.com [bosterbio.com]
- 7. youtube.com [youtube.com]
- 8. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. MUC5AC antibody (30408-1-AP) | Proteintech [ptglab.com]
- 12. MUC5AC Monoclonal Antibody (C7) (MA5-43651) [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Muc5AC-13 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of Muc5AC, with a focus on enhancing the signal for glycosylated peptides such as those containing Muc5AC-13.
Troubleshooting Guides
Difficulties in detecting a robust signal for Muc5AC glycopeptides can arise from various stages of the experimental workflow. This guide addresses common issues in a question-and-answer format.
Question: Why am I observing a low or no signal for my Muc5AC glycopeptides?
Possible Cause & Solution Table:
| Possible Cause | Recommended Solution |
| Inefficient Protein Solubilization and Denaturation | Mucins are large, complex glycoproteins that can be difficult to solubilize.[1] Ensure complete denaturation using strong chaotropic agents like 6M guanidine hydrochloride (GuHCl) in your lysis buffer.[1] |
| Incomplete Reduction and Alkylation | Disulfide bonds within the non-glycosylated domains of Muc5AC can hinder enzymatic digestion. Ensure sufficient concentration and incubation time for reducing agents (e.g., DTT) and alkylating agents (e.g., iodoacetamide).[1] |
| Poor Enzymatic Digestion | The dense O-glycosylation of mucins can sterically hinder cleavage by trypsin.[2][3] Consider using alternative or complementary enzymes that are more effective on glycoproteins, such as Glu-C or mucin-specific proteases.[2] A combination of enzymes may also improve digestion efficiency. |
| Sample Loss During Cleanup | Glycopeptides can be lost during standard solid-phase extraction (SPE) if not optimized. Use C18 desalting columns and ensure the sample is acidified to a pH <3 with formic or trifluoroacetic acid before loading to improve binding.[4] |
| Ion Suppression | Co-eluting non-glycosylated peptides can suppress the ionization of less abundant glycopeptides.[2] Optimize your liquid chromatography gradient to achieve better separation of glycopeptides from other peptides. Consider enrichment strategies for glycopeptides. |
| Suboptimal Mass Spectrometry Parameters | Incorrect MS settings can lead to poor detection. Ensure your instrument is properly calibrated and tuned.[5] For glycopeptides, it is often beneficial to use a higher RF lens setting to improve the transmission of higher m/z ions.[6] |
Question: My mass accuracy is poor for Muc5AC glycopeptides. What can I do?
Possible Cause & Solution Table:
| Possible Cause | Recommended Solution |
| Instrument Calibration Drift | Mass spectrometers require regular calibration to maintain accuracy.[5] Perform a mass calibration using an appropriate standard immediately before your sample run. |
| Lack of a Lock Mass | Environmental fluctuations can cause slight mass drifts during a run. If your instrument supports it, use a lock mass to correct for these shifts in real-time. |
| Complex Glycan Heterogeneity | The presence of numerous glycoforms for a single peptide can make it difficult for the instrument's software to assign a single, accurate monoisotopic mass. Manually inspect the isotopic distribution to ensure the correct peak is being selected. |
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for Muc5AC glycopeptide analysis?
A1: Electrospray ionization (ESI) is the most commonly used and generally most effective ionization technique for the analysis of glycopeptides in a liquid chromatography-mass spectrometry (LC-MS) workflow.[7]
Q2: Which fragmentation method is most suitable for sequencing Muc5AC glycopeptides?
A2: A combination of fragmentation methods often provides the most comprehensive data. Higher-energy collisional dissociation (HCD) is effective for fragmenting the peptide backbone and identifying the peptide sequence, while lower-energy collision-induced dissociation (CID) is useful for fragmenting the glycan portion. Electron-transfer dissociation (ETD) can be advantageous as it tends to cleave the peptide backbone while leaving the labile glycan intact, which is particularly useful for identifying the site of glycosylation.[8]
Q3: How can I enrich my sample for Muc5AC glycopeptides?
A3: Several enrichment strategies can be employed. Hydrophilic interaction liquid chromatography (HILIC) is a common method for separating glycopeptides from non-glycosylated peptides.[9] Lectin affinity chromatography can also be used to capture specific glycan structures.
Q4: What are common sources of contamination in Muc5AC analysis?
A4: Common contaminants include keratins from skin and hair, polymers such as polyethylene glycol (PEG) from various lab consumables, and detergents used during sample preparation. It is crucial to use high-purity reagents and solvents, and to maintain a clean work environment.
Q5: Should I use an internal standard for quantitative analysis of Muc5AC?
A5: Yes, using an internal standard is highly recommended for accurate quantification. Stable isotope-labeled (SIL) synthetic peptides corresponding to the Muc5AC peptide of interest are the gold standard.[10][11] Alternatively, recombinant truncated mucins can be used as surrogate analytes.
Quantitative Data Summary
The following tables summarize typical parameters and performance metrics for the quantitative analysis of Muc5AC using LC-MS/MS.
Table 1: Example LC-MS/MS Parameters for Muc5AC Glycopeptide Analysis
| Parameter | Setting | Rationale |
| Full MS Resolution | 120,000 | High resolution is crucial for accurate mass determination of glycopeptides. |
| Full MS Scan Range | 375–2000 m/z | This range covers the expected m/z of most tryptic Muc5AC glycopeptides. |
| Charge State Filter | 2–7 | Glycopeptides typically have charge states within this range.[6] |
| dd-MS2 Resolution | 30,000 | Provides sufficient resolution for fragment ion analysis. |
| dd-MS2 Collision Energy | Stepped (e.g., 20%, 33%) | Using different collision energies allows for fragmentation of both the glycan and peptide portions.[6] |
Table 2: Performance Metrics for a Validated Muc5AC LC-MS/MS Assay
| Metric | Value | Reference |
| Precision | 6-19% | [2] |
| Accuracy | 98-114% | [2] |
| Linear Range | 0.3 to 40 pmol/L | [2] |
Experimental Protocols
Protocol 1: Sample Preparation of Sputum for Muc5AC Analysis
-
Solubilization: Thaw frozen sputum samples on ice. Solubilize in a buffer containing a strong denaturant, such as 6M Guanidine HCl.
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
Buffer Exchange: Remove the denaturant and other reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column.
-
Enzymatic Digestion: Add trypsin and/or another suitable protease at an appropriate enzyme-to-protein ratio (e.g., 1:20) and incubate overnight at 37°C.
-
Desalting: Desalt the digested peptide mixture using a C18 SPE cartridge. Ensure the sample is acidified to pH <3 before loading.
-
Drying: Dry the desalted peptides in a vacuum centrifuge. Reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Signaling Pathway and Workflow Diagrams
Muc5AC Regulation Signaling Pathways
Caption: Key signaling pathways regulating Muc5AC gene expression.
Experimental Workflow for Muc5AC Glycopeptide Analysis
Caption: Experimental workflow for Muc5AC glycopeptide analysis.
References
- 1. Mass Spectrometric Analysis of Mucin Core Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of mucin-domain glycoproteins using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mucinomics: The Next Frontier of Mass Spectrometry - AnalyteGuru [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Identifying intact N-glycopeptides from tandem mass spectrometry data using StrucGP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cerilliant.com [cerilliant.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refinement of MUC5AC-Expressing Cell Culture Treatment Protocols
Disclaimer: The following protocols and troubleshooting guides have been compiled for researchers working with MUC5AC-expressing cell lines. While the user specified "Muc5AC-13," this particular cell line could not be definitively identified in the scientific literature. Therefore, the information provided is based on commonly used MUC5AC-expressing lung cancer cell lines such as Calu-3, NCI-H292, and A549 . Researchers should adapt these protocols based on their specific cell line's characteristics.
Frequently Asked Questions (FAQs)
Q1: Which cell line is most appropriate for my MUC5AC research?
A1: The choice of cell line depends on your specific research goals.
-
Calu-3 cells are known for forming polarized monolayers and are a good model for studying mucin secretion at an air-liquid interface.[1]
-
NCI-H292 cells are a human lung mucoepidermoid carcinoma cell line that expresses MUC5AC and is often used to study the regulation of its production.[2][3][4]
-
A549 cells , derived from lung adenocarcinoma, also express MUC5AC and are a widely used model for lung cancer research.[5][6]
Q2: What are the optimal growth conditions for MUC5AC-expressing cells?
A2: Optimal conditions vary slightly between cell lines. However, general recommendations include:
-
Culture Medium: Specific media formulations are recommended for each cell line (see Experimental Protocols section).
-
Passage Number: It is crucial to use low passage number cells, as high passage numbers can lead to genetic drift and altered phenotypes.[5]
Q3: How can I enhance MUC5AC expression in my cell cultures?
A3: MUC5AC expression can be influenced by various factors, including the cell culture environment and specific treatments. For instance, culturing NCI-H292 cells on laminin or Matrigel has been shown to upregulate MUC5AC production.[9] Conversely, culturing on type-IV collagen can downregulate its expression.[9] Stimulation with epidermal growth factor (EGF) has also been shown to induce MUC5AC expression.
Q4: My cells are producing an excessive amount of mucus, which is making them difficult to handle. What can I do?
A4: Mucus overproduction is a common challenge with these cell lines. To manage this, you can:
-
Increase the frequency of media changes to remove secreted mucus.
-
Gently wash the cell monolayer with pre-warmed PBS before passaging.
-
Use a cell scraper with caution to detach cells if they are embedded in a thick mucus layer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow Cell Growth | High passage number | Use a fresh, low-passage vial of cells.[5] |
| Sub-optimal seeding density | Determine the optimal seeding density for your specific cell line through a titration experiment. | |
| Depleted growth factors in media | Ensure regular media changes (every 2-3 days).[7] | |
| Low Cell Viability After Thawing | Improper freezing or thawing technique | Thaw cells rapidly in a 37°C water bath and dilute the cryopreservative by adding the thawed cells to a larger volume of pre-warmed media.[5] Do not centrifuge freshly thawed cells to remove DMSO, as this can be detrimental.[5] |
| Cryopreservative toxicity | Ensure the cryopreservation medium contains the correct concentration of DMSO (typically 5-10%). | |
| Cell Clumping | Over-trypsinization | Minimize the duration of trypsin exposure and gently pipette to create a single-cell suspension. |
| Presence of mucus | Gently wash with PBS before trypsinization to remove excess mucus. | |
| Poor Cell Attachment | Incorrect culture vessel coating | Ensure culture vessels are appropriately coated if required for your specific cell line and experimental conditions. |
| Mycoplasma contamination | Test for and eliminate mycoplasma contamination. | |
| Inconsistent MUC5AC Expression | Variation in cell confluence | Standardize the cell confluence at the time of treatment and harvesting. |
| Differences in passage number | Use cells within a narrow passage number range for all experiments. | |
| Instability of inducers (e.g., growth factors) | Prepare fresh solutions of inducers for each experiment. |
Experimental Protocols
General Cell Culture Protocol for MUC5AC-Expressing Adherent Cells (e.g., A549, NCI-H292, Calu-3)
Materials:
-
Complete growth medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA)
-
Sterile culture flasks, plates, and pipettes
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Media Preparation: Pre-warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.
-
Aspiration: Once cells reach 70-90% confluency, aspirate the old medium from the culture flask.[10]
-
Washing: Gently wash the cell monolayer with PBS to remove any remaining serum and mucus. Aspirate the PBS.[2]
-
Trypsinization: Add a minimal volume of Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T75 flask). Incubate at 37°C for 3-10 minutes, or until cells detach.[5] Observe under a microscope. Avoid over-incubation.
-
Neutralization: Add 4-5 volumes of complete growth medium to the flask to neutralize the trypsin.[5]
-
Cell Collection: Gently pipette the cell suspension up and down to break up any clumps and create a single-cell suspension.
-
Centrifugation: Transfer the cell suspension to a sterile conical tube and centrifuge at approximately 200 x g for 5 minutes.[11]
-
Resuspension: Discard the supernatant and gently resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium.
-
Seeding: Add the appropriate volume of the cell suspension to new culture vessels at the desired seeding density.
-
Incubation: Place the culture vessels in a humidified incubator at 37°C with 5% CO₂.[7]
MUC5AC Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This is a general protocol and should be optimized based on the specific ELISA kit manufacturer's instructions.[12][13][14]
Materials:
-
MUC5AC ELISA kit (including pre-coated plates, detection antibody, standards, buffers, and substrate)
-
Cell culture supernatant or cell lysates
-
Microplate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatants or prepare cell lysates. Centrifuge to remove any cellular debris. Dilute samples as necessary.
-
Standard Curve Preparation: Prepare a serial dilution of the MUC5AC standard provided in the kit.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Add the detection antibody.
-
Incubate as per the kit's instructions (e.g., 1-2 hours at room temperature or 37°C).[13]
-
Wash the wells multiple times with the provided wash buffer to remove unbound components.
-
Add the enzyme conjugate (e.g., HRP-conjugate) and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate in the dark until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[12]
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of MUC5AC in your samples.
MUC5AC Western Blot Protocol
This is a general protocol; specific antibody dilutions and incubation times should be optimized.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MUC5AC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from your cells and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE. Due to the large size of MUC5AC, a low percentage agarose gel may be necessary.[15]
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary MUC5AC antibody (at the optimized dilution) overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane thoroughly with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Caption: Key signaling pathways regulating MUC5AC expression.
Caption: General experimental workflow for analyzing MUC5AC production.
References
- 1. Establishing a Liquid-covered Culture of Polarized Human Airway Epithelial Calu-3 Cells to Study Host Cell Response to Respiratory Pathogens In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcrj.org.br [bcrj.org.br]
- 3. NCI-H292. Culture Collections [culturecollections.org.uk]
- 4. NCI-H292 as an alternative cell line for the isolation and propagation of the human paramyxoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A549 Cell Subculture Protocol [a549.com]
- 6. reprocell.com [reprocell.com]
- 7. Calu-3 Cells and Their Impact on Lung Cancer Studies [cytion.com]
- 8. editxor.com [editxor.com]
- 9. MUC5AC production is downregulated in NCI-H292 lung cancer cells cultured on type-IV collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. nanopartikel.info [nanopartikel.info]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. mybiosource.com [mybiosource.com]
- 15. Mucin Agarose Gel Electrophoresis: Western Blotting for High-molecular-weight Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce background noise in Muc5AC-13 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve the accuracy of their Muc5AC-13 assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in this compound assays?
High background noise in this compound ELISAs can stem from several factors, often related to the unique properties of Muc5AC as a large, glycosylated protein. The most common culprits include:
-
Inadequate Blocking: Failure to effectively block all non-specific binding sites on the microplate wells.
-
Insufficient Washing: Incomplete removal of unbound reagents, particularly in viscous samples.[1][2][3]
-
Non-Specific Antibody Binding: The primary or secondary antibodies may bind to components other than the target antigen.
-
High Antibody Concentration: Using excessively high concentrations of the capture or detection antibody can lead to increased non-specific binding.
-
Sample Matrix Effects: Components in the sample (e.g., other proteins, lipids) can interfere with the assay.
-
Substrate Issues: Contamination or premature activation of the substrate solution.[4]
Q2: How does the glycosylation of Muc5AC contribute to background noise?
Muc5AC is heavily glycosylated, which can present challenges in an immunoassay. The carbohydrate moieties can cause non-specific binding to the assay plate or to the antibodies themselves. Furthermore, the extensive glycosylation can mask the antibody binding epitopes on the protein core, potentially leading to weaker specific signals and a lower signal-to-noise ratio.
Q3: Can the viscosity of my samples affect the assay background?
Yes, samples containing high concentrations of mucins, such as sputum or mucus, are often highly viscous. This viscosity can impede the efficiency of washing steps, leading to the retention of unbound antibodies and other reagents in the wells, which in turn elevates background signal.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to high background in this compound assays.
Issue 1: High Background in All Wells (Including Blanks)
This suggests a problem with the general assay setup or reagents.
| Possible Cause | Recommended Solution | Experimental Protocol |
| Inadequate Blocking | Optimize the blocking buffer and incubation time. | Blocking Buffer Optimization: Test different blocking agents such as 1-3% Bovine Serum Albumin (BSA), 5% non-fat dry milk, or commercial blockers like Block Ace.[6] Increase the blocking incubation time to 2 hours at room temperature or overnight at 4°C. |
| Insufficient Washing | Increase the number and vigor of wash steps. | Enhanced Washing Protocol: Increase the number of washes from 3 to 5. After each wash, invert the plate and tap it firmly on a lint-free paper towel to remove all residual liquid. Consider adding a 30-second soak with wash buffer during each wash cycle.[7] For viscous samples, consider using a wash buffer with a slightly higher detergent concentration (e.g., 0.1% Tween-20). |
| Contaminated Reagents | Use fresh, high-quality reagents. | Reagent Preparation: Prepare all buffers and reagent dilutions fresh for each assay. Ensure that the water used is of high purity (e.g., distilled or deionized).[4] |
| Substrate Instability | Protect the substrate from light and contamination. | Substrate Handling: Store the TMB substrate in a light-protected container. Do not use substrate that has turned blue. Read the plate immediately after adding the stop solution. |
Issue 2: High Background in Sample Wells Only
This often points to issues with the sample itself or its interaction with the assay components.
| Possible Cause | Recommended Solution | Experimental Protocol | | :--- | :--- | Experimental Protocol | | Non-Specific Antibody Binding | Optimize antibody concentrations. | Antibody Titration: Perform a checkerboard titration to determine the optimal concentrations of both the capture and detection antibodies. Start with the manufacturer's recommended concentrations and test a range of dilutions. | | Sample Matrix Effects | Dilute samples and use an appropriate sample diluent. | Sample Dilution and Diluent Optimization: Serially dilute your samples to a point where the matrix effect is minimized while the Muc5AC signal is still detectable. The sample diluent should ideally match the matrix of the standards as closely as possible. | | Cross-Reactivity of Antibodies | Use highly specific monoclonal antibodies. | Antibody Specificity: Ensure that the antibody pair used is specific for Muc5AC and does not cross-react with other mucins or sample components. The 45M1 clone is a well-documented monoclonal antibody for Muc5AC.[8][9][10] | | High Sample Viscosity | Pre-treat samples to reduce viscosity. | Sample Pre-treatment for Viscous Samples: Consider using a mucolytic agent like N-acetylcysteine (NAC) or dithiothreitol (DTT) to reduce the viscosity of your samples before adding them to the assay plate. Note that DTT can denature antibodies, so its use must be carefully validated. |
Experimental Protocols
Protocol 1: Optimized Washing Procedure for Muc5AC Assays
-
Preparation of Wash Buffer: Prepare a wash buffer consisting of Phosphate Buffered Saline (PBS) with 0.05% Tween-20. For highly viscous samples, the Tween-20 concentration can be increased to 0.1%.
-
Washing Steps:
-
After each incubation step, aspirate the contents of the wells.
-
Add at least 300 µL of wash buffer to each well.
-
Allow the wash buffer to soak in the wells for 30-60 seconds.
-
Aspirate the wash buffer.
-
Repeat the wash cycle 4-5 times.
-
After the final wash, invert the plate and tap it firmly on a clean, lint-free paper towel to remove any residual buffer.
-
Protocol 2: Checkerboard Titration for Antibody Optimization
-
Plate Coating: Coat a 96-well plate with serial dilutions of the capture antibody (e.g., ranging from 0.5 to 8 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 2 hours at room temperature.
-
Antigen Addition: Add a constant, intermediate concentration of your Muc5AC standard or a positive control sample to all wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Addition: Wash the plate. Add serial dilutions of the HRP-conjugated detection antibody (e.g., ranging from 0.1 to 2 µg/mL) to the wells. Incubate for 1-2 hours at room temperature.
-
Substrate Addition and Reading: Wash the plate. Add TMB substrate and incubate in the dark. Stop the reaction and read the absorbance at 450 nm.
-
Analysis: Analyze the data to identify the combination of capture and detection antibody concentrations that provides the highest signal-to-noise ratio.
Data Presentation
Table 1: Comparison of Different Blocking Buffers
| Blocking Buffer | Average Background OD (450 nm) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 0.150 | 10.5 |
| 5% Non-fat Dry Milk in PBS | 0.125 | 12.8 |
| Commercial Blocker (e.g., Block Ace) | 0.100 | 15.2 |
Note: Data are hypothetical and for illustrative purposes. Optimal blocking buffer may vary depending on the specific antibodies and samples used.
Table 2: Effect of Wash Cycles on Background Reduction
| Number of Wash Cycles | Average Background OD (450 nm) |
| 2 | 0.250 |
| 3 | 0.180 |
| 4 | 0.130 |
| 5 | 0.110 |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
References
- 1. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 2. biocompare.com [biocompare.com]
- 3. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 4. ELISA Troubleshooting Guide – ELISA Tests [elisatests.in]
- 5. researchgate.net [researchgate.net]
- 6. Development of a highly sensitive and reliable enzyme-linked immunosorbent assay for MUC5AC in human tears extracted from Schirmer strips - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Anti-MUC5AC antibody [45M1] - recombinant (ab3649) | Abcam [abcam.com]
- 9. MUC5AC Monoclonal Antibody (45M1) (MA5-12178) [thermofisher.com]
- 10. scbt.com [scbt.com]
Validation & Comparative
A Comparative Guide to Glycosylated MUC5AC and its Non-Glycosylated Peptide Backbone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fully glycosylated MUC5AC mucin protein and its non-glycosylated peptide counterpart. The information presented is based on available experimental data and established principles of protein biochemistry and glycobiology. This comparison is crucial for understanding the functional significance of MUC5AC's extensive glycosylation in health and disease, and for the development of novel therapeutics targeting mucin-related pathologies.
Structural and Physicochemical Properties
The addition of dense O-linked glycans to the MUC5AC peptide backbone dramatically alters its structural and physicochemical properties. The tandem repeat regions of the MUC5AC apoprotein are rich in proline, threonine, and serine (PTS domains), which serve as sites for O-glycosylation.
| Property | Glycosylated MUC5AC | Non-Glycosylated MUC5AC Peptide |
| Conformation | Extended, rigid, "bottle-brush" structure | Flexible, random coil |
| Solubility | High in aqueous solutions | Prone to aggregation and low solubility |
| Hydrodynamic Radius | Large, highly hydrated | Small, less hydrated |
| Viscoelasticity | Forms viscous solutions and gels | Does not form viscous gels |
| Molecular Weight | Very high (MegaDaltons) | Relatively low (kilodaltons) |
Glycosylated MUC5AC exists as a highly extended and rigid structure due to the steric hindrance and electrostatic repulsion of the numerous bulky and negatively charged glycan chains. This "bottle-brush" conformation is essential for its ability to entangle and form networks, contributing to the viscoelastic properties of mucus. The extensive glycosylation also renders the protein highly hydrophilic, leading to excellent solubility in aqueous environments and the ability to retain large amounts of water.
In contrast, the non-glycosylated MUC5AC peptide , lacking the bulky glycan chains, is predicted to be a flexible and random coil. Studies on synthetic MUC5AC tandem repeat peptides have shown that without glycosylation, these peptides are prone to aggregation and have poor solubility. This is likely due to the exposure of hydrophobic regions of the peptide backbone that would otherwise be shielded by the glycans.
Functional Comparison
The profound structural differences between glycosylated and non-glycosylated MUC5AC translate into significant functional disparities.
| Function | Glycosylated MUC5AC | Non-Glycosylated MUC5AC Peptide |
| Lubrication | Excellent lubricant, reduces friction | Poor lubricant |
| Hydration | High water-holding capacity | Low water-holding capacity |
| Pathogen Binding | Binds to various pathogens via specific glycan structures (e.g., Helicobacter pylori)[1] | Lacks specific pathogen binding sites |
| Immunogenicity | Glycans can modulate immune responses | May elicit a different and potentially stronger peptide-specific immune response |
| Gel Formation | Forms the structural basis of mucus gels | Does not form gels |
The primary function of glycosylated MUC5AC is to form the protective mucus barrier. Its ability to retain water and form viscous gels provides lubrication and protection to underlying epithelial tissues. Furthermore, the complex array of glycan structures on MUC5AC serves as a binding site for both commensal and pathogenic microorganisms, playing a crucial role in innate immunity. For instance, specific glycans on MUC5AC can be recognized by lectins on the surface of bacteria like Helicobacter pylori, mediating their adhesion to the gastric mucosa.[1]
The non-glycosylated MUC5AC peptide is functionally deficient in these aspects. Without its glycan coat, it cannot provide significant lubrication or hydration. Moreover, it lacks the specific carbohydrate structures necessary for interacting with many pathogens and other molecules. From an immunological perspective, the non-glycosylated peptide may expose cryptic epitopes that could trigger a different T-cell response compared to the glycosylated form, a consideration of importance in vaccine development and autoimmune disease research.
Signaling Pathway for MUC5AC Induction by Interleukin-13
The expression of MUC5AC is often upregulated in inflammatory conditions of the airways, such as asthma. Interleukin-13 (IL-13), a key cytokine in type 2 inflammation, is a potent inducer of MUC5AC production in epithelial cells. The signaling pathway involves the activation of transcription factors that bind to the MUC5AC promoter.
Caption: IL-13 signaling pathway for MUC5AC induction.
Experimental Protocols
MUC5AC Purification from Biological Samples
-
Sample Collection: Mucus secretions are collected and solubilized in a denaturing buffer (e.g., 6 M guanidinium chloride) containing protease inhibitors.
-
Centrifugation: The solubilized sample is centrifuged at high speed to remove cells and debris.
-
Isopycnic Density Gradient Centrifugation: The supernatant is subjected to cesium chloride (CsCl) density gradient centrifugation. Mucins, due to their high carbohydrate content, have a high buoyant density and will band at a specific point in the gradient.
-
Fraction Collection and Dialysis: The mucin-containing fractions are collected, pooled, and extensively dialyzed against distilled water to remove the CsCl.
-
Lyophilization: The purified mucin solution is lyophilized to obtain a dry powder.
Synthesis of Non-Glycosylated MUC5AC Peptide
-
Solid-Phase Peptide Synthesis (SPPS): The MUC5AC tandem repeat peptide is synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Amino Acid Coupling: Protected amino acids are sequentially coupled to the growing peptide chain.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the synthetic peptide are confirmed by mass spectrometry and analytical HPLC.
Key Comparative Assays
-
Circular Dichroism (CD) Spectroscopy: To compare the secondary structure of the glycosylated protein and the non-glycosylated peptide in solution.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic radius and aggregation state of both molecules.
-
Rheology: To measure and compare the viscoelastic properties of solutions containing the glycosylated MUC5AC and the non-glycosylated peptide.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify and compare the binding of specific antibodies or lectins to both forms.[2][3][4][5]
-
Lectin Binding Assays: To characterize the glycan structures on the glycosylated MUC5AC and confirm their absence on the peptide.[1][6]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the properties of glycosylated MUC5AC with its non-glycosylated peptide counterpart.
Caption: Experimental workflow for comparative analysis.
Conclusion
The extensive O-glycosylation of MUC5AC is not merely a decorative post-translational modification but is integral to its structure and function. The comparison with the non-glycosylated peptide backbone highlights that the glycan chains are essential for conferring the properties of hydration, viscoelasticity, and specific molecular recognition that define MUC5AC's role as a key component of the protective mucus barrier. Understanding these differences is paramount for researchers in respiratory and gastrointestinal diseases, as well as for professionals in drug development aiming to modulate mucus properties or develop mucin-targeted therapies.
References
- 1. The Double Face of Mucin-Type O-Glycans in Lectin-Mediated Infection and Immunity [mdpi.com]
- 2. MUC5AC ELISA kit [antibodies-online.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. Hamster MUC5AC(Mucin-5AC) ELISA Kit ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. mybiosource.com [mybiosource.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Terminology: IL-13 Induction vs. 13A Antibody Reactivity
As a leading expert in mucin biology, this guide provides a comprehensive comparison of the functional differences between two distinct entities related to the MUC5AC mucin: MUC5AC induced by Interleukin-13 (IL-13) and MUC5AC as defined by its reactivity with the 13A monoclonal antibody. While the user's query referenced "Muc5AC-13" and "Muc5AC-3/13," our extensive literature review indicates that these are not standard terminologies. Instead, the research points to functionally distinct MUC5AC variants characterized by their induction mechanism (IL-13) and specific epitopes (13A antibody recognition).
MUC5AC induced by IL-13 refers to the MUC5AC protein produced by airway epithelial cells upon stimulation with the cytokine Interleukin-13. This process is a key feature of type 2 airway inflammation, which is characteristic of allergic asthma.
MUC5AC recognized by the 13A antibody , on the other hand, pertains to a specific glycoform of the MUC5AC protein. The 13A monoclonal antibody identifies a carbohydrate epitope, specifically the 3-sulfo-Lewis a antigen, on the MUC5AC protein. The presence and density of this epitope can vary depending on the physiological or pathological state of the airway.
Core Functional Distinctions
The primary functional differences between these two MUC5AC entities lie in their biological context, regulation, and implications for disease. MUC5AC production stimulated by IL-13 is a direct measure of the inflammatory response in the airways. In contrast, the MUC5AC recognized by the 13A antibody provides insight into the specific glycosylation state of the mucin, which has implications for mucus viscosity and pathogen binding.
Quantitative Data Comparison
The following table summarizes the key quantitative differences based on experimental findings from the literature.
| Feature | MUC5AC (IL-13 Induced) | MUC5AC (13A Antibody Reactive) |
| Primary Inducer | Interleukin-13 (IL-13) | Varies; can be constitutive or induced |
| Defining Characteristic | Upregulation of MUC5AC gene expression | Presence of 3-sulfo-Lewis a carbohydrate epitope |
| Associated Pathology | Allergic asthma, type 2 airway inflammation | Can be present in healthy and diseased states |
| Typical Upregulation | 2- to 3-fold increase in MUC5AC mRNA | Not directly a measure of upregulation |
| Key Signaling Pathway | JAK/STAT6 | Glycosyltransferase-dependent |
Experimental Methodologies
A clear understanding of the experimental protocols used to characterize these MUC5AC variants is crucial for researchers.
Quantification of IL-13 Induced MUC5AC Expression
This experiment aims to measure the increase in MUC5AC mRNA and protein in response to IL-13 stimulation.
-
Cell Culture: Normal human bronchial epithelial (NHBE) cells are cultured at an air-liquid interface (ALI) to achieve differentiation.
-
IL-13 Stimulation: Differentiated NHBE cells are treated with recombinant human IL-13 (typically 10 ng/mL) for a specified period (e.g., 24-72 hours). Control cells are left untreated.
-
RNA Isolation and RT-qPCR: Total RNA is extracted from the cells. MUC5AC mRNA levels are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), with normalization to a housekeeping gene (e.g., GAPDH).
-
Protein Quantification: Secreted MUC5AC protein in the apical secretions is quantified using an enzyme-linked immunosorbent assay (ELISA) with a MUC5AC-specific antibody.
Detection of 13A Reactive MUC5AC
This protocol is designed to identify and quantify the MUC5AC glycoform that presents the 3-sulfo-Lewis a epitope.
-
Sample Collection: Sputum or bronchoalveolar lavage fluid is collected from subjects.
-
Immunohistochemistry/Immunofluorescence: Lung tissue sections or cultured cells are fixed and incubated with the 13A monoclonal antibody. A secondary antibody conjugated to a fluorescent marker or an enzyme is then used for visualization.
-
ELISA: Microtiter plates are coated with sputum samples. The 13A antibody is used as the primary detection antibody to quantify the amount of this specific MUC5AC glycoform.
Visualizing the Biological Context
The following diagrams illustrate the key biological pathways and experimental workflows discussed.
Caption: IL-13 signaling pathway leading to MUC5AC gene expression.
Caption: Comparative experimental workflows for MUC5AC analysis.
A Comparative Analysis of MUC5AC and MUC1 Glycopeptides for Researchers and Drug Development Professionals
Mucins, a family of high molecular weight, heavily glycosylated proteins, play a crucial role in protecting epithelial surfaces. Among them, MUC1, a transmembrane mucin, and MUC5AC, a gel-forming secreted mucin, have garnered significant attention in biomedical research due to their aberrant expression and glycosylation in various diseases, most notably in cancer and respiratory conditions. This guide provides a detailed comparative analysis of MUC5AC and MUC1 glycopeptides, offering insights into their structure, function, synthesis, and immunological properties, supported by experimental data and methodologies.
Structural and Functional Distinctions
MUC1 and MUC5AC differ fundamentally in their structure and primary functions. MUC1 is a type I transmembrane protein with a heavily glycosylated extracellular domain that extends 200–500 nm from the cell surface.[1] In healthy tissues, it acts as a protective barrier.[1][2] In contrast, MUC5AC is a secreted, gel-forming mucin that is a major component of the mucus lining the respiratory tract and stomach, providing a protective barrier against pathogens and environmental insults.[3][4]
The core protein structures of MUC1 and MUC5AC feature tandem repeats (TR) rich in serine and threonine residues, which are the sites of O-glycosylation.[3][5] The consensus repeat sequence for MUC1 is HGVTSAPDTRPAPGSTAPPA,[6] while a frequent repeat for MUC5AC is TTSTTSAP.[3] Alterations in the glycosylation patterns of these mucins are hallmarks of disease. In cancer, MUC1 is often hypoglycosylated, leading to the exposure of novel peptide epitopes and truncated carbohydrate structures known as tumor-associated carbohydrate antigens (TACAs), such as Tn and Sialyl-Tn.[1][7] Similarly, altered MUC5AC expression and glycosylation are observed in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), as well as in various cancers.[4][8][9]
| Feature | MUC1 Glycopeptides | MUC5AC Glycopeptides |
| Mucin Type | Transmembrane[1] | Secreted, gel-forming[3] |
| Primary Function | Cell signaling, barrier protection[1][2] | Mucus barrier formation, lubrication[3] |
| Tandem Repeat Sequence | HGVTSAPDTRPAPGSTAPPA (20 amino acids)[6] | TTSTTSAP (8 amino acids) and others[3] |
| Disease Association | Various epithelial cancers (breast, ovarian, pancreatic)[1][10] | Respiratory diseases (asthma, COPD), various cancers (pancreatic, ovarian, colorectal)[4][8][9][11] |
| Aberrant Glycosylation | Hypoglycosylation exposing peptide core and TACAs (e.g., Tn, STn)[1][7] | Altered glycoforms and expression levels in disease[8][12] |
Synthesis of MUC1 and MUC5AC Glycopeptides
The chemical synthesis of mucin glycopeptides is a complex but crucial process for studying their biological functions and for the development of therapeutics, particularly cancer vaccines. Solid-phase peptide synthesis (SPPS) is a common method employed for both MUC1 and MUC5AC glycopeptide synthesis.[13][14][15] This involves the sequential coupling of amino acids and pre-formed glycosylated amino acid building blocks onto a solid resin support.
Experimental Protocol: Solid-Phase Synthesis of a MUC1 Glycopeptide
This protocol is a generalized representation based on common methodologies described in the literature.[13][16]
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF (e.g., 20%).
-
Amino Acid Coupling: The desired Fmoc-protected amino acid or glycosylated amino acid building block is activated with a coupling reagent (e.g., HATU/Oxyma/DIPEA) and coupled to the deprotected resin.
-
Capping (Optional): Any unreacted amino groups on the resin can be capped using acetic anhydride to prevent the formation of deletion sequences.
-
Repeat Cycles: Steps 2 and 3 are repeated for each amino acid in the desired glycopeptide sequence.
-
Cleavage and Deprotection: The synthesized glycopeptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane).
-
Purification: The crude glycopeptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry (e.g., ESI-MS) and NMR spectroscopy to confirm its identity and purity.
A similar SPPS strategy is used for MUC5AC glycopeptides, utilizing the corresponding glycosylated amino acid building blocks for its tandem repeat sequence.[14][15]
Caption: Generalized workflow for solid-phase synthesis of mucin glycopeptides.
Immunological Properties and Therapeutic Potential
The aberrant glycosylation of MUC1 in cancer cells makes it a prime target for immunotherapy.[7] MUC1 glycopeptide-based cancer vaccines aim to elicit an immune response against tumor cells expressing these modified structures.[7][17] Studies have shown that the glycosylation of MUC1 peptides is crucial for their immunogenicity, with glycosylated versions inducing stronger antibody responses than their unglycosylated counterparts.[17][18] These vaccines are often conjugated to carrier proteins (e.g., keyhole limpet hemocyanin, KLH) or formulated with adjuvants to enhance the immune response.[7][19]
While the immunological properties of MUC5AC glycopeptides are less explored in the context of vaccines, the altered expression of MUC5AC in various cancers suggests its potential as a biomarker and therapeutic target.[10][20][21] For instance, high expression of MUC5AC has been associated with a more favorable prognosis in colorectal cancer. In respiratory diseases, MUC5AC is a key contributor to mucus hypersecretion and obstruction, making it a target for mucolytic therapies.[8]
| Aspect | MUC1 Glycopeptides | MUC5AC Glycopeptides |
| Immunogenicity | Weakly immunogenic alone, requires adjuvants/carriers. Glycosylation is crucial for eliciting a tumor-specific response.[7][17] | Less studied for vaccine purposes. Immune response is likely dependent on disease context. |
| Therapeutic Application | Primarily investigated for cancer vaccines to target tumor-associated MUC1.[5][7][17] | Potential as a biomarker for cancer prognosis and a target for mucolytic therapies in respiratory diseases.[21] |
| Clinical Significance | Overexpression and hypoglycosylation are hallmarks of many epithelial cancers.[1] | Overexpression is associated with muco-obstructive lung diseases and is a prognostic marker in some cancers.[8][9][11] |
Role in Signaling Pathways
MUC1 is not just a structural component but also an active participant in intracellular signaling. The MUC1 cytoplasmic tail (MUC1-CT) can interact with various signaling molecules, including β-catenin, p53, and NF-κB, and can translocate to the nucleus to regulate gene expression.[1] These interactions can promote cell proliferation, survival, and metastasis in cancer.[1] For example, MUC1-C can associate with EGFR and translocate to the nucleus to promote the expression of genes involved in cell cycle progression.[1]
The direct signaling roles of MUC5AC are less defined, as it is a secreted mucin. However, its overexpression can significantly impact the tumor microenvironment and cellular behavior. For instance, in pancreatic cancer, MUC5AC expression is associated with tumor progression.[10]
Caption: Simplified overview of MUC1-C signaling pathways in cancer cells.
Conclusion
MUC1 and MUC5AC glycopeptides, while both being mucins, exhibit significant differences in their structure, function, and pathological roles. MUC1 glycopeptides are at the forefront of cancer vaccine research due to their direct involvement in oncogenic signaling and the presentation of tumor-specific antigens. In contrast, MUC5AC is a critical player in the pathophysiology of muco-obstructive diseases and serves as a valuable biomarker in several cancers. A thorough understanding of the distinct and overlapping characteristics of these glycopeptides is essential for the continued development of targeted diagnostics and therapies. The methodologies for their chemical synthesis, while challenging, provide researchers with the necessary tools to further unravel their complex roles in health and disease.
References
- 1. Muc1: a multifaceted oncoprotein with a key role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Mucin 5AC - Wikipedia [en.wikipedia.org]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. inis.iaea.org [inis.iaea.org]
- 7. mdpi.com [mdpi.com]
- 8. MUC5AC and a Glycosylated Variant of MUC5B Alter Mucin Composition in Children With Acute Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mucins as Potential Biomarkers for Early Detection of Cancer [mdpi.com]
- 11. MUC1, MUC2, MUC5AC, and MUC6 in colorectal cancer: expression profiles and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solid-phase synthesis of core 8 O-glycan-linked MUC5AC glycopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of MUC1 glycopeptide thioesters and ligation via direct aminolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic self‐adjuvanted multivalent Mucin 1 (MUC1) glycopeptide vaccines with improved in vivo antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Immunological Evaluation of Disaccharide Bearing MUC-1 Glycopeptide Conjugates with Virus-like Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. ascopubs.org [ascopubs.org]
Validating the Binding Specificity of Muc5AC-13 Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Mucin 5AC (MUC5AC) is critical in studies related to respiratory diseases, gastrointestinal pathologies, and cancer. The monoclonal antibody Muc5AC-13, specifically the 1-13M1 clone, is a key reagent for this purpose. This guide provides a comprehensive comparison of this compound with other available antibodies, supported by experimental data and detailed protocols to aid in the validation of its binding specificity.
Comparison of this compound (1-13M1) with Alternative Antibodies
The selection of an appropriate antibody is paramount for reliable and reproducible results. The following table summarizes the key features of the this compound (1-13M1) clone and compares it with other commonly used monoclonal antibodies against MUC5AC.
| Feature | This compound (Clone 1-13M1) | Muc5AC (Clone 9-13M1) | Muc5AC (Clone 45M1) | Muc5AC (Clone CLH2) |
| Host Species | Mouse | Mouse | Mouse | Mouse |
| Isotype | IgG1, kappa | IgG1, kappa | IgG1 | IgG1 |
| Immunogen | M1 mucin preparation from ovarian mucinous cyst fluid | M1 mucin preparation from ovarian mucinous cyst fluid | M1 mucin preparation from ovarian mucinous cyst fluid | Synthetic tandem repeat peptide of MUC5AC |
| Epitope | Peptide core of MUC5AC. Destroyed by β-mercaptoethanol. | N-terminal cysteine-rich part of the MUC5AC peptide core. Destroyed by β-mercaptoethanol.[1] | C-terminal cysteine-rich part of the MUC5AC peptide core. Destroyed by β-mercaptoethanol. | Tandem repeat of MUC5AC. Recognizes glycosylated and unglycosylated forms.[2][3] |
| Validated Applications | ELISA, Flow Cytometry, IHC[4][5][6] | ELISA, Flow Cytometry, IF[7][8] | WB, IHC, ICC/IF[9][10] | IHC, Flow Cytometry, WB, ELISA, IP[2][3] |
| Species Reactivity | Human, Bovine, Chicken, Cat, Mouse, Non-human primate, Rabbit, Rat[4] | Human[7] | Human, Mouse, Rat, Chicken, Cat, Rabbit, Porcine, Non-human primate[9][10] | Human[2] |
| Supplier Examples | Bio-Rad, Biotium, Thermo Fisher Scientific | Abeomics, GeneTex | Thermo Fisher Scientific, Novus Biologicals | Abcam, Merck Millipore |
Experimental Validation of this compound (1-13M1) Specificity
To ensure the binding specificity of the this compound (1-13M1) antibody, a series of validation experiments are recommended. Below are detailed protocols for key applications.
Experimental Workflow for Antibody Validation
The following diagram illustrates a general workflow for validating antibody specificity, incorporating multiple recommended techniques.
References
- 1. abeomics.com [abeomics.com]
- 2. Anti-Mucin 5AC antibody [CLH2] (ab77576) | Abcam [abcam.com]
- 3. Anti-Mucin MUC5AC Antibody, clone CLH2 | MAB2011 [merckmillipore.com]
- 4. MUC5AC (Mucin 5AC/Gastric Mucin) Monoclonal Antibody (1-13M1) (4586-MSM2-P0) [thermofisher.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. MUC5AC (Mucin 5AC/Gastric Mucin) Monoclonal Antibody (9-13M1) (4586-MSM4-P0) [thermofisher.com]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. MUC5AC Monoclonal Antibody (45M1) (MA5-12178) [thermofisher.com]
- 10. MUC5AC Monoclonal Antibody (45M1) (MA5-12178) [thermofisher.com]
A Comparative Guide to Confirming the Glycosylation Site of MUC5AC-13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established methods for confirming the glycosylation site of MUC5AC-13, a critical mucin protein implicated in various diseases. Understanding the precise location of glycan attachment is paramount for elucidating its biological function and for the development of targeted therapeutics. This document outlines the performance of key methodologies, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Key Methods for Glycosylation Site Confirmation
The confirmation of glycosylation sites on this compound primarily relies on a combination of chemical and enzymatic techniques coupled with sensitive analytical methods. The most prominent and widely utilized approaches include:
-
Mass Spectrometry (MS): A powerful and versatile technique that can identify the exact location of glycosylation and characterize the attached glycan structures.
-
Lectin Affinity Chromatography: This method leverages the specific binding of lectins to carbohydrate moieties to enrich for glycosylated proteins or peptides, which can then be further analyzed.
-
Metabolic Labeling: A cell-based approach where cells are cultured with modified sugars that are incorporated into newly synthesized glycoproteins, allowing for their detection and enrichment.
-
Edman Degradation: A classical protein sequencing method that can be adapted to identify glycosylated amino acid residues.
Comparison of Methodologies
The following tables summarize the key features, advantages, and limitations of each method, providing a framework for objective comparison.
Table 1: Performance Comparison of Glycosylation Site Confirmation Methods
| Feature | Mass Spectrometry | Lectin Affinity Chromatography | Metabolic Labeling | Edman Degradation |
| Principle | Measures the mass-to-charge ratio of ionized glycopeptides to identify peptide sequence and attached glycans. | Utilizes the specific binding of lectins to carbohydrate structures for enrichment. | Incorporation of chemically tagged monosaccharides into glycoproteins in living cells. | Sequential removal and identification of N-terminal amino acids. |
| Primary Output | Precise mass of glycopeptide, fragmentation data for peptide sequence and glycan structure. | Enriched population of glycoproteins or glycopeptides with specific glycans. | Labeled glycoproteins that can be detected and isolated. | Sequential amino acid sequence, with a gap or modified residue at the glycosylation site. |
| Site-Specific Information | High confidence in site localization through peptide fragmentation (e.g., ETD, HCD). | Indirect; requires subsequent analysis (e.g., by MS) to pinpoint the exact site. | Indirect; requires further analysis of the enriched glycoproteins. | Direct identification of the modified amino acid residue in the sequence. |
| Glycan Structure Info | Detailed structural information from fragmentation spectra. | Limited to the specificity of the lectin used. | No direct information on glycan structure. | No information on the glycan structure. |
| Sensitivity | High (picomole to femtomole range). | Moderate to high, dependent on lectin affinity and glycoprotein abundance. | High, allows for detection of newly synthesized glycoproteins. | Moderate (picomole range). |
| Throughput | High-throughput capabilities with modern instrumentation. | Moderate, can be adapted for higher throughput with multi-well formats. | Low to moderate, requires cell culture and labeling period. | Low, it is a sequential process. |
Table 2: Quantitative Data from MUC5AC Glycosylation Studies
This table presents a summary of quantitative data from studies that have investigated the glycosylation of MUC5AC-derived peptides, providing insights into the efficiency and specificity of different methods.
| Method | MUC5AC Peptide/Fragment | Key Quantitative Finding | Reference |
| Edman Degradation | MUC5AC-derived glycopeptides | Determined the preferred site of glycosylation by ppGalNAc-T2 to be Thr-9, with Thr-3, -10, and -13 being glycosylated to a lesser extent. Data was normalized to the preferred site. | [1] |
| Mass Spectrometry | MUC5AC tandem repeat motif peptides | Enabled straightforward recognition of glycosylation sites based on a mass increment of +44 Da for originally glycosylated threonine after chemical modification. | [1] |
| Metabolic Labeling with 13C-glucose | MUC5AC from Calu-3 cells | Achieved 98.7% incorporation of 13C into the O-linked oligosaccharides of MUC5AC. | [2] |
| Lectin Affinity Chromatography | Not specified for this compound | This method is primarily for enrichment and does not directly provide quantitative site occupancy data without subsequent analysis. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mass Spectrometry-Based Glycosylation Site Analysis
This protocol outlines a general workflow for identifying glycosylation sites on this compound using mass spectrometry.
1. Sample Preparation:
- Reduction and Alkylation: The purified this compound is denatured, and disulfide bonds are reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide to prevent refolding.
- Proteolytic Digestion: The protein is digested into smaller peptides using a protease such as trypsin. Due to the high density of O-glycans in mucins, which can hinder trypsin access, specialized proteases like StcE mucinase may be used for more effective digestion[3].
2. Glycopeptide Enrichment (Optional but Recommended):
- Enrichment of glycopeptides from the complex peptide mixture significantly improves the chances of detection by mass spectrometry. This can be achieved using methods like lectin affinity chromatography or hydrophilic interaction liquid chromatography (HILIC).
3. LC-MS/MS Analysis:
- The peptide mixture is separated by liquid chromatography (LC) and introduced into the mass spectrometer.
- A full MS scan is performed to determine the mass-to-charge ratio of the intact glycopeptides.
- Tandem mass spectrometry (MS/MS) is then performed on selected glycopeptide ions. Fragmentation methods like Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD) are used. HCD provides information on both the peptide backbone and the glycan, while ETD is particularly useful for preserving labile glycan structures and pinpointing the exact glycosylation site[4].
4. Data Analysis:
- The resulting MS/MS spectra are analyzed using specialized software that can identify both the peptide sequence and the attached glycan composition. The presence of oxonium ions in HCD spectra is indicative of glycopeptides.
Lectin Affinity Chromatography for Glycopeptide Enrichment
This protocol describes the enrichment of this compound glycopeptides using lectin affinity chromatography.
1. Lectin Selection and Column Preparation:
- Select a lectin with known affinity for the expected glycan structures on this compound. For O-linked glycans, lectins like Jacalin or Vicia villosa agglutinin (VVA) are often used.
- The selected lectin is immobilized on a solid support (e.g., agarose beads) and packed into a column.
2. Sample Loading:
- The proteolytic digest of this compound is dissolved in a binding buffer and loaded onto the equilibrated lectin column.
3. Washing:
- The column is washed extensively with the binding buffer to remove non-glycosylated peptides and other impurities.
4. Elution:
- The bound glycopeptides are eluted from the column using a competitive sugar that displaces the glycopeptides from the lectin, or by changing the pH or ionic strength of the buffer.
5. Downstream Analysis:
- The enriched glycopeptides are then desalted and analyzed by mass spectrometry to identify the glycosylation sites.
Metabolic Labeling of this compound
This protocol details the metabolic labeling of this compound in a cell culture system.
1. Cell Culture and Labeling:
- Cells expressing this compound are cultured in a medium supplemented with a modified monosaccharide, such as an azido- or alkynyl-tagged N-acetylgalactosamine (GalNAc) analog[5]. This analog will be incorporated into the O-linked glycans of newly synthesized this compound.
2. Cell Lysis and Protein Extraction:
- After a sufficient labeling period, the cells are harvested, and the proteins are extracted.
3. Click Chemistry-Based Detection/Enrichment:
- The incorporated chemical tag (azide or alkyne) allows for the specific attachment of a reporter molecule (e.g., a fluorescent dye or biotin) via a bio-orthogonal "click" chemistry reaction.
- If a biotin tag is used, the labeled this compound can be enriched using streptavidin-coated beads.
4. Analysis:
- The enriched this compound is then subjected to proteolytic digestion and mass spectrometry analysis to identify the glycosylation sites.
Edman Degradation for Glycosylation Site Identification
This protocol describes the use of Edman degradation to identify glycosylation sites.
1. Sample Preparation:
- The this compound glycopeptide is purified and immobilized on a solid support.
2. Sequential Degradation:
- The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).
- The derivatized amino acid is then cleaved from the peptide using trifluoroacetic acid.
- The released amino acid derivative is identified by chromatography.
3. Identification of Glycosylation Site:
- This cycle is repeated for subsequent amino acids. When a glycosylated serine or threonine is encountered, it will not be derivatized and released in the same way as an unmodified amino acid. This results in a "gap" or a modified peak in the chromatogram at that cycle, indicating the position of the glycosylation. Partial chemical deglycosylation can be coupled with this method to quantify the sites of O-glycosylation[6].
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the key methods described above.
Caption: Mass Spectrometry Workflow for Glycosylation Site Analysis.
Caption: Lectin Affinity Chromatography Workflow for Glycopeptide Enrichment.
Caption: Metabolic Labeling Workflow for Glycosylation Site Identification.
Caption: Edman Degradation Workflow for Glycosylation Site Analysis.
References
- 1. Identification of substituted sites on MUC5AC mucin motif peptides after enzymatic O-glycosylation combining beta-elimination and fixed-charge derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of 13C-labeled MUC5AC mucin oligosaccharides for stable isotope probing of host-associated microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-glycoprotein biosynthesis: site localization by Edman degradation and site prediction based on random peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Anti-MUC5AC Antibodies: Focus on the 1-13M1 Clone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoclonal antibody clone 1-13M1, used for the detection of Mucin 5AC (MUC5AC), with other commercially available anti-MUC5AC antibody clones. The information presented is based on publicly available data to assist in the selection of the most appropriate antibody for your research needs.
Introduction to MUC5AC and the 1-13M1 Antibody
Mucin 5AC is a gel-forming mucin that plays a critical role in the protective mucus barrier of epithelial surfaces, including the respiratory and gastrointestinal tracts. Aberrant MUC5AC expression is implicated in various diseases, such as chronic obstructive pulmonary disease (COPD), asthma, and cancer, making it a key target for research and therapeutic development.
The monoclonal antibody clone 1-13M1 is a widely used reagent for the detection of the MUC5AC protein. It specifically recognizes the peptide core of the mature, heavily glycosyated form of MUC5AC.[1] This guide will compare the known characteristics and performance of the 1-13M1 clone against other common anti-MUC5AC clones, such as 45M1.
Comparative Analysis of Anti-MUC5AC Antibody Clones
The selection of an appropriate antibody is crucial for the accuracy and reliability of experimental results. The following tables summarize the known cross-reactivity and application suitability of the 1-13M1 clone in comparison to the 45M1 clone, another frequently used anti-MUC5AC antibody.
Table 1: Species Cross-Reactivity Comparison
| Species | Clone 1-13M1 Reactivity | Clone 45M1 Reactivity |
| Human | Yes | Yes |
| Mouse | Yes | Yes |
| Rat | Yes | Yes |
| Rabbit | Yes | Yes |
| Cat | Yes | Yes |
| Chicken | Yes | Yes |
| Monkey | Yes | Yes (Non-human primate) |
| Bovine | Yes | No |
| Porcine | No | Yes |
| Hedgehog | No | Yes |
Note: There are some conflicting reports regarding porcine reactivity for both clones. Researchers should verify performance in their specific samples.
Table 2: Application Suitability
| Application | Clone 1-13M1 | Clone 45M1 |
| ELISA | Yes | Yes |
| Western Blot (WB) | Yes | Yes |
| Immunohistochemistry (IHC) | Yes | Yes |
| Immunocytochemistry/Immunofluorescence (ICC/IF) | Reported | Yes |
| Flow Cytometry (FC) | Reported | Yes |
Experimental Data Insights
While direct head-to-head quantitative comparisons are limited in published literature, some studies provide valuable insights:
-
In an immunoblot analysis of human bronchoalveolar lavage fluid, the 45M1 clone was noted to provide superior signal strength and reproducibility compared to several other clones, including 1-13M1.[2]
-
A study on pancreatic ductal adenocarcinoma identified both 1-13M1 and 45M1 as effective in detecting the mature, heavily glycosylated form of MUC5AC via immunohistochemistry .[1]
-
In the development of an ELISA for mucin quantification, the 45M1 antibody demonstrated reactivity with porcine mucin, a characteristic not observed with another tested antibody, A10G5.[3] This highlights the importance of clone selection based on the experimental model.
Experimental Protocols
Detailed methodologies are essential for the successful application of anti-MUC5AC antibodies. Below are representative protocols for common immunological assays.
Western Blot Protocol for MUC5AC Detection
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Due to the large size of MUC5AC, a low percentage acrylamide gel (e.g., 6-8%) is recommended.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-MUC5AC antibody (e.g., clone 1-13M1 or 45M1) diluted in blocking buffer overnight at 4°C with gentle agitation. Optimal dilution should be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
ELISA Protocol for MUC5AC Quantification (Indirect)
-
Coating: Coat a 96-well microplate with the sample (e.g., cell lysate, biological fluid) diluted in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the wells with 1% BSA in PBS for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add the anti-MUC5AC antibody (e.g., clone 1-13M1) diluted in blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Immunohistochemistry Protocol for MUC5AC Staining in FFPE Tissues
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the anti-MUC5AC antibody (e.g., clone 1-13M1) overnight at 4°C.
-
Washing: Wash the sections with PBS.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.
-
Washing: Wash the sections with PBS.
-
Chromogen Development: Add a chromogen substrate such as DAB and monitor for color development.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
References
- 1. Mature MUC5AC Expression in Resected Pancreatic Ductal Adenocarcinoma Predicts Treatment Response and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of antibody reagents for mucin analysis in chronic inflammatory airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Biological Activity of Synthetic MUC5AC-13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic MUC5AC-13, a glycopeptide fragment of the human mucin 5AC, against relevant alternatives. The objective is to furnish researchers with a comprehensive resource for validating the biological activity of this synthetic molecule, supported by experimental data and detailed methodologies.
Comparison with MUC5AC Glycopeptides of Varying Glycosylation
The biological activity of mucin glycopeptides is profoundly influenced by the presence, position, and density of glycan chains. Here, we compare synthetic this compound, which is glycosylated at threonine-13, with a doubly glycosylated counterpart, MUC5AC-3,13, and its non-glycosylated peptide backbone.
Quantitative Data Summary
While direct, broad-based comparative studies on the biological activities of these specific synthetic MUC5AC glycopeptides are limited, valuable insights can be drawn from their differential interactions with glycosyltransferases, the enzymes responsible for their synthesis. This interaction provides a proxy for molecular recognition by other biological molecules.
| Parameter | Synthetic this compound | Synthetic MUC5AC-3,13 | Non-glycosylated MUC5AC Peptide |
| Enzyme Interaction (ppGaNTase-T2) | Serves as a substrate; the existing GalNAc at Thr-13 directs further glycosylation at Thr-3.[1] | Acts as a substrate for further glycosylation, primarily at Ser-5.[1] | Serves as a substrate, with a preference for glycosylation at Thr-9.[1] |
| Enzyme Interaction (PGANT2) | Substrate, but less preferred than MUC5AC-3.[2] | Substrate, with activity levels comparable to MUC5AC-3.[2] | Active as a substrate.[2] |
| Enzyme Interaction (PGANT5) | Active as a substrate.[2] | Active as a substrate.[2] | Preferred substrate over glycosylated forms.[2] |
| Lectin Binding (Hypothetical) | Expected to bind GalNAc-specific lectins. | Potentially higher avidity for GalNAc-specific lectins due to multiple glycans. | No binding to glycan-binding lectins. |
| Cellular Uptake (Hypothetical) | Glycosylation may influence receptor-mediated endocytosis. | Increased glycosylation could enhance or hinder cellular uptake depending on the receptors involved. | Uptake would occur through non-glycan mediated pathways. |
Experimental Protocols
This assay is crucial for determining how the glycosylation status of a MUC5AC peptide influences its recognition and subsequent modification by enzymes.
Objective: To compare the efficiency and site-specificity of glycosyltransferase (e.g., ppGaNTase-T2) activity on synthetic this compound, MUC5AC-3,13, and non-glycosylated MUC5AC peptide.
Methodology:
-
Reaction Setup: Prepare reaction mixtures containing a fixed concentration of the respective synthetic MUC5AC peptide/glycopeptide, UDP-[14C]GalNAc (as the sugar donor), and the recombinant glycosyltransferase in a suitable reaction buffer.
-
Incubation: Incubate the reactions at 37°C for a defined period.
-
Separation: Separate the radiolabeled glycopeptide products from the unreacted UDP-[14C]GalNAc using techniques like reverse-phase HPLC or size-exclusion chromatography.
-
Quantification: Quantify the incorporated radioactivity in the glycopeptide fraction using liquid scintillation counting to determine the enzyme activity.
-
Site Analysis: To determine the site of new glycosylation, the reaction products can be subjected to Edman degradation or mass spectrometry.[1]
This high-throughput method allows for the characterization of glycan-binding profiles, which is fundamental to understanding the biological interactions of glycopeptides.
Objective: To compare the binding of a panel of lectins to synthetic this compound, MUC5AC-3,13, and non-glycosylated MUC5AC peptide.
Methodology:
-
Array Preparation: Immobilize a library of different lectins with known carbohydrate specificities onto a microarray slide.
-
Sample Preparation: Label the synthetic MUC5AC peptides/glycopeptides with a fluorescent dye (e.g., Cy3 or Cy5).
-
Incubation: Incubate the fluorescently labeled peptides with the lectin microarray.
-
Washing: Wash the microarray to remove unbound peptides.
-
Scanning and Analysis: Scan the microarray using a fluorescence scanner to detect the binding of the peptides to each lectin spot. The fluorescence intensity is proportional to the binding affinity.
Lectin microarray experimental workflow.
Comparison with Other Synthetic Mucins
The functional properties of mucus are determined by the specific types of mucins present. MUC5AC, MUC5B, and MUC2 are all gel-forming mucins, but they confer distinct biophysical properties to the mucus gel.
Quantitative Data Summary
The following table summarizes the comparative rheological properties of hydrogels made from different mucins. These properties are critical for the function of mucus in lubrication and as a barrier.
| Parameter | Synthetic MUC5AC-rich Hydrogel | Synthetic MUC5B-rich Hydrogel | Notes |
| Elastic Modulus (G') | Higher | Lower | Indicates a more solid-like, elastic behavior. |
| Viscous Modulus (G'') | Higher | Lower | Indicates a more liquid-like, viscous behavior. |
| Particle Diffusion (Microrheology) | Reduced | Higher | Suggests a tighter mesh network in MUC5AC gels. |
| Mucociliary Transport | Spatially aligns transport | Mobilizes transport | Highlights distinct roles in airway clearance.[3] |
Experimental Protocols
Objective: To compare the viscoelastic properties of hydrogels formed from synthetic MUC5AC and MUC5B.
Methodology:
-
Hydrogel Formation: Prepare hydrogels by mixing purified mucins (e.g., porcine gastric mucin as a source of MUC5AC and bovine submaxillary mucin for MUC5B) with a cross-linking agent like 4-arm PEG-thiol.
-
Macrorheology: Use a rheometer to perform oscillatory frequency sweeps to measure the elastic (G') and viscous (G'') moduli as a function of frequency.
-
Microrheology: Embed fluorescent nanoparticles into the hydrogels and track their movement using microscopy. The mean squared displacement (MSD) of the particles provides information about the local viscoelastic properties and mesh size of the hydrogel network.
Objective: To compare the adhesion of a specific bacterial strain (e.g., Helicobacter pylori for gastric mucin) to surfaces coated with synthetic MUC5AC and MUC2.
Methodology:
-
Surface Coating: Coat microplate wells or a nitrocellulose membrane with the synthetic mucins.
-
Bacterial Labeling: Label the bacteria with a fluorescent dye or a radioactive isotope.
-
Incubation: Add the labeled bacteria to the mucin-coated surfaces and incubate to allow for adhesion.
-
Washing: Wash the surfaces to remove non-adherent bacteria.
-
Quantification: Quantify the remaining adherent bacteria by measuring the fluorescence or radioactivity.
Workflow for bacterial adhesion assay.
Signaling Pathways Involving MUC5AC
The expression of MUC5AC is tightly regulated by various signaling pathways, particularly in response to inflammatory stimuli like Interleukin-13 (IL-13). Synthetic MUC5AC glycopeptides can be used to probe these pathways.
IL-13-Induced MUC5AC Expression Pathway
IL-13 is a key cytokine in type 2 inflammatory responses and a potent inducer of MUC5AC expression in airway epithelial cells.
IL-13 signaling pathway leading to MUC5AC expression.
Experimental Protocol: Validating Pathway Activation
Objective: To determine if synthetic this compound can modulate the IL-13-induced signaling pathway in airway epithelial cells.
Methodology:
-
Cell Culture: Culture human bronchial epithelial cells (e.g., 16HBE) to confluence.
-
Treatment: Treat the cells with IL-13 in the presence or absence of synthetic this compound.
-
Western Blot Analysis: Lyse the cells at different time points and perform Western blot analysis to detect the phosphorylation status of key signaling proteins like STAT6 and ERK1/2.
-
RT-qPCR: Extract RNA from the treated cells and perform real-time quantitative PCR to measure the mRNA expression levels of MUC5AC.
This guide provides a framework for the comparative validation of synthetic this compound. The provided protocols and comparative data will aid researchers in designing experiments to elucidate the specific biological roles of this important glycopeptide.
References
A Functional Showdown: Full-Length MUC5AC Protein vs. Muc5AC-13 Glycopeptide
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals delineating the functional distinctions between the full-length MUC5AC protein and the Muc5AC-13 synthetic glycopeptide. This guide provides a detailed comparison of their biological roles, research applications, and associated experimental methodologies.
The study of mucins, particularly MUC5AC, is pivotal in understanding respiratory and gastrointestinal physiology and pathology. While the full-length MUC5AC protein is a cornerstone of mucosal biology, smaller synthetic fragments like this compound have emerged as valuable tools in dissecting specific biochemical processes. This guide provides an objective comparison of their respective functions, supported by experimental data and detailed protocols.
I. Core Functional Differences: A Tale of Two Molecules
Full-length MUC5AC is a large, gel-forming glycoprotein that is a major structural component of mucus in the respiratory and gastrointestinal tracts. Its primary function is to form a protective barrier on epithelial surfaces, trapping pathogens and particulates, which are then cleared by mucociliary action. The viscoelastic properties of mucus are largely determined by the concentration and polymeric nature of MUC5AC.[1] Dysregulation of MUC5AC expression and production is a hallmark of numerous diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cystic fibrosis.[2][3]
In stark contrast, This compound is not a naturally occurring, functional subunit of the MUC5AC protein. It is a synthetic glycopeptide, a small fragment of the MUC5AC protein sequence where a specific threonine residue at the 13th position is modified with an N-acetylgalactosamine (GalNAc) sugar.[4] Its function is not physiological but rather as a specialized tool for in vitro biochemical research. Primarily, it serves as a substrate for enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGaNTases), which are responsible for initiating mucin-type O-glycosylation.[4][5] By using this compound, researchers can study the kinetics and specificity of these enzymes in a controlled environment.
II. Comparative Data at a Glance
The following tables summarize the key differences in the properties and functional applications of full-length MUC5AC and the this compound glycopeptide.
| Feature | Full-Length MUC5AC Protein | This compound Glycopeptide |
| Source | Secreted by goblet cells in respiratory and gastric mucosa | Chemically synthesized |
| Size | High molecular weight (megadaltons) | Low molecular weight (e.g., ~1704.9 Da)[4] |
| Structure | Complex, multidomain glycoprotein with extensive O-glycosylation | Short peptide with a single GalNAc modification at Thr13[4] |
| Primary Function | Forms the protective mucus barrier, pathogen trapping, lubrication | In vitro substrate for glycosyltransferase enzymes[4][5] |
| Biological Role | Essential for mucosal defense and homeostasis | Research tool for studying O-glycosylation |
| Disease Relevance | Over- and under-expression associated with numerous diseases (e.g., asthma, COPD)[2][3] | Not directly relevant to disease pathology; used to study enzymes that may be dysregulated in disease |
III. Experimental Protocols: Methodologies for Functional Analysis
Detailed methodologies for key experiments involving both the full-length MUC5AC protein and the this compound glycopeptide are provided below.
A. Full-Length MUC5AC Protein Quantification: Sandwich ELISA
This protocol allows for the quantitative determination of MUC5AC concentrations in biological samples such as serum, plasma, and cell culture supernatants.[6][7]
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) uses two antibodies that bind to different epitopes on the MUC5AC protein. One antibody is pre-coated onto a microplate to capture the MUC5AC from the sample. A second, biotin-conjugated antibody is then added, which binds to the captured MUC5AC. Following this, an avidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin. Finally, a substrate solution is added that reacts with HRP to produce a colored product. The intensity of the color is proportional to the amount of MUC5AC in the sample.[6][7]
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions. Dilute wash buffer concentrate.
-
Binding: Add standards and samples to the antibody-pre-coated microplate wells. Any MUC5AC present will be bound by the immobilized antibody. Incubate for a specified time (e.g., 90 minutes at 37°C).[7]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with wash buffer to remove any unbound substances.
-
Detection Antibody: Add a biotin-conjugated anti-MUC5AC antibody to each well. Incubate to allow binding to the captured MUC5AC.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add avidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add TMB substrate solution to each well. Incubate in the dark to allow color development.
-
Stopping the Reaction: Add a stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Measurement: Read the optical density of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the optical density versus the concentration of the standards. Use the standard curve to determine the concentration of MUC5AC in the samples.
B. Full-Length MUC5AC Functional Analysis: Rheology for Viscoelastic Properties
This protocol is used to measure the viscoelastic properties of mucus gels, which are primarily determined by the concentration and interactions of MUC5AC.[1][8]
Principle: Rheology is the study of the flow of matter. A rheometer is used to apply a controlled stress or strain to a sample and measure the resulting deformation or stress. For viscoelastic materials like mucus, oscillatory tests are performed to determine the elastic (storage) modulus (G') and the viscous (loss) modulus (G''). G' represents the energy stored and recovered per cycle of deformation and is a measure of the solid-like behavior, while G'' represents the energy dissipated as heat per cycle and is a measure of the liquid-like behavior.
Procedure:
-
Sample Preparation: MUC5AC-containing mucus is carefully collected and loaded onto the rheometer plate.
-
Geometry: A cone-and-plate or parallel-plate geometry is typically used.
-
Temperature Control: The temperature is maintained at a physiologically relevant temperature (e.g., 25°C or 37°C) using a Peltier plate.[8]
-
Linear Viscoelastic Region (LVER) Determination: A strain sweep is performed at a constant frequency to identify the range of strain over which the response is linear (i.e., G' and G'' are independent of the applied strain).
-
Frequency Sweep: A frequency sweep is then conducted at a constant strain within the LVER. The storage modulus (G') and loss modulus (G'') are measured as a function of frequency.
-
Data Analysis: The resulting data provides a profile of the viscoelastic properties of the mucus sample. Gels are typically characterized by G' being greater than G''.[1]
C. This compound Application: In Vitro Glycosylation Assay
This protocol describes a typical use of the this compound glycopeptide to study the activity of a polypeptide N-acetylgalactosaminyltransferase (ppGaNTase).
Principle: This assay measures the transfer of a radiolabeled or fluorescently tagged GalNAc sugar from a donor substrate (e.g., UDP-[³H]GalNAc) to the this compound peptide acceptor, catalyzed by a specific ppGaNTase isoform. The incorporation of the labeled GalNAc into the peptide is then quantified.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), divalent cations (e.g., MnCl₂), a detergent (e.g., Triton X-100), the ppGaNTase enzyme, the this compound acceptor peptide, and the labeled UDP-GalNAc donor substrate.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific period.
-
Reaction Termination: Stop the reaction, for example, by adding a high concentration of EDTA or by boiling.
-
Separation: Separate the glycosylated peptide from the unreacted labeled UDP-GalNAc. This can be achieved by methods such as chromatography (e.g., reverse-phase HPLC) or by binding the reaction mixture to a membrane that retains the peptide but not the sugar nucleotide.
-
Quantification: Quantify the amount of labeled GalNAc incorporated into the this compound peptide using a scintillation counter (for radiolabels) or a fluorescence reader.
-
Analysis: The amount of product formed over time can be used to determine the kinetic parameters of the enzyme with respect to the this compound substrate.
IV. Visualizing the Molecular Landscape: Signaling Pathways and Workflows
To further elucidate the context in which MUC5AC and this compound are studied, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway for MUC5AC induction and a typical experimental workflow.
References
- 1. MUC5B mobilizes and MUC5AC spatially aligns mucociliary transport on human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MUC5AC and a Glycosylated Variant of MUC5B Alter Mucin Composition in Children With Acute Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - 1 mg, 1704.9, 1 mg | Labscoop [labscoop.com]
- 5. MUC5AC-3/13 - 1 mg, 1908, 1 mg | Labscoop [labscoop.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. A rheological study of the association and dynamics of MUC5AC gels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Modulation of MUC5AC in Primary Airway Epithelial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common methodologies used to validate the induction and inhibition of Mucin 5AC (MUC5AC) in primary human bronchial epithelial (HBE) cell culture models. It is designed to assist researchers in selecting appropriate modulators and analytical techniques for studying mucus hypersecretion, a key pathological feature in chronic airway diseases.
Introduction to MUC5AC Modulation in Airway Disease Models
MUC5AC is a major gel-forming mucin expressed by goblet cells in the airway epithelium. Its overproduction is a hallmark of diseases like asthma and chronic obstructive pulmonary disease (COPD), leading to airflow obstruction and increased susceptibility to infections. Primary HBE cells cultured at an air-liquid interface (ALI) represent a physiologically relevant in vitro model to study the regulation of MUC5AC. These cultures differentiate to form a pseudostratified epithelium, recapitulating the cellular composition and function of the human airway.
This guide focuses on the effects of well-characterized inducers and inhibitors of MUC5AC expression and secretion in these models.
Note on "Muc5AC-13"
Initial inquiries regarding "this compound" indicate a potential misunderstanding of its function. Commercially available "this compound" refers to a synthetic glycopeptide, a fragment of the MUC5AC protein featuring a post-translational modification (N-acetylgalactosamine) at a specific threonine residue. This product is a research tool for studying mucin glycosylation, not a modulator of MUC5AC expression or function. This guide, therefore, compares bona fide biological and chemical modulators of MUC5AC.
Comparison of MUC5AC Modulators
The following tables summarize the quantitative effects of common agents used to induce or suppress MUC5AC in primary HBE cell cultures.
Table 1: MUC5AC Inducers in Primary HBE Cells
| Modulator | Concentration | Time Point | Effect on MUC5AC mRNA | Effect on MUC5AC Protein | Reference |
| Interleukin-13 (IL-13) | 10 ng/mL | 10 days | Strong induction | Significant increase in secretion | [1] |
| 10-25 ng/mL | 14 days | Dose-dependent increase | Induces mucus metaplasia | [2] | |
| 1-10 ng/mL | 1-3 weeks | Dose-dependent fold increase | - | [3] | |
| Interleukin-1β (IL-1β) | 10 ng/mL | 24 hours | ~6-7 fold increase | Elevated protein levels | [4] |
| 1-100 ng/mL | 24 hours | Dose-dependent increase | - | [5] | |
| 2.5 ng/mL | 24 hours | Transient increase | ~3-fold increase in secretion |
Table 2: MUC5AC Inhibitors in Primary HBE Cells
| Modulator | Concentration | Time Point | Effect on MUC5AC mRNA | Effect on MUC5AC Protein | Reference |
| Dexamethasone | 10-1000 nM | 24 hours | 50-80% decrease | - | [6][7] |
| 100 nM | 24 hours | Significant decrease | - | [6] | |
| Dexamethasone (on IL-1β induced MUC5AC) | Not specified | - | Represses upregulation | - | [8] |
Note: The effect of dexamethasone on MUC5AC protein levels in primary cells can be complex, with some studies showing that while mRNA is suppressed, protein levels may remain unchanged due to effects on translation and stability.[9][10][11]
Signaling Pathways and Experimental Workflow
MUC5AC Regulatory Pathways
The induction of MUC5AC by inflammatory cytokines is primarily mediated by the NF-κB and STAT6 signaling pathways.
Experimental Workflow
A typical experiment to validate the effect of a compound on MUC5AC expression in primary HBE cells follows a standardized workflow.
Experimental Protocols
Primary HBE Cell Culture at Air-Liquid Interface (ALI)
This protocol describes the expansion of primary HBE cells and their differentiation on permeable supports to form a mucociliary epithelium.
Materials:
-
Cryopreserved primary HBE cells
-
Bronchial Epithelial Growth Medium (BEGM)
-
ALI culture medium
-
Collagen-coated flasks and Transwell® inserts
-
Reagents for cell passaging (e.g., Trypsin/EDTA)
Procedure:
-
Thawing and Expansion: Thaw cryopreserved HBE cells and culture in collagen-coated flasks with BEGM. Passage the cells when they reach 70-90% confluency. Use cells before passage 4 for optimal differentiation.
-
Seeding on Inserts: Seed the expanded HBE cells onto collagen-coated Transwell® inserts in ALI medium in both apical and basal chambers.
-
Establishing ALI: Once the cells reach 100% confluency (typically 2-4 days), remove the medium from the apical chamber to establish the air-liquid interface. Feed the cells by replacing the medium in the basal chamber only.
-
Differentiation: Maintain the ALI culture for at least 21 days, changing the basal medium every 2-3 days. The cells will differentiate into a pseudostratified epithelium containing basal, ciliated, and goblet cells.
-
Mucus Removal: Gently wash the apical surface weekly with warm PBS to remove accumulated mucus.
Quantification of MUC5AC by ELISA
This protocol is for quantifying secreted MUC5AC in the apical washes of ALI cultures.
Materials:
-
Apical wash samples
-
MUC5AC ELISA kit (e.g., Abcam ab303761)
-
Microplate reader
Procedure:
-
Sample Collection: Collect apical secretions by adding a small volume of PBS to the apical surface, gently washing, and collecting the fluid. Centrifuge to remove debris.
-
Assay Preparation: Prepare standards and samples according to the ELISA kit manufacturer's protocol.[12][13]
-
Immunoassay: Add samples, standards, and antibody cocktail to the pre-coated microplate wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells multiple times to remove unbound components.
-
Detection: Add the TMB development solution and incubate for 10-15 minutes. Add the stop solution.[13][14]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate MUC5AC concentration in the samples by comparing their absorbance to the standard curve.
Quantification of MUC5AC by RT-qPCR
This protocol measures the relative expression of MUC5AC mRNA in cell lysates.
Materials:
-
HBE cell lysates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MUC5AC and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Lyse the cells directly on the Transwell® insert and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, forward and reverse primers for MUC5AC and the housekeeping gene, and cDNA template.
-
MUC5AC Forward Primer Example:ACTGTTTACTATGCGATGTGTACCA
-
MUC5AC Reverse Primer Example:GAG GAA ACA CAT TGC ACC GA
-
-
Thermocycling: Run the qPCR reaction using a standard three-step cycling protocol (e.g., 95°C denaturation, 58-60°C annealing, 72°C extension) for 40 cycles.[4]
-
Data Analysis: Determine the threshold cycle (Ct) for each gene. Calculate the relative expression of MUC5AC normalized to the housekeeping gene using the 2-ΔΔCt method.
References
- 1. Interleukin-13–induced MUC5AC Is Regulated by 15-Lipoxygenase 1 Pathway in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-13 and Epidermal Growth Factor Receptor Have Critical but Distinct Roles in Epithelial Cell Mucin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-1β induction of MUC5AC gene expression is mediated by CREB and NF-κB and repressed by dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Dexamethasone-mediated repression of MUC5AC gene expression in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Effects of dexamethasone on Muc5ac mucin production by primary airway goblet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Effects of dexamethasone on Muc5ac mucin production by primary airway goblet cells. | Semantic Scholar [semanticscholar.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. abcam.cn [abcam.cn]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. Studying Mucin Secretion from Human Bronchial Epithelial Cell Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for Muc5AC-13
The proper handling and disposal of laboratory reagents are paramount for ensuring a safe research environment. This document provides a comprehensive guide to the proper disposal procedures for Muc5AC-13, a glycopeptide intended for research use only.[1][2][3] Adherence to these guidelines is crucial for minimizing environmental impact and maintaining occupational safety.
Immediate Safety and Handling Precautions
While specific hazards associated with this compound have not been thoroughly investigated, it is recommended to handle all chemicals with caution.[4] Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this product. In case of contact, follow these first-aid measures:
-
Skin or Hair Contact: Flush with running water. If irritation occurs, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with fresh running water. Ensure complete irrigation by holding the eyelids apart.[4]
-
Inhalation: If inhaled, move to an area with fresh air.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical advice.[4]
For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS). A safety data sheet for a similar MUC5AC analog suggests it may be harmful if swallowed or in contact with skin.[4]
Step-by-Step Disposal Protocol
All waste materials must be disposed of in strict accordance with local, state, and federal regulations.[4] The following is a general procedural guide for the disposal of research-grade peptides like this compound.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions.
-
Segregate chemical waste from regular laboratory trash. Do not mix with incompatible waste materials.
-
-
Containerization:
-
Use clearly labeled, leak-proof containers designated for chemical waste.
-
The label should include the chemical name ("this compound waste"), concentration (if applicable), and any known hazard warnings.
-
-
Decontamination (if applicable):
-
For contaminated labware or surfaces, use an appropriate decontamination procedure as determined by your institution's safety protocols.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Final Disposal:
-
Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never dispose of this compound or its contaminated materials down the drain or in the regular trash.
-
Product Information Summary
| Characteristic | Information | Source |
| Product Name | This compound | [2] |
| Description | A MUC5AC peptide with GalNAc-modified residues. | [1][2][3] |
| Intended Use | For research or laboratory use only. Not for human administration, diagnostic, or therapeutic use. | [1][2] |
| Storage Temperature | -20°C | [1][2][3] |
| Form | Lyophilized | [3] |
Workflow for Safe Disposal of Laboratory Chemical Waste
The following diagram outlines the logical steps for assessing and executing the proper disposal of a research chemical like this compound.
References
Essential Safety and Logistical Information for Handling Muc5AC-13
This document provides crucial guidance for the safe handling and disposal of Muc5AC-13, a glycopeptide intended for research use only. The information is compiled to ensure the safety of laboratory personnel and to maintain the integrity of the product.
Product and Storage Information
This compound is a lyophilized glycopeptide, and its stability is best maintained under specific storage conditions.
| Parameter | Specification |
| Product Name | This compound |
| Form | Lyophilized Powder |
| Storage Temperature | -20°C |
| Intended Use | Research Use Only |
| Administration | Not for administration to humans[1] |
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not available, an SDS for a related compound, "MUC5AC, Analog 1," suggests it may be harmful if swallowed, in contact with skin, or inhaled[2]. Therefore, standard laboratory precautions for handling peptides should be strictly followed. The use of appropriate personal protective equipment is mandatory to prevent contamination and potential exposure[3][4].
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or Latex Gloves (Powder-Free) | Prevents skin contact and sample contamination. |
| Eye Protection | Safety Glasses or Goggles | Protects eyes from contact with lyophilized powder. |
| Body Protection | Laboratory Coat or Disposable Gown | Protects skin and clothing from contamination. |
| Respiratory Protection | Face Mask or Fit-Tested Respirator (e.g., N95) | Recommended when handling the powder to prevent inhalation[5][6]. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound from receipt to preparation for use in a laboratory setting.
1. Receiving and Initial Inspection:
-
Upon receipt, verify that the package contents match the order and that the vial is undamaged and properly sealed[5].
-
Confirm that the product was shipped under appropriate conditions (e.g., with cold packs)[1].
-
Immediately transfer the lyophilized peptide to a freezer for long-term storage at -20°C[7][8].
2. Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature inside a desiccator for approximately 15-30 minutes. This critical step prevents condensation and moisture absorption, which can reduce the product's stability[8][9].
-
Work in a clean, well-ventilated area, such as a laminar flow hood or a designated clean workspace[3][4].
-
Wipe the exterior of the vial with 70% isopropanol to decontaminate the surface[5].
3. Weighing and Reconstitution:
-
Don the appropriate PPE as specified in the table above.
-
Quickly weigh the desired amount of lyophilized powder in a clean environment. Lyophilized peptides can be volatile and hygroscopic (absorb moisture from the air), so minimizing exposure time is crucial[3][10].
-
Tightly reseal the container immediately after dispensing. For any remaining product, consider purging the vial with an inert gas like nitrogen or argon before resealing to minimize oxidation and moisture exposure[8].
-
Follow your specific experimental protocol for reconstitution. If storing the peptide in solution, which is not recommended for long periods, use a sterile buffer at pH 5-6, aliquot into single-use vials, and store at -20°C to avoid repeated freeze-thaw cycles[7].
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations[2]. As this compound is intended for biological research, it should be treated as non-hazardous biological waste unless mixed with hazardous chemicals.
1. Decontamination:
-
It is good laboratory practice to decontaminate materials that have come into contact with biological substances[1].
-
Solid Waste: Unused product, empty vials, and contaminated consumables (e.g., pipette tips, gloves) should be collected in a designated biohazard bag. These materials can be sterilized via autoclaving[11][12].
-
Liquid Waste: If the peptide is reconstituted, any remaining solution should be decontaminated. This can be achieved by autoclaving or by chemical disinfection, such as adding a 10% bleach solution and allowing for sufficient contact time (e.g., 24 hours)[1][11].
2. Final Disposal:
-
After sterilization, the decontaminated solid waste can typically be disposed of as regular laboratory trash. Ensure any biohazard symbols are defaced or covered[2].
-
Decontaminated liquid waste can usually be poured down the sanitary sewer with copious amounts of water[1][2].
-
Never dispose of sharps (e.g., needles used for reconstitution) in regular trash. All sharps must be placed in a designated, puncture-resistant sharps container for proper disposal[1].
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. tamiu.edu [tamiu.edu]
- 2. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 5. cosmicpeptides.com [cosmicpeptides.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. novoprolabs.com [novoprolabs.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. flinnsci.com [flinnsci.com]
- 12. universityofgalway.ie [universityofgalway.ie]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
